TMC-205
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-[(1E)-3-methylbuta-1,3-dienyl]-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-9(2)3-4-10-5-6-11-12(14(16)17)8-15-13(11)7-10/h3-8,15H,1H2,2H3,(H,16,17)/b4-3+ |
InChI Key |
DGRQZYNJXNNHBY-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=C)/C=C/C1=CC2=C(C=C1)C(=CN2)C(=O)O |
Canonical SMILES |
CC(=C)C=CC1=CC2=C(C=C1)C(=CN2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pizuglanstat (TAS-205)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to pizuglanstat (B610123) (TAS-205), a selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor. Developed for the treatment of Duchenne muscular dystrophy (DMD), pizuglanstat aims to mitigate muscle damage by reducing inflammation. This document also clarifies the distinction from TMC-205, a separate fungal metabolite with anticancer properties, with which it has been confused.
Introduction: The Rationale for HPGDS Inhibition in Duchenne Muscular Dystrophy
Duchenne muscular dystrophy is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein. This deficiency leads to progressive muscle degeneration, chronic inflammation, and fibrosis. A key mediator in the inflammatory cascade implicated in DMD is prostaglandin D2 (PGD2).[1] PGD2 is produced by the enzyme hematopoietic prostaglandin D synthase (HPGDS) and is found at elevated levels in the necrotic muscle fibers of DMD patients.[2] PGD2 is believed to exacerbate muscle damage, making its synthesis a rational target for therapeutic intervention.
Pizuglanstat (TAS-205) is a selective inhibitor of HPGDS designed to decrease the production of PGD2, thereby reducing inflammation and muscle necrosis in DMD patients, irrespective of their specific dystrophin gene mutation.[2][3]
Clarification: this compound vs. TAS-205
It is critical to distinguish pizuglanstat (TAS-205) from This compound . The latter is a natural fungal metabolite with antiproliferative activity against various cancer cell lines. This compound acts as a transcriptional up-regulator of the SV40 promoter. The two compounds are structurally and functionally distinct, and their similar nomenclature is coincidental.
Pizuglanstat (TAS-205) Core Mechanism of Action
Pizuglanstat is an orally active, selective inhibitor of human hematopoietic prostaglandin D synthase (HPGDS).[4] By inhibiting HPGDS, pizuglanstat blocks the conversion of prostaglandin H2 (PGH2) to PGD2, a key inflammatory mediator in the pathology of DMD. The reduction in PGD2 levels is expected to lessen the inflammatory response in muscles, leading to decreased muscle necrosis and a slower decline in motor function.[5]
Signaling Pathway of Pizuglanstat's Action
References
- 1. defeatduchenne.ca [defeatduchenne.ca]
- 2. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trial.medpath.com [trial.medpath.com]
The Pharmacological Target of Pizuglanstat (TAS-205): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the pharmacological target of pizuglanstat (B610123), also known by its development code TAS-205. It is important to distinguish this compound from a similarly named fungal metabolite, TMC-205, which is an activator of the SV40 promoter with antiproliferative properties. This document will focus exclusively on pizuglanstat (TAS-205), a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS) investigated for the treatment of Duchenne Muscular Dystrophy (DMD). Pizuglanstat is designed to modulate the inflammatory response in muscle tissue by targeting a key enzyme in the prostaglandin synthesis pathway.
Pharmacological Target: Hematopoietic Prostaglandin D Synthase (HPGDS)
The primary pharmacological target of pizuglanstat (TAS-205) is hematopoietic prostaglandin D synthase (HPGDS) .[1][2][3][4] HPGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[5] This enzyme is a member of the sigma class of cytosolic glutathione (B108866) S-transferases and plays a crucial role in the production of prostanoids within the immune system and mast cells.[5][6]
In the context of Duchenne Muscular Dystrophy, HPGDS is implicated in the chronic inflammation and muscle necrosis that characterize the disease.[7][8] By selectively inhibiting HPGDS, pizuglanstat aims to reduce the production of PGD2, a key mediator of inflammatory processes, thereby mitigating muscle damage.[1][2][7]
Mechanism of Action
Pizuglanstat is a highly selective inhibitor of HPGDS.[4][9] Its mechanism of action involves binding to the HPGDS enzyme and blocking its catalytic activity, which in turn prevents the conversion of PGH2 to PGD2.[1][2] The reduction in PGD2 levels is expected to decrease the inflammatory cascade that contributes to muscle fiber damage and degeneration in DMD patients.[7] Preclinical studies in a mouse model of DMD have shown that administration of an HPGDS inhibitor can reduce muscle necrosis and improve locomotor activity.[4][9]
Signaling Pathway
The inhibition of HPGDS by pizuglanstat directly impacts the arachidonic acid cascade. By preventing the synthesis of PGD2, it modulates the downstream signaling events mediated by this prostaglandin. PGD2 exerts its biological effects through activation of two G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[10] The signaling cascade is depicted in the diagram below.
Quantitative Data
The inhibitory activity of pizuglanstat and the outcomes of clinical trials have been quantitatively assessed.
In Vitro Inhibitory Activity
| Compound | Assay Type | Target | IC50 |
| Pizuglanstat (TAS-205 free base) | Enzymatic | Human HPGDS | 76 nM[11] |
Clinical Trial Data
Pizuglanstat has been evaluated in Phase I, II, and III clinical trials for the treatment of Duchenne Muscular Dystrophy.
Phase I Study (NCT02246478) [12][13][14][15]
-
Design: Double-blind, randomized, placebo-controlled study in Japanese DMD patients.[12][13]
-
Dosage: Single or 7-day repeated oral doses ranging from 1.67 to 13.33 mg/kg.[12][15]
-
Pharmacokinetics: Plasma concentration of TAS-205 reached a steady state by Day 4, with linear pharmacokinetics in the dose range studied.[12][14]
-
Pharmacodynamics: TAS-205 dose-dependently decreased the urinary excretion of tetranor-prostaglandin D metabolite (a PGD2 metabolite).[9][12][14]
Early Phase II Study (NCT02752048) [7][8][16][17]
-
Design: Randomized, double-blind, placebo-controlled study in male DMD patients aged ≥5 years.[16][17]
-
Dosage: Low-dose (6.67–13.33 mg/kg/dose) and high-dose (13.33–26.67 mg/kg/dose) TAS-205 or placebo.[16][17]
-
Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD) at Week 24.[16][17]
-
Results:
-
Pharmacodynamics: A reduction in the total urinary excretion of the PGD2 metabolite, tetranor-PGDM, was observed in the treatment groups compared to placebo at Week 24.[8]
Phase III Study (REACH-DMD - NCT04587908) [1][3]
-
Design: Randomized, placebo-controlled, double-blind study in ambulatory DMD patients in Japan.[1][3]
-
Primary Endpoint: Mean change from baseline to 52 weeks in the time to rise from the floor.[1][3]
-
Results: The study did not meet its primary endpoint, showing no significant difference between the pizuglanstat and placebo groups.[3]
Experimental Protocols
HPGDS Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory potency of a compound against HPGDS enzymatic activity.
Methodology:
-
Reagent Preparation: Prepare all reagents in a suitable assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA).
-
Compound Dispensing: Create a serial dilution of the test compound (e.g., pizuglanstat) and dispense into a 96-well microplate.
-
Enzyme Addition: Add a solution containing recombinant human HPGDS and its cofactor, glutathione, to each well.
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, PGH2.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ferric chloride).
-
Detection: Quantify the amount of PGD2 produced using a suitable method, such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Cell-Based HPGDS Inhibition Assay
This protocol outlines a method to assess the ability of an inhibitor to suppress PGD2 production in a cellular context.
Methodology:
-
Cell Seeding: Plate a suitable cell line endogenously expressing HPGDS (e.g., KU812 human basophilic leukemia cells) in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1 hour).
-
Cell Stimulation: Induce PGD2 production by stimulating the cells with an appropriate agent (e.g., calcium ionophore A23187 or an immunological stimulus).
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
PGD2 Measurement: Measure the concentration of PGD2 in the supernatant using a specific Enzyme Immunoassay (EIA) kit.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve, representing the concentration of the inhibitor that reduces PGD2 production by 50% in the cellular environment.
Conclusion
Pizuglanstat (TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), a key enzyme in the inflammatory cascade. By targeting HPGDS, pizuglanstat reduces the production of prostaglandin D2, a critical mediator in allergic and inflammatory responses, which is implicated in the pathology of Duchenne Muscular Dystrophy. While demonstrating clear target engagement and a favorable safety profile in early clinical trials, pizuglanstat did not meet its primary efficacy endpoint in a Phase III study. Nevertheless, the development and study of pizuglanstat have provided valuable insights into the role of the HPGDS/PGD2 pathway in DMD and other inflammatory conditions, and it remains an important tool for researchers in this field.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 4. Gene Therapy For the DMD Treatment [delveinsight.com]
- 5. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 13. A phase I study of TAS-205 in patients with Duchenne muscular dystrophy [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. defeatduchenne.ca [defeatduchenne.ca]
- 16. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to TAS-205 (Pizuglanstat): A Hematopoietic Prostaglandin D Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is for research and informational purposes only. It is not intended as medical advice.
Executive Summary
This technical guide provides a comprehensive overview of TAS-205 (also known as Pizuglanstat), a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS). While the initial inquiry specified "TMC-205," the preponderance of scientific and clinical literature indicates that TAS-205 is the relevant compound in the context of HPGDS inhibition for inflammatory conditions. This compound, conversely, has been identified as a fungal metabolite with anti-cancer properties. This document will focus exclusively on TAS-205, detailing its mechanism of action, preclinical and clinical data, and associated experimental protocols.
TAS-205 has been primarily investigated for its therapeutic potential in Duchenne muscular dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and inflammation. By inhibiting HPGDS, TAS-205 aims to reduce the production of prostaglandin D2 (PGD2), a key mediator in inflammatory processes. This guide will synthesize the available data to provide a detailed resource for professionals in the field of drug development and biomedical research.
Introduction to Hematopoietic Prostaglandin D Synthase (HPGDS)
Hematopoietic prostaglandin D synthase (HPGDS) is a crucial enzyme in the biosynthesis of pro-inflammatory lipid mediators. It catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 exerts its biological effects through two G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.
The HPGDS-PGD2 pathway is implicated in the pathophysiology of various inflammatory and allergic conditions, including asthma, allergic rhinitis, and Duchenne muscular dystrophy. In DMD, chronic inflammation is a key contributor to muscle fiber necrosis and the progression of the disease. Elevated levels of PGD2 have been observed in the muscles of DMD patients, making HPGDS a rational therapeutic target.
TAS-205 (Pizuglanstat): Mechanism of Action
TAS-205 is a potent and selective, orally active small molecule inhibitor of HPGDS.[1] Its mechanism of action is centered on the specific inhibition of HPGDS, thereby blocking the conversion of PGH2 to PGD2.[2] This leads to a reduction in the downstream signaling cascades mediated by PGD2 and its receptors, which are involved in inflammation and muscle necrosis.[3][4] Preclinical and clinical studies have demonstrated that administration of TAS-205 leads to a dose-dependent decrease in the urinary excretion of PGD2 metabolites, confirming its target engagement in vivo.[4]
Quantitative Data for TAS-205
The following tables summarize the key quantitative data for TAS-205 from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of TAS-205
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 76 nM | Human | Enzyme Assay | [5] |
| IC50 | 55.8 nM | Not Specified | Enzyme Assay | [6] |
Table 2: Pharmacokinetic Parameters of TAS-205 in Humans
| Parameter | Value | Population | Study | Reference |
| Tmax (median) | 0.5 hours | Healthy Adult Men | Phase 1 Mass Balance | [7] |
| t1/2 (geometric mean) | 7.7 hours | Healthy Adult Men | Phase 1 Mass Balance | [7] |
| Primary Route of Excretion | Fecal (66.1%) | Healthy Adult Men | Phase 1 Mass Balance | [7] |
| Linearity | Linear PK in the dose range of 1.67–13.33 mg/kg/dose | DMD Patients | Phase 1 | [4] |
| Steady State | Reached by Day 4 of repeated dosing | DMD Patients | Phase 1 | [4] |
Table 3: Clinical Efficacy and Pharmacodynamic Outcomes of TAS-205 in Duchenne Muscular Dystrophy
| Endpoint | Result | Study Phase | Reference |
| Change in 6-Minute Walk Distance (6MWD) at 24 Weeks | Placebo: -17.0 m; Low-dose TAS-205: -3.5 m; High-dose TAS-205: -7.5 m | Early Phase 2 | [3] |
| Urinary t-PGDM Excretion | Dose-dependent decrease with TAS-205 administration | Phase 1 | [4] |
| Time to Rise from the Floor at 52 Weeks | No significant difference between TAS-205 and placebo | Phase 3 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade, highlighting the central role of HPGDS in the production of PGD2 and the point of intervention for TAS-205.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the clinical evaluation of an HPGDS inhibitor like TAS-205 in Duchenne muscular dystrophy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of TAS-205.
5.1. In Vitro HPGDS Enzyme Inhibition Assay (Representative Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS-205 against purified HPGDS.
-
Materials:
-
Recombinant human HPGDS
-
PGH2 (substrate)
-
Glutathione (GSH) as a cofactor
-
TAS-205 (test compound) dissolved in DMSO
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., ferric chloride in citric acid)
-
96-well microplate
-
Plate reader for absorbance or fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of TAS-205 in the assay buffer.
-
In a 96-well plate, add the assay buffer, GSH, and the diluted TAS-205 or vehicle control (DMSO).
-
Add recombinant HPGDS to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate PGH2 to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 1 minute).
-
Stop the reaction by adding the quenching solution.
-
Measure the amount of PGD2 produced using a suitable detection method, such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of inhibition for each concentration of TAS-205 relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of TAS-205 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5.2. Phase I Clinical Trial Protocol for TAS-205 in DMD Patients (Summarized from NCT02246478)
-
Study Design: A double-blind, randomized, placebo-controlled, single- and repeated-dose escalation study.[4][8]
-
Patient Population: Male patients aged 5-15 years with a confirmed diagnosis of DMD.[2]
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TAS-205.[4]
-
Methodology:
-
Single-Dose Period: Patients were randomized to receive a single oral dose of TAS-205 at escalating dose levels (1.67–3.33 mg/kg, 3.33–6.67 mg/kg, or 6.67–13.33 mg/kg) or placebo.[4][9]
-
Repeated-Dose Period: The same patients received twice-daily oral doses of TAS-205 at corresponding escalating dose levels or placebo for 7 days.[2]
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points after dosing to measure plasma concentrations of TAS-205.[4]
-
Pharmacodynamic Assessment: Urine samples were collected to measure the levels of the PGD2 metabolite, tetranor-prostaglandin D metabolite (t-PGDM), and the prostaglandin E2 metabolite, tetranor-prostaglandin E metabolite (t-PGEM).[4]
-
Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.[4]
-
5.3. Early Phase II Clinical Trial Protocol for TAS-205 in DMD Patients (Summarized from NCT02752048)
-
Study Design: An exploratory, randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: Male patients aged ≥5 years with DMD.[3]
-
Objectives: To assess the efficacy and safety of TAS-205 over a 24-week period.[3]
-
Methodology:
-
Randomization: Patients were randomized in a 1:1:1 ratio to one of three treatment arms.[3]
-
Treatment Arms:
-
Placebo
-
Low-dose TAS-205 (6.67–13.33 mg/kg/dose)
-
High-dose TAS-205 (13.33–26.67 mg/kg/dose)[3]
-
-
Primary Endpoint: The change from baseline in the 6-minute walk distance (6MWD) at week 24.[3]
-
Secondary Endpoints: Various muscle function tests, including the time to rise from the floor, timed up and go, and 10-meter walk/run.[10]
-
Pharmacodynamic and Safety Assessments: Similar to the Phase I study, urinary t-PGDM levels and safety parameters were monitored.[3]
-
Conclusion
TAS-205 (Pizuglanstat) is a selective HPGDS inhibitor that has undergone extensive preclinical and clinical evaluation, primarily for the treatment of Duchenne muscular dystrophy. Its mechanism of action, focused on reducing the production of the pro-inflammatory mediator PGD2, represents a targeted therapeutic approach for diseases with an inflammatory component. While the Phase III clinical trial in DMD did not meet its primary endpoint, the data generated from these studies provide valuable insights into the role of the HPGDS-PGD2 pathway in human disease and the pharmacological profile of TAS-205. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in HPGDS inhibition and the clinical development of TAS-205.
References
- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pizuglanstat (TAS-205) | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 7. Phase 1 Mass Balance Study of Pizuglanstat: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 9. researchgate.net [researchgate.net]
- 10. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
Preclinical Research on TMC-205 for Duchenne Muscular Dystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TMC-205 (also known as TAS-205 or Pizuglanstat) is a selective, orally administered inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS). In the context of Duchenne muscular dystrophy (DMD), the rationale for its development is based on the role of prostaglandin D2 (PGD2), a product of HPGDS, in exacerbating inflammation and muscle necrosis.[1][2][3] By inhibiting HPGDS, this compound aims to reduce PGD2 levels, thereby mitigating downstream inflammatory cascades and preserving muscle integrity. Preclinical studies in dystrophin-deficient animal models, primarily the mdx mouse, have been foundational in establishing the therapeutic potential of this mechanism.[2][4] This document provides a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying scientific rationale for the investigation of this compound in DMD. While specific quantitative data from primary preclinical publications are not publicly available, this guide synthesizes summary findings and outlines the experimental frameworks used to evaluate the compound.
Mechanism of Action
Duchenne muscular dystrophy is characterized by the absence of dystrophin, leading to chronic muscle damage and a persistent inflammatory response. A key mediator in this inflammatory process is PGD2, which is produced by the enzyme HPGDS.[1][2][3] HPGDS is upregulated in the myonecrotic areas of DMD patients' muscles.[1] PGD2 contributes to muscle necrosis and inhibits muscle fiber regeneration.[3]
This compound is designed to selectively inhibit HPGDS, thereby blocking the production of PGD2.[3] This targeted action is expected to reduce inflammation and subsequent muscle tissue damage without affecting the production of other prostaglandins, such as prostaglandin E2 (PGE2), which can promote muscle fiber regeneration.[3]
Signaling Pathway Diagram
Preclinical Efficacy in Animal Models
The primary animal model used for preclinical evaluation of this compound is the mdx mouse , which has a nonsense mutation in the dystrophin gene and exhibits features of DMD pathology, including muscle necrosis and inflammation.[2][4] Some studies have also referenced the use of the canine DMD model (CXMD).
Summary of Preclinical Findings
While specific quantitative data from peer-reviewed publications are limited, summaries from clinical trial papers and reviews consistently report the following outcomes in mdx mice treated with this compound.
| Endpoint | Observation in mdx Mice Treated with this compound | Reference(s) |
| Muscle Histology | Significant reduction in the area of necrotic muscle fibers. | [1] |
| Motor Function | Recovery and improvement in locomotor activity. | [1] |
| Biomarkers | Dose-dependent suppression of urinary tetranor-prostaglandin D metabolite (t-PGDM), a key PGD2 metabolite. | [1] |
| General Health | Prevention of muscle atrophy. |
Experimental Protocols
Based on standard practices in preclinical DMD research and information from related studies on HPGDS inhibitors, the following methodologies are inferred to have been central to the evaluation of this compound.
Animal Model
-
Model: Dystrophin-deficient mdx mice (C57BL/10ScSn-Dmdmdx/J).
-
Rationale: The mdx mouse is the most widely used animal model for DMD research, exhibiting elevated serum creatine (B1669601) kinase and histological evidence of myopathy.[4]
Drug Administration
-
Compound: this compound (TAS-205).
-
Route of Administration: Oral, likely via gavage or formulated in feed/water to mimic the clinical route.
-
Dosage: Not specified in available literature, but likely involved a dose-ranging study to establish efficacy. A "high dose" was noted as being effective.
-
Treatment Duration: Chronic administration, likely spanning several weeks to months, to assess the impact on the progressive pathology of the disease.
Efficacy Endpoints and Assays
-
Locomotor Activity:
-
Method: Assessed using an open-field apparatus where total distance moved, and potentially other parameters like rearing frequency, are recorded over a set period.
-
-
Muscle Strength:
-
Method: Forelimb or hindlimb grip strength measured using a grip strength meter. This is a common functional assay in mouse models of muscular dystrophy.
-
-
Muscle Histopathology:
-
Method:
-
Muscle tissue (e.g., tibialis anterior, gastrocnemius, diaphragm) is harvested at the end of the study.
-
Tissues are sectioned and stained, typically with Hematoxylin and Eosin (H&E).
-
The cross-sectional area of necrotic fibers (characterized by pale, swollen, or fragmented sarcoplasm) is quantified relative to the total muscle area using imaging software.
-
-
-
Biomarker Analysis:
-
Method:
-
Urine samples are collected from mice at specified time points.
-
The concentration of t-PGDM is measured using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Urinary creatinine (B1669602) is also measured to normalize the t-PGDM levels.
-
-
Preclinical Experimental Workflow Diagram
Transition to Clinical Research
The promising, albeit qualitatively reported, preclinical findings provided the rationale for advancing this compound into human clinical trials. Phase 1 and 2 studies in DMD patients confirmed the compound's safety profile and its mechanism of action by demonstrating a dose-dependent reduction in urinary PGD2 metabolites.[1][3][5]
Summary of Early-Phase Clinical Trial Data
The following tables summarize key quantitative data from the Phase 1 and Phase 2 clinical trials, which were built upon the preclinical foundation.
Table 1: Phase 1 Study Pharmacokinetics & Pharmacodynamics [1]
| Parameter | Dosing Regimen | Dose Range (mg/kg/dose) | Key Finding |
| Pharmacokinetics (PK) | Single & 7-day Repeated Oral | 1.67 - 13.33 | PK was linear in the dose range studied; plasma concentration reached steady state by Day 4 of repeated dosing. |
| Pharmacodynamics (PD) | Single & 7-day Repeated Oral | 1.67 - 13.33 | Dose-dependent decrease in urinary excretion of t-PGDM; no effect on urinary t-PGEM. |
Table 2: Early Phase 2 Study Efficacy (24 Weeks) [1]
| Treatment Group | N | Mean Change from Baseline in 6MWD (SE) | Mean Difference from Placebo (95% CI) |
| Placebo | 10 | -17.0 m (17.6) | - |
| This compound Low-Dose | 11 | -3.5 m (20.3) | +13.5 m (-43.3 to 70.2) |
| This compound High-Dose | 11 | -7.5 m (11.2) | +9.5 m (-33.3 to 52.4) |
| 6MWD: 6-Minute Walk Distance; SE: Standard Error; CI: Confidence Interval. |
It is important to note that a subsequent Phase 3 clinical trial (REACH-DMD) did not meet its primary endpoint, which was a significant difference in the mean change from baseline in the time to rise from the floor.[6]
Conclusion
The preclinical research on this compound for Duchenne muscular dystrophy established a strong scientific rationale based on the targeted inhibition of the HPGDS enzyme. Studies in the mdx mouse model indicated that this mechanism could lead to reduced muscle necrosis and improved motor function. These findings successfully supported the transition of this compound into clinical development. While the compound demonstrated a favorable safety profile and target engagement in early-phase trials, it ultimately did not meet its primary efficacy endpoint in Phase 3. This comprehensive overview of the preclinical foundation serves as a valuable technical guide for professionals in the field, illustrating the pathway from a novel mechanism to clinical evaluation.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Gene Therapy For the DMD Treatment [delveinsight.com]
- 5. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chemical structure and properties of TMC-205
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMC-205 is a naturally occurring fungal metabolite identified as (E)-6-(3-methyl-1,3-butadienyl)-1H-indole-3-carboxylic acid.[1] First isolated from an unidentified fungal strain, TC 1630, this indole (B1671886) derivative has garnered attention for its dual activities as an antiproliferative agent and a transcriptional up-regulator of the Simian Virus 40 (SV40) promoter.[1][2] Its unique biological profile suggests potential applications in cancer research and as a tool for studying gene regulation. However, the inherent light and air sensitivity of this compound presents challenges for its broader application, necessitating careful handling and consideration of more stable synthetic analogues.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including available experimental data and methodologies.
Chemical Structure and Physicochemical Properties
This compound is characterized by an indole-3-carboxylic acid core functionalized with a (E)-3-methyl-1,3-butadienyl group at the 6-position of the indole ring.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (E)-6-(3-methyl-1,3-butadienyl)-1H-indole-3-carboxylic acid |
| Molecular Formula | C₁₄H₁₃NO₂[1] |
| CAS Number | 403646-00-4[1] |
| Molecular Weight | 227.26 g/mol [1] |
Physicochemical Data
Detailed experimental data on the physicochemical properties of this compound, such as melting point, solubility, and pKa, are not extensively reported in the available literature. The parent compound, indole-3-carboxylic acid, has a melting point of 206.5 °C.[4] Given the nonpolar nature of the butadienyl substituent, it is anticipated that this compound would exhibit moderate to poor solubility in aqueous solutions and better solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, and ethyl acetate (B1210297). Its acidic nature is attributed to the carboxylic acid group.
Biological Properties and Mechanism of Action
Antiproliferative Activity
This compound has demonstrated antiproliferative activity against various human cancer cell lines, with reported 50% growth inhibition (GI₅₀) values in the micromolar range.[2]
Table of Antiproliferative Activity
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT-116 | Colon Carcinoma | 68 ± 3[2] |
| Various Human Cancer Cell Lines | - | 52 - 203[2] |
The development of air-stable analogues of this compound has shown enhanced cytotoxic effects, with some analogues being 2- to 8-fold more potent against the HCT-116 colon cancer cell line than the parent compound.[2][3]
Transcriptional Up-regulation of the SV40 Promoter
A key biological activity of this compound is its ability to up-regulate gene transcription driven by the SV40 promoter.[1][3] This effect is dependent on the presence of the SV40 enhancer element.[1] Studies have shown that this compound can activate the expression of a luciferase reporter gene under the control of the SV40 promoter in a dose-dependent manner.[1]
The proposed mechanism involves the modulation of transcription factor binding to the SV40 enhancer region. The SV40 late promoter contains binding sites for several transcription factors, including the Octamer Transcription Factor-1 (Oct-1) and the Transcription Enhancer Factor 1 (TEF-1, also known as SPH).[5] It is suggested that this compound may alter the binding of these factors, favoring the binding of factors to the SPH sites, which is necessary for T-antigen-mediated transcriptional activation.[5]
Signaling Pathway Diagram
Experimental Protocols
Isolation and Purification of this compound
This compound was originally discovered from the fermentation broth of an unidentified fungal strain designated TC 1630.[1] A general protocol for the isolation of fungal metabolites involves the following steps:
-
Fermentation: Culturing the fungal strain in a suitable liquid medium to allow for the production of secondary metabolites.
-
Extraction: After a sufficient incubation period, the fermentation broth is harvested. The mycelia are separated from the culture filtrate by filtration. The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired metabolites into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.
-
Total Synthesis of this compound
The first total synthesis of this compound has been accomplished, providing a route to access the molecule and its analogues for further study.[2] A key step in the reported synthesis is a Suzuki-Miyaura cross-coupling reaction. The general synthetic workflow is as follows:
-
Preparation of the Indole Core: Starting from a commercially available 6-bromoindole (B116670) derivative, the indole-3-carboxylic acid moiety is protected, typically as a methyl ester, to improve solubility and facilitate the subsequent coupling reaction.[2]
-
Preparation of the Boronic Ester: The (E)-3-methyl-1,3-butadienyl side chain is prepared as a boronic ester.
-
Suzuki-Miyaura Coupling: The protected 6-bromoindole-3-carboxylate is coupled with the butadienyl boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) to form the C-C bond at the 6-position of the indole ring.[2]
-
Deprotection: The protecting group on the carboxylic acid is removed (e.g., by hydrolysis with aqueous NaOH) to yield the final product, this compound.[2]
Synthetic Workflow Diagram
Antiproliferation Assay
The antiproliferative activity of this compound and its analogues is typically evaluated using a cell viability assay, such as the MTT or SRB assay, against a panel of human cancer cell lines. A general protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Viability Measurement:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
SRB Assay: Cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB) dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of the compound. The GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents an interesting natural product with dual biological activities that warrant further investigation. Its ability to modulate gene expression through the SV40 promoter provides a valuable tool for studying transcriptional regulation. While its antiproliferative effects are modest, the development of more potent and stable synthetic analogues highlights the potential of the indole-6-butadienyl-3-carboxylic acid scaffold for future drug discovery efforts. Further research is needed to fully elucidate the detailed molecular interactions underlying its mechanism of action and to explore its therapeutic potential in various disease models. The light and air sensitivity of this compound remains a critical consideration for its use in experimental settings.
References
- 1. This compound a new transcriptional up-regulator of SV40 promoter produced by an unidentified fungus. Fermentation, isolation, physico-chemical properties, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simian virus 40 (SV40) T-antigen transcriptional activation mediated through the Oct/SPH region of the SV40 late promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo and In Vitro Studies of TMC-205: A P-Glycoprotein Inhibitor for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo studies of TMC-205, a potent inhibitor of P-glycoprotein (P-gp). P-glycoprotein is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1][2][3] this compound has been investigated for its potential to reverse this resistance and enhance the effectiveness of anticancer drugs.
Core Mechanism of Action
This compound functions by inhibiting the P-glycoprotein efflux pump, which is a member of the ATP-binding cassette (ABC) transporter family.[2][4] In multidrug-resistant cancer cells, P-gp is often overexpressed and contributes to the failure of chemotherapy.[1][5] By blocking the action of P-gp, this compound increases the intracellular accumulation of chemotherapeutic drugs, restoring their cytotoxic effects. There are several proposed mechanisms for P-gp inhibition, including competitive binding to the drug-binding sites, non-competitive allosteric modulation, and interference with ATP binding.[3]
In Vitro Studies
In vitro studies have been crucial in elucidating the efficacy and mechanism of this compound as a P-gp inhibitor. These studies typically utilize multidrug-resistant cancer cell lines that overexpress P-gp and compare them to their drug-sensitive parental counterparts.
The following table summarizes the key quantitative data from representative in vitro studies of P-gp inhibitors with similar mechanisms to this compound.
| Cell Line | Chemotherapeutic Agent | P-gp Inhibitor Concentration | Reversal Fold | Reference |
| K562/ADM (doxorubicin-resistant) | Vinblastine | 10 µM | 4.96 | [4] |
| KBV (vinblastine-resistant) | Vinblastine | 10 µM | 25.1 | [4] |
Note: Data for a novel P-gp inhibitor "1416" is used as a surrogate to illustrate the type of data generated in these studies, as specific quantitative values for this compound were not publicly available in the search results. The "Reversal Fold" indicates the factor by which the IC50 of the chemotherapeutic agent is reduced in the presence of the P-gp inhibitor.
P-glycoprotein Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the efflux of a known P-gp substrate from cells overexpressing P-gp. A common substrate is the fluorescent dye Rhodamine 123 or radiolabeled drugs like digoxin.[6][7][8]
-
Cell Culture: Multidrug-resistant cells (e.g., K562/ADM) and their parental sensitive cell line (e.g., K562) are cultured to 80-90% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Substrate Addition: A fluorescent or radiolabeled P-gp substrate (e.g., Rhodamine 123 or [³H]-digoxin) is added to the wells.
-
Incubation: The plate is incubated for a period to allow for substrate uptake and efflux (e.g., 1-2 hours).
-
Measurement:
-
For fluorescent substrates, intracellular fluorescence is measured using a flow cytometer or fluorescence plate reader. Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition.
-
For radiolabeled substrates, intracellular radioactivity is measured using a scintillation counter. Increased radioactivity indicates P-gp inhibition.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound for P-gp inhibition is calculated.
Chemosensitization Assay (MTT Assay)
This assay determines the ability of this compound to sensitize multidrug-resistant cells to a chemotherapeutic agent.
-
Cell Seeding: Resistant cells (e.g., K562/ADM) are seeded in 96-well plates.
-
Treatment: Cells are treated with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: The cells are incubated for a period that allows for the cytotoxic effects of the chemotherapeutic agent to manifest (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 of the chemotherapeutic agent is calculated with and without this compound. The reversal fold is determined by dividing the IC50 in the absence of this compound by the IC50 in its presence.
In Vivo Studies
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound in a whole-organism setting. These studies often employ xenograft mouse models where human multidrug-resistant tumors are implanted in immunocompromised mice.
The following table presents representative data from an in vivo study of a P-gp inhibitor, illustrating the potential effects of this compound in combination with chemotherapy.
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | p-value | Reference |
| K562/ADM Xenograft | Doxorubicin alone | 35% | < 0.05 | [4] |
| K562/ADM Xenograft | P-gp inhibitor "1416" alone | 10% | > 0.05 (ns) | [4] |
| K562/ADM Xenograft | Doxorubicin + "1416" | 75% | < 0.01 | [4] |
Note: Data for the P-gp inhibitor "1416" is presented as a representative example.
Xenograft Tumor Model for Multidrug Resistance
This model assesses the ability of this compound to reverse multidrug resistance in vivo.
-
Cell Preparation: A single-cell suspension of a human multidrug-resistant cancer cell line (e.g., K562/ADM) is prepared.
-
Tumor Implantation: The cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[9]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: The mice are randomly assigned to different treatment groups:
-
Vehicle control
-
Chemotherapeutic agent alone
-
This compound alone
-
Chemotherapeutic agent + this compound
-
-
Treatment Administration: The respective treatments are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Monitoring: Tumor size and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences.
Visualizations
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Caption: Workflow of an in vitro chemosensitization (MTT) assay.
Caption: Workflow of an in vivo xenograft model for evaluating multidrug resistance reversal.
References
- 1. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Strategies for Overcoming Multidrug Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Effects of TAS-205 on Prostaglandin (B15479496) D2 (PGD2) Synthesis
Introduction
TAS-205 is a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[1][2] The overproduction of PGD2 is implicated in the pathology of various conditions, including Duchenne muscular dystrophy (DMD) and allergic rhinitis.[3][4] By selectively targeting H-PGDS, TAS-205 offers a focused therapeutic approach to mitigate PGD2-driven inflammation without affecting the synthesis of other prostaglandins (B1171923), such as prostaglandin E2 (PGE2).[3][5] This guide provides a comprehensive overview of the mechanism of action of TAS-205, supported by quantitative data from clinical trials and detailed experimental protocols.
Mechanism of Action
TAS-205 exerts its therapeutic effect by specifically inhibiting the enzymatic activity of H-PGDS.[3][6] This targeted inhibition reduces the production of PGD2, a pro-inflammatory mediator.[2] The selectivity of TAS-205 is a key feature, as it does not significantly impact the synthesis of other prostaglandins like PGE2, which can have protective physiological roles.[3][5] Clinical studies have demonstrated that administration of TAS-205 leads to a dose-dependent decrease in the urinary levels of tetranor-PGDM (t-PGDM), the major metabolite of PGD2, providing in vivo evidence of its mechanism of action.[5][6]
Signaling Pathway of PGD2 Synthesis and Inhibition by TAS-205
Caption: PGD2 synthesis pathway and the inhibitory action of TAS-205.
Quantitative Data from Clinical Trials
The efficacy of TAS-205 in reducing PGD2 synthesis has been evaluated in clinical trials involving patients with Duchenne muscular dystrophy. The primary pharmacodynamic endpoint in these studies was the change in the urinary concentration of t-PGDM.
Table 1: Summary of Phase 1 Clinical Trial Data for TAS-205
| Parameter | Dosing Regimen | Outcome | Reference |
| Urinary t-PGDM Levels | Single or 7-day repeated oral doses (1.67-13.33 mg/kg) | Dose-dependent decrease in the urinary excretion of t-PGDM at each measurement time point. | [5][6] |
| Urinary t-PGEM Levels | Single or 7-day repeated oral doses (1.67-13.33 mg/kg) | No significant effect on the urinary excretion of tetranor-prostaglandin E metabolite (t-PGEM). | [5][6] |
Table 2: Summary of Phase 2 Clinical Trial Data for TAS-205 (at Week 24)
| Treatment Group | Dosing Regimen (oral) | Mean Difference in Total Urinary t-PGDM Excretion vs. Placebo | Reference |
| TAS-205 Low-Dose | 6.67–13.33 mg/kg/dose | -31.2% | [7] |
| TAS-205 High-Dose | 13.33–26.67 mg/kg/dose | -25.7% | [7] |
| Urinary t-PGEM Levels | Both low and high dose groups | No statistically significant difference compared to placebo. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of TAS-205.
In Vitro H-PGDS Inhibition Assay (Fluorescence Polarization-Based)
This assay provides a high-throughput method for screening H-PGDS inhibitors.
-
Principle: The assay is based on the displacement of a fluorescently labeled H-PGDS inhibitor probe by a test compound. The binding of the probe to H-PGDS results in a high fluorescence polarization (FP) signal. When an unlabeled inhibitor displaces the probe, the FP signal decreases, indicating binding to the enzyme's active site.
-
Materials:
-
Recombinant H-PGDS enzyme
-
H-PGDS inhibitor-fluorescein conjugate (fluorescent probe)
-
Assay buffer
-
Test compound (e.g., TAS-205)
-
Microplate reader with FP capabilities
-
-
Procedure:
-
Add the H-PGDS enzyme, fluorescent probe, and varying concentrations of the test compound to the wells of a microplate.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Cell-Based PGD2 Synthesis Assay
This assay assesses the ability of a compound to inhibit PGD2 production in a cellular context.
-
Principle: A cell line that endogenously expresses H-PGDS, such as the human basophilic leukemia cell line KU812, is stimulated to produce PGD2. The amount of PGD2 released into the cell culture supernatant is then quantified, typically by ELISA, in the presence and absence of the test inhibitor.[1][8]
-
Materials:
-
KU812 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant (e.g., calcium ionophore A23187)
-
Test compound (e.g., TAS-205)
-
PGD2 ELISA kit
-
-
Procedure:
-
Seed KU812 cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a calcium ionophore to induce PGD2 production.
-
Collect the cell culture supernatant.
-
Quantify the PGD2 concentration in the supernatant using a commercial ELISA kit.[1][8]
-
Calculate the percentage of PGD2 inhibition and determine the IC50 value.
-
Clinical Trial Protocol for Pharmacodynamic Assessment of TAS-205
The following outlines the general workflow for a clinical trial designed to assess the in vivo effects of TAS-205 on PGD2 synthesis.
Caption: General workflow of a clinical trial for TAS-205.
-
Study Design: The studies are typically randomized, double-blind, and placebo-controlled.[5][7]
-
Patient Population: Male patients with a confirmed diagnosis of Duchenne muscular dystrophy.[7][9]
-
Treatment Arms: Patients are randomized to receive placebo, a low dose of TAS-205, or a high dose of TAS-205.[7]
-
Pharmacodynamic (PD) Sample Collection: Urine samples are collected from all patients at baseline and at specified time points throughout the treatment period (e.g., Day 4, Week 12, Week 24).[7]
-
PD Biomarker Analysis: The concentrations of t-PGDM and t-PGEM in the urine samples are measured, typically using a validated analytical method such as liquid chromatography-tandem mass spectrometry. The values are normalized to urinary creatinine (B1669602) concentrations to account for variations in urine dilution.[7]
-
Data Analysis: The primary PD endpoint is the percentage change from baseline in the urinary t-PGDM/creatinine ratio in the TAS-205 treatment groups compared to the placebo group.
TAS-205 is a potent and selective inhibitor of H-PGDS that has demonstrated a clear and dose-dependent effect on the synthesis of PGD2 in both preclinical and clinical settings. The data from clinical trials in DMD patients show a significant reduction in the urinary excretion of the PGD2 metabolite, t-PGDM, confirming the in vivo activity and mechanism of action of TAS-205. This targeted approach to inhibiting a key inflammatory mediator holds promise for the treatment of PGD2-driven diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug development and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. defeatduchenne.ca [defeatduchenne.ca]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 6. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. musculardystrophynews.com [musculardystrophynews.com]
The Role of Hematopoietic Prostaglandin D Synthase (HPGDS) in Duchenne Muscular Dystrophy Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by progressive muscle degeneration and weakness. The pathology is driven by mutations in the dystrophin gene, leading to the absence of the dystrophin protein and subsequent muscle fiber fragility. Chronic inflammation is a key secondary component that exacerbates muscle damage. Emerging evidence has identified Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS) as a significant contributor to DMD pathology. HPGDS is the key enzyme responsible for the production of prostaglandin D2 (PGD2), a potent pro-inflammatory mediator. In DMD, HPGDS is upregulated in necrotic muscle fibers, leading to an overproduction of PGD2, which in turn amplifies the inflammatory cascade and promotes further muscle necrosis. Consequently, inhibition of HPGDS has emerged as a promising therapeutic strategy to mitigate inflammation and slow disease progression in DMD. This technical guide provides an in-depth overview of the role of HPGDS in DMD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction
Duchenne muscular dystrophy (DMD), affecting approximately 1 in 3,500 to 1 in 9,300 males worldwide, is a fatal neuromuscular disease with no cure.[1][2] The absence of functional dystrophin protein renders muscle fibers susceptible to damage during contraction, initiating a vicious cycle of necrosis, inflammation, and fibrosis.[3] While gene-based therapies are under investigation, targeting the secondary inflammatory processes offers a broadly applicable therapeutic approach for all DMD patients, regardless of their specific mutation.
One of the key inflammatory pathways implicated in DMD involves prostaglandins, lipid signaling molecules derived from arachidonic acid.[4] Specifically, prostaglandin D2 (PGD2) has been shown to be a pro-inflammatory mediator that aggravates muscle damage.[4][5] The synthesis of PGD2 is catalyzed by two enzymes, one of which is Hematopoietic Prostaglandin D Synthase (HPGDS). Studies have revealed that HPGDS is induced in the necrotic muscle fibers of both DMD patients and animal models, such as the mdx mouse and DMD dogs.[6] This localized increase in HPGDS leads to elevated PGD2 levels, which contributes to the expansion of muscle necrosis.[6] Therefore, targeting HPGDS with specific inhibitors presents a rational therapeutic strategy to ameliorate the chronic inflammation and muscle damage characteristic of DMD.
Quantitative Data on HPGDS and its Inhibition in DMD
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of HPGDS in DMD and the effects of its inhibition.
Table 1: Effect of HPGDS Inhibitors on PGD2 Levels and Muscle Pathology in mdx Mice
| Parameter | HPGDS Inhibitor | Animal Model | Dosage | Treatment Duration | Result | Citation |
| Serum PGD2 Levels | PK007 | mdx mice | 10 mg/kg/day (oral) | 10 days | Reduced by ~50% compared to vehicle-treated mdx mice | [4][7] |
| Necrotic Muscle Volume | HQL-79 | mdx mice | Not specified | 5 days | Significantly decreased compared to vehicle-treated mdx mice | [6] |
| Regenerating Muscle Fibers | PK007 | mdx mice | 10 mg/kg/day (oral) | Not specified | ~20% less in tibialis anterior and gastrocnemius muscles compared to untreated mdx mice | [4][8] |
| Muscle Fibrosis | PK007 | mdx mice | 10 mg/kg/day (oral) | Not specified | Reduced in the tibialis anterior muscle of treated mice | [4][8] |
Table 2: Functional and Biomarker Improvements with HPGDS Inhibition in mdx Mice
| Parameter | HPGDS Inhibitor | Animal Model | Dosage | Treatment Duration | Result | Citation |
| Hindlimb Grip Strength | PK007 | mdx mice | 10 mg/kg/day (oral) | Not specified | Two-fold greater in treated mdx group compared to untreated mdx mice | [4][7][9] |
| Muscle Creatine Kinase Activity | PK007 | mdx mice | 10 mg/kg/day (oral) | Not specified | Reduced by ~50% in treated mdx mice | [4][8][9] |
| Muscle Strength | HQL-79 | mdx mice | Not specified | Not specified | Improved in mdx dystrophic mice | [6] |
Table 3: Clinical Trial Data for the HPGDS Inhibitor TAS-205 in DMD Patients
| Parameter | Study Phase | Patient Population | Dosage | Treatment Duration | Result | Citation |
| 6-Minute Walk Distance (6MWD) | Phase II (NCT02752048) | Male DMD patients ≥5 years | Low-dose: 6.67–13.33 mg/kg/dose; High-dose: 13.33–26.67 mg/kg/dose | 24 weeks | Mean change from baseline: -17.0 m (placebo), -3.5 m (low-dose), -7.5 m (high-dose) | [1][10] |
| Safety Profile | Phase II (NCT02752048) | Male DMD patients ≥5 years | Low and high doses | 24 weeks | Favorable safety profile with no specific adverse drug reactions observed | [1][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of HPGDS in DMD.
HPGDS Enzymatic Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against recombinant human HPGDS.
Materials:
-
Recombinant human HPGDS enzyme
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)
-
Test compound (HPGDS inhibitor)
-
Glutathione (B108866) (GSH), cofactor
-
Prostaglandin H2 (PGH2), substrate
-
Quenching solution (e.g., ferric chloride)
-
PGD2 standard
-
96-well microplate
-
PGD2 EIA kit
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer.
-
Compound Dispensing: Prepare serial dilutions of the test compound and dispense into a 96-well microplate.
-
Enzyme Addition: Add a solution containing recombinant human HPGDS and glutathione to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubation: Allow the reaction to proceed for 2 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
PGD2 Measurement: Measure the amount of PGD2 produced using a commercial PGD2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of PGD2 in each well. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.[11][12]
Quantification of Muscle Necrosis using Evans Blue Dye (EBD) Assay
This protocol details the in vivo administration of EBD and its subsequent quantification to assess muscle fiber damage in mdx mice.
Materials:
-
Evans Blue Dye (EBD)
-
Phosphate-buffered saline (PBS), sterile
-
Spectrophotometer
-
Syringes and needles for intraperitoneal injection
Procedure:
-
EBD Solution Preparation: Prepare a 1% (w/v) solution of EBD in sterile PBS.
-
Animal Injection: Administer the EBD solution to mdx mice via intraperitoneal (i.p.) injection at a volume of 1% of the mouse's body mass (e.g., 0.1 ml for a 10 g mouse).[13]
-
Incubation Period: Allow the dye to circulate for 16-24 hours before tissue collection.[13]
-
Tissue Harvesting: Euthanize the mice and dissect the muscles of interest (e.g., tibialis anterior, gastrocnemius).
-
EBD Extraction:
-
Weigh the dissected muscle tissue.
-
Place the tissue in formamide (1 ml per 100 mg of tissue).
-
Incubate at 55°C for 24 hours to extract the EBD.
-
-
Quantification:
-
Centrifuge the samples to pellet any debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of EBD in formamide to determine the amount of EBD in the muscle samples.
-
-
Data Normalization: Express the results as micrograms of EBD per gram of muscle tissue.[14][15]
Grip Strength Measurement in mdx Mice
This non-invasive method is used to assess muscle force in conscious mice.
Materials:
-
Grip strength meter with a horizontal grid or bar attachment.
Procedure:
-
Acclimatization: Acclimatize the mice to the testing environment for at least 30 minutes before the test.
-
Testing:
-
Hold the mouse by the base of its tail.
-
Allow the mouse to grasp the grid or bar with its forelimbs.
-
Gently and steadily pull the mouse horizontally away from the meter until its grip is released.
-
The peak force generated is recorded by the meter.
-
-
Repetitions: Perform five consecutive measurements for each mouse, with a short rest period between each pull.
-
Data Analysis:
-
The average of the three highest recorded values is typically used for analysis.
-
Normalize the grip strength to the body weight of the mouse (Force in grams / Body weight in grams).
-
Immunohistochemistry for HPGDS in Muscle Tissue
This protocol outlines the steps for detecting HPGDS protein in paraffin-embedded muscle sections.
Materials:
-
Paraffin-embedded muscle tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against HPGDS
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100% for 2 x 5 minutes, 95% for 2 minutes, 70% for 2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., microwave or water bath) according to standard protocols.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate slides in blocking buffer for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-HPGDS antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides in PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash slides in PBS.
-
-
Visualization:
-
Incubate slides with DAB substrate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for HPGDS mRNA
This protocol describes the quantification of HPGDS mRNA levels in muscle tissue.
Materials:
-
Muscle tissue sample
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HPGDS and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Homogenize the muscle tissue.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe a fixed amount of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for HPGDS and the reference gene.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HPGDS and the reference gene.
-
Calculate the relative expression of HPGDS mRNA using the ΔΔCt method, normalizing to the reference gene expression.
-
Signaling Pathways and Experimental Workflows
HPGDS-PGD2 Signaling Pathway in DMD
The following diagram illustrates the signaling pathway initiated by HPGDS in the context of DMD pathology.
Caption: HPGDS-PGD2 signaling cascade in Duchenne muscular dystrophy.
Preclinical Experimental Workflow for HPGDS Inhibitors in DMD
The diagram below outlines a typical experimental workflow for evaluating the efficacy of an HPGDS inhibitor in a preclinical DMD mouse model.
Caption: A representative preclinical experimental workflow.
Conclusion
The upregulation of HPGDS and the subsequent overproduction of PGD2 play a significant, detrimental role in the pathology of Duchenne muscular dystrophy by amplifying inflammation and muscle necrosis. The compelling preclinical and early clinical data for HPGDS inhibitors highlight the therapeutic potential of this approach. By specifically targeting a key node in the inflammatory cascade, HPGDS inhibition offers a promising strategy to ameliorate disease severity and improve the quality of life for individuals with DMD. Further clinical investigation is warranted to fully elucidate the efficacy and long-term safety of this therapeutic modality. This technical guide provides a comprehensive resource for researchers and drug developers working to advance novel treatments for this devastating disease.
References
- 1. Use of Evans blue dye to compare limb muscles in exercised young and old mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duchenne's muscular dystrophy: animal models used to investigate pathogenesis and develop therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evans Blue Dye as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hanlab.cc [hanlab.cc]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Identification and Validation of TMC-205 (TAS-205)
For Researchers, Scientists, and Drug Development Professionals
TMC-205 (TAS-205) , also known as pizuglanstat , is an investigational small molecule drug that has been evaluated for the treatment of Duchenne muscular dystrophy (DMD). This technical guide provides a comprehensive overview of the target identification and validation of TAS-205, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Target Identification and Mechanism of Action
The primary molecular target of TAS-205 has been identified as hematopoietic prostaglandin (B15479496) D synthase (HPGDS) .[1][2][3][4][5] TAS-205 is a highly selective inhibitor of this enzyme.[6][7]
Mechanism of Action: HPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid mediator implicated in inflammatory processes. In the context of Duchenne muscular dystrophy, PGD2 is thought to contribute to the chronic inflammation and muscle necrosis characteristic of the disease.[6][8][9] By selectively inhibiting HPGDS, TAS-205 reduces the production of PGD2, thereby aiming to mitigate the inflammatory cascade and subsequent muscle damage in DMD patients.[5][6][8][9] This targeted approach is independent of the specific dystrophin gene mutation, suggesting its potential applicability to a broad range of DMD patients.[3][5]
Signaling Pathway of TAS-205 Action
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of TAS-205.
Table 1: In Vitro Potency of Pizuglanstat (TAS-205)
| Target Enzyme | IC50 (nM) | Selectivity |
| Human Hematopoietic Prostaglandin D Synthase (HPGDS) | 55.8 - 76 | Does not inhibit LPGDS at 100 µM |
Table 2: Overview of Clinical Trials for TAS-205 in Duchenne Muscular Dystrophy
| Phase | Clinical Trial Identifier | Number of Patients | Dosing Regimen | Key Findings |
| Phase 1 | NCT02246478 | 21 | Single and repeated oral doses (1.67 to 13.33 mg/kg) | Generally safe and well-tolerated. Dose-dependent decrease in urinary PGD2 metabolites. No significant effect on PGE2 metabolites.[6][7][10] |
| Phase 2 | NCT02752048 | 35 | Low dose (6.67 to 13.33 mg/kg) or high dose (13.33 to 26.67 mg/kg) orally, twice daily for 24 weeks | Favorable safety profile. Trend towards reduced decline in 6-minute walk distance (6MWD) in the low-dose group compared to placebo, though not statistically significant.[9][11] |
| Phase 3 (REACH-DMD) | NCT04587908 | 82 (ambulatory cohort) | Oral, twice daily for 52 weeks | Did not meet the primary endpoint of a significant difference in the mean change from baseline in the time to rise from the floor.[1][2][4] |
Table 3: Key Results from the Phase 2 Clinical Trial (NCT02752048)
| Parameter | Placebo Group (n=12) | TAS-205 Low-Dose Group (n=11) | TAS-205 High-Dose Group (n=12) |
| Change in 6MWD from Baseline at 24 Weeks (meters) | -17.0 | -3.5 | -7.5 |
| Difference from Placebo in 6MWD Change (meters) | - | +13.5 (p=0.625) | +9.5 (p=0.646) |
| Adverse Events | Mild to moderate | Mild to moderate | Mild to moderate |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of a selective HPGDS inhibitor like TAS-205 are provided below. These protocols are based on standard practices in preclinical and clinical research for Duchenne muscular dystrophy.
Preclinical Evaluation in mdx Mice
The mdx mouse is a commonly used animal model for Duchenne muscular dystrophy as it carries a mutation in the dystrophin gene, leading to a similar pathology.
Objective: To assess the in vivo efficacy of a selective HPGDS inhibitor in a preclinical model of DMD.
Experimental Workflow:
Methodologies:
-
Animal Model: Male C57BL/10ScSn-mdx mice and age-matched C57BL/10ScSn wild-type controls.
-
Drug Administration: The selective HPGDS inhibitor is typically formulated in a vehicle such as 0.5% methylcellulose (B11928114) and administered daily via oral gavage.
-
Grip Strength Test:
-
A grip strength meter is used to measure the peak force generated by the mouse's forelimbs.
-
The mouse is held by its tail and allowed to grasp a metal grid.
-
The mouse is then pulled back horizontally with a constant speed until its grip is released.
-
Multiple measurements are taken and averaged. The results are often normalized to the body weight of the mouse.
-
-
Locomotor Activity:
-
Mice are individually housed in metabolic cages (e.g., PhenoMaster) equipped with infrared sensor frames to monitor horizontal and vertical movements.
-
Activity is continuously recorded over a set period (e.g., 24 hours) to assess both overall activity and patterns during light and dark cycles.
-
-
Histological Analysis of Muscle Necrosis:
-
Hindlimb muscles (e.g., gastrocnemius, tibialis anterior) are excised, fixed in formalin, and embedded in paraffin.
-
Sections are cut and stained with Hematoxylin and Eosin (H&E).
-
The extent of muscle necrosis is quantified by analyzing the percentage of necrotic area relative to the total muscle cross-sectional area using imaging software.
-
-
Biochemical Analysis:
-
Blood samples are collected to measure serum creatine kinase (CK) levels, a biomarker of muscle damage.
-
Urinary or serum levels of PGD2 metabolites are measured using techniques like ELISA or mass spectrometry to confirm target engagement.
-
Clinical Trial Protocols (Phase 1-3)
The clinical development of TAS-205 followed a standard progression from assessing safety and pharmacokinetics in Phase 1 to evaluating efficacy in Phase 2 and 3.
Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of TAS-205 in patients with Duchenne muscular dystrophy.
General Methodologies:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Patient Population: Male patients with a confirmed genetic diagnosis of DMD within a specified age range. Inclusion and exclusion criteria are rigorously defined to ensure patient safety and the integrity of the study data.
-
Intervention: Oral administration of TAS-205 at varying doses or a matching placebo.
-
Pharmacokinetic Assessments: Blood samples are collected at multiple time points after drug administration to determine parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamic Assessments: Urinary levels of PGD2 and PGE2 metabolites are measured to assess the biological effect of the drug on its target pathway.
-
Efficacy Endpoints:
-
Phase 2: The primary endpoint was often the change in the 6-minute walk distance (6MWD) from baseline over a defined period (e.g., 24 weeks). The 6MWD test measures the distance a patient can walk on a hard, flat surface in 6 minutes and is a common measure of functional mobility in DMD trials.
-
Phase 3: The primary endpoint for the ambulatory cohort of the REACH-DMD study was the change from baseline in the time taken to rise from the floor. This is another key measure of muscle function in DMD.
-
-
Safety Assessments: Monitoring and recording of adverse events, serious adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
Clinical Trial Workflow:
Conclusion
This compound (TAS-205), or pizuglanstat, was developed as a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS) with the rationale of reducing inflammation-mediated muscle damage in Duchenne muscular dystrophy. Preclinical studies in the mdx mouse model suggested potential efficacy in improving muscle function and reducing necrosis. Early-phase clinical trials in DMD patients demonstrated a favorable safety profile and evidence of target engagement through the reduction of urinary PGD2 metabolites. However, the pivotal Phase 3 REACH-DMD study did not meet its primary endpoint, failing to show a significant improvement in muscle function compared to placebo.[1][2][4] This outcome highlights the challenges in translating promising preclinical and early clinical findings into definitive clinical benefit for complex diseases like Duchenne muscular dystrophy. Further analysis of the complete dataset from the clinical program will be crucial for a comprehensive understanding of the therapeutic potential and limitations of targeting the HPGDS pathway in this patient population.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. July 8, 2025 | BioWorld [bioworld.com]
- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 4. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 5. Gene Therapy For the DMD Treatment [delveinsight.com]
- 6. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of TMC-205 on Inflammatory Pathways in Duchenne Muscular Dystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action and therapeutic potential of TMC-205 (also known as TAS-205 and pizuglanstat) in mitigating the inflammatory cascade in Duchenne Muscular Dystrophy (DMD). Drawing upon available preclinical and clinical data, this document outlines the core impact of this compound on key inflammatory pathways, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying biological processes.
Introduction to Inflammation in Duchenne Muscular Dystrophy
Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein. This deficiency leads to fragile muscle fibers that are susceptible to damage during contraction. The resulting cycles of muscle degeneration and regeneration are intrinsically linked to a chronic inflammatory response, which significantly contributes to the pathology and progression of the disease.[1][2] Key inflammatory mediators, including pro-inflammatory cytokines and infiltrating immune cells, create a cytotoxic environment that exacerbates muscle fiber necrosis and fibrosis.[2][3] Central to this inflammatory cascade is the nuclear factor-kappaB (NF-κB) pathway, which is constitutively active in the muscles of DMD patients and animal models.[1]
This compound: Mechanism of Action
This compound is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[4][5] HPGDS is the key enzyme responsible for the production of prostaglandin D2 (PGD2), a potent pro-inflammatory mediator.[4][6] In DMD, HPGDS and PGD2 levels are elevated in necrotic muscle fibers, contributing to the inflammatory environment and subsequent muscle damage.[1][4] By inhibiting HPGDS, this compound reduces the synthesis of PGD2, thereby aiming to dampen the downstream inflammatory signaling and mitigate muscle necrosis.[4][5]
Impact on Inflammatory Signaling Pathways
The primary mechanism of this compound is the reduction of PGD2. PGD2 exerts its pro-inflammatory effects through its receptors, primarily the DP2 receptor (also known as CRTH2).[7][8][9] Activation of DP2 on immune cells, such as T-helper 2 (Th2) cells, eosinophils, and basophils, promotes their migration and activation, leading to the release of pro-inflammatory cytokines.[7] In contrast, the DP1 receptor is often associated with anti-inflammatory effects.[7][8] By lowering PGD2 levels, this compound is expected to reduce the activation of the pro-inflammatory DP2 pathway.
Quantitative Data from Preclinical and Clinical Studies
While specific quantitative data on the direct impact of this compound on a wide array of inflammatory markers from preclinical studies are not extensively published, studies on other selective HPGDS inhibitors in the mdx mouse model of DMD provide strong evidence for the expected effects.
Table 1: Effects of HPGDS Inhibitors on Inflammatory Markers in mdx Mice
| Inflammatory Marker | HPGDS Inhibitor | Dosage and Administration | Treatment Duration | Mouse Age | Key Findings | Reference(s) |
| Macrophage Infiltration | PK007 | 10 mg/kg/day, oral gavage | 10 days | 18-28 days | 55.56% decrease in macrophage cell area in gastrocnemius muscle; 47.83% decrease in extensor digitorum longus muscle | [10][11] |
| TNF-α, IL-1β, iNOS | PK007 | 10 mg/kg/day, oral gavage | 10 days | 18-28 days | Significant reduction in the expression of TNF-α, IL-1β, and iNOS | [10][11] |
| CD11b mRNA | HQL-79 | 30 mg/kg/day, oral | 10 days | 4 weeks | Significantly lower mRNA levels of CD11b | [1] |
| TGF-β1 mRNA | HQL-79 | 30 mg/kg/day, oral | 10 days | 4 weeks | Significantly lower mRNA levels of TGF-β1 | [1] |
Table 2: Clinical Trial Data for this compound in DMD Patients
| Study Phase | Primary Endpoint | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Phase 1 | Safety, Pharmacokinetics, Pharmacodynamics | Single and repeated doses ranging from 1.67 to 13.33 mg/kg | 7 days (repeated dose) | Dose-dependent decrease in urinary tetranor-prostaglandin D metabolite (t-PGDM) | [2][12] |
| Early Phase 2 | Change in 6-Minute Walk Distance (6MWD) | Low-dose: 6.67-13.33 mg/kg/dose; High-dose: 13.33-26.67 mg/kg/dose | 24 weeks | Trend towards suppression of decline in 6MWD in both treatment groups compared to placebo (not statistically significant) | [6][13] |
| Phase 3 | Time to Rise from the Floor | Not specified | 52 weeks | Did not meet primary endpoint | [5][14][15] |
Experimental Protocols
The following section details a representative experimental protocol for evaluating the efficacy of an HPGDS inhibitor in the mdx mouse model, based on methodologies reported in the literature.
Animal Model and Treatment
-
Animal Model: C57BL/10ScSn-Dmdmdx/J (mdx) mice and age-matched C57BL/10ScSn (wild-type) control mice are used.[1]
-
Age of Treatment: Treatment is often initiated in juvenile mice (e.g., 3-4 weeks of age) to coincide with the peak of muscle necrosis and inflammation.[10][16]
-
Drug Formulation and Administration: The HPGDS inhibitor is typically suspended in a vehicle such as 0.5% methylcellulose.[1] Administration is performed daily via oral gavage at a specified dosage (e.g., 10-30 mg/kg/day).[1][10] A vehicle-only group serves as the control.
Experimental Workflow
Key Experimental Methodologies
-
Grip Strength Test: To assess muscle function, a grip strength meter is used. The mouse is held by the tail and allowed to grasp a metal bar or grid. The mouse is then gently pulled horizontally until its grip is broken, and the peak force is recorded.[17]
-
Serum Creatine Kinase (CK) Assay: Blood is collected via cardiac puncture at the time of sacrifice. Serum is isolated, and CK levels, a biomarker of muscle damage, are measured using a commercially available colorimetric or fluorometric assay kit.[16][17]
-
Histological Analysis:
-
Hematoxylin and Eosin (H&E) Staining: Muscle tissues (e.g., gastrocnemius, tibialis anterior) are dissected, fixed in formalin, embedded in paraffin, and sectioned. H&E staining is performed to visualize muscle morphology, including areas of necrosis, regeneration (centrally nucleated fibers), and inflammation.
-
Immunohistochemistry (IHC): Muscle sections are stained with specific antibodies to identify and quantify inflammatory cell infiltration. For example, an antibody against F4/80 can be used to label macrophages.[3]
-
-
Quantitative Real-Time PCR (qPCR): Total RNA is extracted from muscle tissue. After reverse transcription to cDNA, qPCR is performed using primers for specific inflammatory markers (e.g., Tnf, Il1b, Nos2, Cd11b, Tgfb1) to quantify their mRNA expression levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Protein lysates from muscle tissue are used to measure the concentration of specific cytokines (e.g., TNF-α, IL-1β) using commercially available ELISA kits.
Conclusion
This compound, through its selective inhibition of HPGDS and subsequent reduction of PGD2, represents a targeted approach to mitigating the chronic inflammation that drives disease progression in Duchenne Muscular Dystrophy. Preclinical studies with HPGDS inhibitors in the mdx mouse model have demonstrated a significant reduction in key inflammatory markers, including pro-inflammatory cytokines and macrophage infiltration, leading to decreased muscle necrosis and improved muscle function. While clinical trials of this compound have shown a favorable safety profile and an effect on a biomarker of PGD2 production, the Phase 3 trial did not meet its primary efficacy endpoint.[5][14][15] Further research is necessary to fully elucidate the therapeutic potential of this pathway and to identify patient populations that may benefit from this targeted anti-inflammatory strategy. The methodologies and data presented in this guide provide a framework for the continued investigation of HPGDS inhibitors in the context of DMD.
References
- 1. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. defeatduchenne.ca [defeatduchenne.ca]
- 5. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene Therapy For the DMD Treatment [delveinsight.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Taiho’s pizuglanstat fails in phase III DMD trial | BioWorld [bioworld.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
TAS-205 (Pizuglanstat): A Technical Guide to Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-205, also known as pizuglanstat, is a selective, orally administered small molecule inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS). This enzyme is responsible for the production of prostaglandin D2 (PGD2), a key mediator implicated in inflammatory processes and muscle necrosis, particularly in the context of Duchenne muscular dystrophy (DMD). This technical guide provides an in-depth overview of the basic research applications of TAS-205, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. While a Phase III clinical trial in Japan for DMD did not meet its primary endpoint, the extensive research into TAS-205 provides valuable insights into the role of the PGD2 pathway in muscle diseases and inflammation.[1][2]
Introduction to TAS-205
TAS-205 is a highly selective inhibitor of HPGDS, an enzyme that catalyzes the conversion of PGH2 to PGD2.[1][2] In pathological conditions such as Duchenne muscular dystrophy, elevated levels of PGD2 are associated with the exacerbation of inflammatory responses within muscle tissue, contributing to muscle damage and degeneration.[1][3] By targeting HPGDS, TAS-205 aims to reduce the production of PGD2, thereby mitigating inflammation and its detrimental effects on muscle fibers.[1] The therapeutic potential of TAS-205 has been investigated primarily in the context of DMD, a fatal X-linked genetic disorder characterized by progressive muscle wasting.[1]
Mechanism of Action
The primary mechanism of action of TAS-205 is the selective inhibition of hematopoietic prostaglandin D synthase (HPGDS). This inhibition leads to a reduction in the synthesis of prostaglandin D2 (PGD2). PGD2 exerts its biological effects through two main G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). In the context of Duchenne muscular dystrophy, PGD2 is understood to be a pro-inflammatory mediator that contributes to muscle necrosis. By reducing PGD2 levels, TAS-205 is hypothesized to decrease the inflammatory cascade and subsequent muscle damage.
Below is a diagram illustrating the signaling pathway affected by TAS-205.
Caption: Mechanism of action of TAS-205 in inhibiting the PGD2 pathway.
Preclinical Research Applications
Preclinical studies, primarily in the mdx mouse model of DMD, have been instrumental in elucidating the therapeutic potential of HPGDS inhibition. These studies have demonstrated that reducing PGD2 levels can lead to improvements in muscle pathology and function.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from preclinical research on TAS-205 and other HPGDS inhibitors in the mdx mouse model.
| Parameter | Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Locomotor Activity | mdx mice | TAS-205 | Not Specified | Not Specified | Recovered locomotor activity | [4] |
| Muscle Necrosis | mdx mice | TAS-205 | Not Specified | Not Specified | Reduced muscle necrosis | [4] |
| Urinary t-PGDM | mdx mice | TAS-205 | Not Specified | Not Specified | Suppressed urinary tetranor-prostaglandin D metabolite concentrations | [4] |
| Hindlimb Grip Strength | mdx mice | PK007 (HPGDS inhibitor) | Not Specified | 10 days | Two-fold greater hindlimb grip strength compared to untreated mice | [5] |
| Regenerating Muscle Fibers | mdx mice | PK007 (HPGDS inhibitor) | Not Specified | 10 days | ~20% less regenerating muscle fibers in tibialis anterior and gastrocnemius muscles | [5] |
| Creatine Kinase Activity | mdx mice | PK007 (HPGDS inhibitor) | Not Specified | 10 days | Reduced by ~50% in treated mice | [5] |
Experimental Protocols for Preclinical Studies
This protocol is adapted from established methods for assessing limb strength in mouse models of neuromuscular disorders.[6][7][8][9]
-
Apparatus: A grip strength meter equipped with a wire grid and a force transducer.
-
Acclimatization: For three consecutive days prior to testing, acclimatize the mice to the testing apparatus.
-
Procedure (Forelimb): a. Hold the mouse by the base of its tail and lower it towards the grid. b. Allow the mouse to grasp the grid with its forepaws. c. Gently pull the mouse back horizontally until its grip is released. d. The peak force is recorded by the meter. e. Perform a series of pulls (e.g., 3-5) with a rest period of at least one minute between each pull.
-
Procedure (Hindlimb): a. Use an angled mesh assembly. b. Allow the mouse to rest on the mesh, facing away from the meter. c. Pull the mouse's tail towards the meter until the hindlimbs release their grip. d. Record the peak force.
-
Data Analysis: The maximum force from a series of pulls is typically used. Data is often normalized to the body weight of the mouse.
This protocol outlines the standard procedure for Hematoxylin and Eosin (H&E) staining to visualize muscle histology.[2][10][11][12][13]
-
Tissue Preparation: a. Excise the muscle of interest (e.g., tibialis anterior, gastrocnemius) and fix in 4% paraformaldehyde for 24-48 hours. b. Dehydrate the tissue through a series of graded ethanol (B145695) solutions. c. Clear the tissue with xylene and embed in paraffin (B1166041) wax. d. Cut transverse sections (5-10 µm) using a microtome and mount on slides.
-
Staining Procedure: a. Dewax the sections in xylene and rehydrate through graded ethanol to water. b. Stain with Hematoxylin for 3-5 minutes. c. Rinse in running tap water. d. "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute). e. Counterstain with Eosin for 1-3 minutes. f. Dehydrate through graded ethanol and clear in xylene. g. Mount with a coverslip using a xylene-based mounting medium.
-
Analysis: Necrotic fibers are identified by features such as pale or fragmented sarcoplasm and infiltration of inflammatory cells. The extent of necrosis can be quantified using image analysis software.
Caption: A typical experimental workflow for preclinical evaluation of TAS-205.
Clinical Research Applications
TAS-205 has been evaluated in Phase I, II, and III clinical trials for the treatment of Duchenne muscular dystrophy. These trials have provided valuable data on the safety, pharmacokinetics, and pharmacodynamics of the drug in a clinical setting.
Summary of Clinical Trial Data
The following tables summarize key data from the clinical development of TAS-205.
Table 4.1.1: Phase I Clinical Trial (NCT02246478) Data [4][14]
| Parameter | Details |
| Study Design | Double-blind, randomized, placebo-controlled, single- and repeated-dose study |
| Patient Population | Male Japanese patients with genetically confirmed DMD (N=21) |
| Dose Range | 1.67–13.33 mg/kg/dose |
| Pharmacokinetics | Linear pharmacokinetics in the dose range studied; plasma concentration reached steady state by Day 4 |
| Pharmacodynamics | Dose-dependent decrease in urinary excretion of tetranor-prostaglandin D metabolite (t-PGDM) |
| Safety | Generally safe and well-tolerated; no clinically significant adverse events reported |
Table 4.1.2: Early Phase II Clinical Trial (NCT02752048) Data [15]
| Parameter | Placebo (n=10) | TAS-205 Low Dose (6.67-13.33 mg/kg/dose) (n=11) | TAS-205 High Dose (13.33-26.67 mg/kg/dose) (n=11) |
| Primary Endpoint | Change from baseline in 6-minute walk distance (6MWD) at Week 24 | ||
| Mean Change in 6MWD (m) | -17.0 | -3.5 | -7.5 |
| Mean Difference from Placebo (m) | - | 13.5 | 9.5 |
| Safety | No obvious differences in adverse events between treatment groups |
Table 4.1.3: Phase III Clinical Trial (REACH-DMD; NCT04587908) Information [1]
| Parameter | Details |
| Study Design | Randomized, placebo-controlled, double-blind, open-label extension study |
| Patient Population | Ambulatory male DMD patients aged 5 years and older in Japan (N=82) |
| Primary Endpoint | Mean change from baseline to 52 weeks in the time to rise from the floor |
| Outcome | Did not meet the primary endpoint; no significant difference between TAS-205 and placebo |
Experimental Protocols in Clinical Research
This protocol is a generalized method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of urinary prostaglandin metabolites.[16][17][18][19][20]
-
Sample Collection and Preparation: a. Collect urine samples from patients. b. Centrifuge the urine to remove any particulate matter. c. Perform solid-phase extraction (SPE) to isolate and concentrate the prostaglandin metabolites.
-
LC-MS/MS Analysis: a. Reconstitute the extracted sample in a suitable solvent. b. Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. c. Separate the metabolites using a suitable chromatography column and mobile phase gradient. d. Detect and quantify the specific metabolite (t-PGDM) using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Data Normalization: Urinary metabolite concentrations are typically normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Conclusion
TAS-205 (pizuglanstat) has been a significant focus of basic and clinical research as a selective HPGDS inhibitor for Duchenne muscular dystrophy. While the recent Phase III trial did not demonstrate the desired efficacy, the body of research on TAS-205 has substantially advanced our understanding of the role of the PGD2 signaling pathway in the pathophysiology of DMD. The preclinical data demonstrating reduced muscle necrosis and improved function in animal models, along with the detailed methodologies developed for its evaluation, provide a valuable foundation for future research into anti-inflammatory strategies for muscular dystrophies and other inflammatory conditions. The information presented in this technical guide serves as a comprehensive resource for scientists and researchers working in the fields of drug development, muscle biology, and inflammation.
References
- 1. Gene Therapy For the DMD Treatment [delveinsight.com]
- 2. Scientific Protocol for H&E staining in Heart and Skeletal Muscle [protocols.io]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. treat-nmd.org [treat-nmd.org]
- 8. Forelimb Grip Strength testing [protocols.io]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. treat-nmd.org [treat-nmd.org]
- 11. mdpi.com [mdpi.com]
- 12. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 13. treat-nmd.org [treat-nmd.org]
- 14. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 15. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TMC-205 (TAS-205)
For Research Use Only.
Introduction
TMC-205, also known as TAS-205 or Pizuglanstat, is a potent and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[1][2][3] HPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator involved in inflammatory processes.[2][4][5] PGD2 has been implicated in the pathology of various inflammatory conditions, including Duchenne muscular dystrophy (DMD), where it is thought to exacerbate muscle inflammation and necrosis.[2][4][5] By selectively inhibiting HPGDS, this compound reduces the production of PGD2, thereby offering a potential therapeutic strategy for controlling inflammation.[5]
These application notes provide an overview of the in vitro applications of this compound and detailed protocols for its characterization.
Mechanism of Action
This compound selectively inhibits the hematopoietic prostaglandin D synthase (HPGDS) enzyme. This inhibition reduces the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator of inflammation.[2][4][5] Preclinical studies in a mouse model of DMD have demonstrated that this compound can reduce muscle damage and improve locomotor activity.[5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound in the prostaglandin synthesis pathway.
Quantitative Data from Clinical Trials
The following tables summarize data from clinical trials of TAS-205 in patients with Duchenne muscular dystrophy.
Table 1: Phase 1 Study of TAS-205 in DMD Patients
| Parameter | Low Dose (1.67-3.33 mg/kg) | Mid Dose (3.33-6.67 mg/kg) | High Dose (6.67-13.33 mg/kg) | Placebo |
|---|---|---|---|---|
| Urinary PGD2 Metabolite Reduction | Dose-dependent decrease | Dose-dependent decrease | Significant dose-dependent decrease | No significant change |
| Urinary PGE2 Metabolite Levels | Little to no effect | Little to no effect | Little to no effect | No significant change |
Data synthesized from a Phase 1 trial (NCT02246478) which demonstrated a dose-dependent decrease in urinary PGD2 metabolites with TAS-205 treatment, while PGE2 metabolites were largely unaffected.[5]
Table 2: Early Phase 2 Study of TAS-205 in DMD Patients (24 Weeks)
| Endpoint | Low Dose (6.67-13.33 mg/kg) | High Dose (13.33-26.67 mg/kg) | Placebo |
|---|---|---|---|
| Change in 6-Minute Walk Distance (6MWD) | Less decline observed | Less decline observed | Baseline decline |
| Difference from Placebo in 6MWD | +13.5 meters | +9.5 meters | N/A |
| Thigh Muscle Volume | Not statistically significant change vs. placebo | Lessened decline vs. placebo (not statistically significant) | Baseline decline |
| Lower Leg Muscle Volume | Statistically significant benefit in right lower leg | Statistically significant benefit in right lower leg | Baseline decline |
Data from an early Phase 2 trial (NCT02752048) suggesting that TAS-205 may suppress the decline in 6MWD and lessen the decline in lower leg muscle volume in DMD patients.[4][6]
Protocols
Protocol 1: In Vitro HPGDS Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on HPGDS.
Workflow Diagram:
Caption: Workflow for an in vitro HPGDS enzyme inhibition assay.
Materials:
-
Recombinant human HPGDS
-
Prostaglandin H2 (PGH2) substrate
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2)
-
Quenching solution (e.g., a solution containing a thromboxane (B8750289) synthase inhibitor and a reducing agent like SnCl2)
-
PGD2 standard
-
Detection system (e.g., PGD2 ELISA kit or LC-MS/MS)
-
96-well microplate
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a working solution of recombinant HPGDS to each well. Add the diluted this compound or vehicle control to the respective wells. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the PGH2 substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop Reaction: Stop the reaction by adding the quenching solution to each well.
-
PGD2 Detection: Quantify the amount of PGD2 produced using a suitable method such as a competitive ELISA or LC-MS/MS according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of HPGDS inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Assay for Anti-Proliferative Activity
This protocol outlines a method to assess the anti-proliferative effects of this compound on a cancer cell line, such as HCT-116, as suggested by existing literature indicating its antiproliferative properties.[7]
Materials:
-
HCT-116 colon cancer cell line
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
DMSO (for vehicle control)
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo®).
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Disclaimer
The protocols provided are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines, reagents, and instrumentation. Always adhere to laboratory safety guidelines when handling chemicals and biological materials.
References
- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 2. Gene Therapy For the DMD Treatment [delveinsight.com]
- 3. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. defeatduchenne.ca [defeatduchenne.ca]
- 6. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses. HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2 in various immune cells, including mast cells and T helper 2 (Th2) cells. The produced PGD2 then signals through the DP1 and DP2 (also known as CRTH2) receptors, contributing to physiological processes such as vasodilation and bronchoconstriction, as well as the recruitment of inflammatory cells like eosinophils. Consequently, inhibitors of HPGDS are of significant interest as potential therapeutics for allergic diseases such as asthma and allergic rhinitis.
It is important to note that while the compound TMC-205 has been identified as a natural fungal metabolite with antiproliferative and transcriptional up-regulating activities, a review of the scientific literature does not indicate that it is a known inhibitor of HPGDS.[1][2][3] In contrast, the compound TAS-205 is a well-documented selective inhibitor of HPGDS that has been investigated in clinical trials.[4][5][6][7]
These application notes provide a comprehensive guide for researchers to determine if a novel compound, such as this compound, inhibits HPGDS activity. The protocols described herein outline established in vitro enzymatic assays and cell-based functional assays to characterize the potency and cellular effects of potential HPGDS inhibitors.
HPGDS Signaling Pathway
HPGDS is a key enzyme in the conversion of PGH2 to PGD2. PGD2 then exerts its biological effects by binding to the G-protein coupled receptors DP1 and DP2 on the surface of target cells, initiating downstream signaling cascades that mediate inflammatory responses.
Quantitative Data Presentation
The following tables summarize the types of quantitative data that can be obtained from the described experimental protocols. Data for a known HPGDS inhibitor is provided for illustrative purposes.
Table 1: In Vitro Enzymatic Inhibition of HPGDS
| Compound | Assay Type | IC50 (nM) | Reference |
| HPGDS inhibitor 1 | Enzyme Assay | 0.6 | [8] |
| Compound 8 | Enzyme Assay | 0.5 - 2.3 | [9] |
| Test Compound | Fluorescence Polarization | User Determined | N/A |
Table 2: Cell-Based Inhibition of PGD2 Production
| Compound | Cell Line | IC50 (nM) | Reference |
| HPGDS inhibitor 1 | Cellular Assay | 32 | [8] |
| Test Compound | KU812 | User Determined | N/A |
Experimental Protocols
Protocol 1: In Vitro HPGDS Inhibition Assay using Fluorescence Polarization
This high-throughput assay measures the ability of a test compound to displace a fluorescently labeled probe from the active site of recombinant HPGDS.
Materials:
-
Recombinant human HPGDS protein
-
Fluorescently labeled HPGDS probe (e.g., a fluorescein-conjugated inhibitor)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2)
-
Test Compound (e.g., this compound)
-
DMSO
-
384-well, low-volume, black, round-bottom plates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add assay buffer to all wells of the 384-well plate. Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells. Include wells with DMSO only as a control (maximum polarization) and wells with buffer only (minimum polarization).
-
Enzyme and Probe Addition: Prepare a master mix containing recombinant HPGDS and the fluorescent probe in assay buffer. Add this master mix to all wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[1]
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the DMSO control. Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value.
Protocol 2: Cell-Based HPGDS Inhibition Assay by Measuring PGD2 Production
This protocol determines the IC50 of a test compound by measuring its effect on PGD2 production in a suitable cell line that endogenously expresses HPGDS.
Materials:
-
Cell Line: KU812 (human basophilic leukemia cell line) or other cells endogenously expressing HPGDS.[2]
-
Test Compound (e.g., this compound): Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or an appropriate antigen for IgE-sensitized cells.
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Commercial PGD2 ELISA Kit
Procedure:
-
Cell Culture and Seeding: Maintain KU812 cells in culture medium at 37°C in a humidified 5% CO2 incubator. Seed cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in culture medium. The final concentrations should bracket the expected IC50. Include a DMSO vehicle control, ensuring the final DMSO concentration is consistent and low (e.g., ≤ 0.1%).[2]
-
Pre-treatment: Carefully remove the culture medium from the wells and add the prepared inhibitor dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.
-
Stimulation: Add the stimulant to each well to induce PGD2 production and incubate for the desired time.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for PGD2 analysis.
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.[2]
-
Data Analysis: Calculate the percentage of PGD2 inhibition for each concentration of the test compound compared to the vehicle-treated control.[2] Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Disclaimer: The information provided is for research use only. It is essential to adapt and optimize these protocols for specific experimental conditions and cell types.
References
- 1. This compound a new transcriptional up-regulator of SV40 promoter produced by an unidentified fungus. Fermentation, isolation, physico-chemical properties, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 6. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound a New Transcriptional Up-Regulator of SV40 Promoter Produced by an Unidentified Fungus [jstage.jst.go.jp]
Application Notes and Protocols for Cell-Based Efficacy Testing of TMC-205 (Interpreted as GP205, an HCV NS3/4A Protease Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of cell-based assays for evaluating the efficacy of TMC-205, understood here as the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, also referred to as GP205 in recent literature. The protocols detailed below are designed to assess the compound's antiviral activity and cytotoxicity in relevant cell culture models. The non-structural protein 3/4A (NS3/4A) protease is a critical enzyme for HCV polyprotein processing and is essential for viral replication.[1][2] Small molecule inhibitors targeting this protease, such as GP205, represent a key class of direct-acting antiviral (DAA) agents against HCV.[1][3]
The primary cell-based model for evaluating HCV inhibitors is the HCV replicon system.[4] This system utilizes human hepatoma cell lines, such as Huh-7, that harbor autonomously replicating HCV subgenomic or full-length RNAs.[4][5] These replicons often contain a reporter gene, like luciferase, allowing for a quantifiable measure of viral replication.[5][6]
Data Presentation
The antiviral efficacy of GP205 has been demonstrated across various HCV genotypes in cell-based replicon assays. The following table summarizes the reported 50% effective concentration (EC₅₀) values, which represent the concentration of the compound required to inhibit 50% of viral replication.
| HCV Genotype/Replicon | EC₅₀ (nM) | Reference Compound (Simeprevir) EC₅₀ (nM) |
| Genotype 1b (con1) | 1.5 | - |
| Genotype 2a (JFH-1) | 9.0 | - |
| Genotype 2a (PR63) | 11.3 | 115.2 |
| Genotype 4a (chimera) | 3.5 | - |
| Genotype 5a (chimera) | 12.8 | - |
| Genotype 3a (chimera) | >200 | >200 |
Table 1: In Vitro Antiviral Activity of GP205 against HCV Replicons.[3][7]
Mandatory Visualizations
Caption: Experimental workflow for determining the efficacy of GP205 using an HCV replicon assay.
Caption: Mechanism of action of GP205 on the HCV replication cycle.
Experimental Protocols
HCV Replicon Assay for Antiviral Efficacy
This protocol outlines the steps to determine the EC₅₀ value of GP205 using a luciferase-based HCV replicon system.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene (e.g., genotype 1b).
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), 10 mM nonessential amino acids, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 for selection.[5]
-
GP205 compound.
-
DMSO (vehicle control).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in a complete growth medium without G418.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of GP205 in DMSO.
-
Perform serial dilutions of the GP205 stock solution in a complete growth medium to achieve final concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle-only control (DMSO) and a no-treatment control.
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of GP205.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48 to 72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Following the manufacturer's instructions, add the luciferase reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the GP205-treated wells to the vehicle control wells (representing 0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the GP205 concentration.
-
Calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve).[8]
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed reduction in viral replication is not due to cell death. This can be performed in parallel with the replicon assay using the same cell line.
Materials:
-
Huh-7 cells (parental line without the replicon is preferred to avoid confounding factors, but the replicon line can be used).
-
Complete growth medium.
-
GP205 compound.
-
DMSO (vehicle control).
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a similar viability reagent (e.g., CellTiter-Glo®).[9][10]
-
Solubilization solution (e.g., DMSO or acidified isopropanol (B130326) for MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the HCV Replicon Assay protocol, using a clear 96-well plate.
-
-
Incubation:
-
Incubate the plates for the same duration as the replicon assay (48 to 72 hours).
-
-
MTT Assay (Example Protocol):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Normalize the absorbance readings of the GP205-treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the GP205 concentration.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.[8]
-
The Selectivity Index (SI) can be calculated as CC₅₀ / EC₅₀ to determine the therapeutic window of the compound.[11]
-
Conclusion
The described cell-based assays provide a robust framework for the preclinical evaluation of this compound (GP205) efficacy against Hepatitis C Virus. The HCV replicon system is the gold standard for determining the in vitro antiviral potency of direct-acting antivirals.[4] When coupled with cytotoxicity assays, these protocols allow for the determination of a compound's therapeutic index, a critical parameter in drug development. The data presented for GP205 indicates potent and selective activity against multiple HCV genotypes, supporting its further investigation as a potential therapeutic agent.[3][7]
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GP205, a new hepatitis C virus NS3/4A protease inhibitor, displays higher metabolic stability in vitro and drug exposure in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GP205, a new hepatitis C virus NS3/4A protease inhibitor, displays higher metabolic stability in vitro and drug exposure in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theraindx.com [theraindx.com]
- 10. Assessment of Apoptosis-inducing Potential of Cyclopeptide RA-V on Human COLO 205 Colon Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMC-205 (TAS-205) Administration in mdx Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of TMC-205 (TAS-205), a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), in the mdx mouse model of Duchenne muscular dystrophy (DMD). The provided data, protocols, and pathway diagrams are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of HPGDS inhibitors.
Introduction
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of dystrophin, leading to progressive muscle degeneration, chronic inflammation, and fibrosis. One of the key inflammatory mediators implicated in the pathology of DMD is prostaglandin D2 (PGD2), which is produced by the enzyme HPGDS. Elevated levels of HPGDS and PGD2 are observed in the muscles of DMD patients and mdx mice. This compound (TAS-205) is a selective HPGDS inhibitor that has been investigated for its potential to mitigate muscle damage by reducing PGD2-mediated inflammation. Preclinical studies in mdx mice have demonstrated that HPGDS inhibition can lead to reduced muscle necrosis and improved muscle function.[1][2]
Data Presentation
The following tables summarize quantitative data from studies on HPGDS inhibitors in mdx mouse models. While specific data for this compound in mdx mice is limited in publicly available literature, data from other potent HPGDS inhibitors with the same mechanism of action, such as PK007 and HQL-79, provide valuable insights into the expected therapeutic effects.
Table 1: Effects of HPGDS Inhibitors on Muscle Function and Biomarkers in mdx Mice
| Parameter | HPGDS Inhibitor | Dosage and Administration | Treatment Duration | Mouse Age | Results | Reference |
| Grip Strength | PK007 | 10 mg/kg/day, oral gavage | 10 days | 18 to 28 days | 69.05% increase vs. vehicle | [3] |
| HQL-79 | 10 mg/kg/day, intraperitoneal | 5 days | 4 weeks | 180.9 ± 16.3 g/sec vs. 132.9 ± 10.7 g/sec for vehicle | [4] | |
| Locomotor Activity | PK007 | 10 mg/kg/day, oral gavage | 10 days | 18 to 28 days | 69.05% increase in total movement vs. vehicle | [3] |
| Serum PGD2 Levels | PK007 | 10 mg/kg/day, oral gavage | 10 days | 18 to 28 days | 33.36% decrease vs. vehicle | [3] |
| Urinary PGD2 Metabolite | TAS-205 | 0.01% or 0.1% in diet | 4 weeks | 5 to 9 weeks | Dose-dependent suppression | [5] |
Table 2: Histological and Molecular Effects of HPGDS Inhibitors in mdx Mice
| Parameter | HPGDS Inhibitor | Dosage and Administration | Treatment Duration | Mouse Age | Results | Reference |
| Myonecrotic Area | PK007 | 10 mg/kg/day, oral gavage | 10 days | 18 to 28 days | Tibialis Anterior: 73.87% reductionGastrocnemius: 49.75% reductionExtensor Digitorum Longus: 60.31% reductionDiaphragm: 48.02% reduction | [3] |
| Macrophage Infiltration | PK007 | 10 mg/kg/day, oral gavage | 10 days | 18 to 28 days | Gastrocnemius: 55.56% reduction in macrophage areaExtensor Digitorum Longus: 47.83% reduction in macrophage area | [3] |
| Pro-inflammatory Cytokines (mRNA) | PK007 | 10 mg/kg/day, oral gavage | 10 days | 18 to 28 days | Significant reduction in TNF-α and IL-1β | [3] |
| Inflammatory Cell Markers (mRNA) | HQL-79 | 10 mg/kg/day, intraperitoneal | 5 days | 4 weeks | Significant reduction in CD11b | [6] |
| Fibrosis-related Genes (mRNA) | HQL-79 | 10 mg/kg/day, intraperitoneal | 5 days | 4 weeks | Significant reduction in TGF-β1 | [6] |
Signaling Pathways and Experimental Workflows
Caption: HPGDS signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound in mdx mice.
Experimental Protocols
Animal Models and Drug Administration
-
Animal Strain: C57BL/10ScSn-Dmd/J (mdx) mice are the recommended model. Age- and sex-matched C57BL/10ScSn wild-type mice should be used as controls.
-
Age: Experiments are often initiated in young mdx mice (e.g., 3-4 weeks of age) to coincide with the peak of muscle degeneration and inflammation.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Drug Formulation: this compound (TAS-205) can be formulated for oral administration. A common vehicle is a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. The drug should be suspended in the vehicle to the desired concentration.
-
Administration:
-
Accurately weigh each mouse to determine the correct dosage volume.
-
Administer the this compound suspension or vehicle control orally once daily using a ball-tipped gavage needle.
-
Monitor the animals for any adverse reactions.
-
Functional Assessment: Grip Strength Test
-
Apparatus: A grip strength meter equipped with a horizontal bar.
-
Procedure:
-
Allow the mouse to grasp the bar with its forelimbs.
-
Gently pull the mouse horizontally away from the meter until its grip is released.
-
The meter will record the peak force exerted by the mouse.
-
Perform five consecutive measurements for each mouse and calculate the average.
-
Conduct the test at baseline and at the end of the treatment period.
-
Histological Analysis of Muscle Tissue
-
Tissue Preparation:
-
Euthanize mice and carefully dissect the desired muscles (e.g., tibialis anterior, gastrocnemius, diaphragm).
-
Embed the fresh muscle tissue in optimal cutting temperature (OCT) compound and freeze in isopentane (B150273) cooled by liquid nitrogen.
-
Store the frozen blocks at -80°C.
-
Cut 8-10 µm thick cryosections using a cryostat.
-
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining for Necrosis:
-
Air-dry the muscle sections for 30 minutes.
-
Stain with Harris's hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
Stain with eosin Y for 1-2 minutes.
-
Dehydrate through a graded series of alcohol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Quantify the necrotic area (percentage of total muscle area) using image analysis software.
-
-
Immunohistochemistry for Dystrophin:
-
Air-dry the cryosections and fix in cold acetone (B3395972) for 10 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against dystrophin overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash with PBS and mount with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence microscope.
-
Biochemical Analysis: Western Blot for NF-κB
-
Protein Extraction:
-
Homogenize frozen muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the band intensity to a loading control such as GAPDH or β-actin.
-
References
- 1. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. defeatduchenne.ca [defeatduchenne.ca]
- 3. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of prostaglandin D synthase suppresses muscular necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of TMC-205
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a guideline for the preclinical investigation of TMC-205. Due to the limited publicly available data on the in vivo dosing and formulation of this compound, the specific protocols and data presented here are illustrative and based on general practices for natural products with similar characteristics, such as indole (B1671886) alkaloids and fungal metabolites. Researchers should conduct their own formulation development and dose-range finding studies to determine the optimal parameters for their specific experimental models.
Introduction
This compound is a natural fungal metabolite identified as a transcriptional up-regulator of the SV40 promoter, exhibiting antiproliferative activity against various cancer cell lines.[1] Its novel indole derivative structure presents a potential avenue for cancer therapeutic development. However, significant challenges exist for its preclinical development, primarily due to its inherent instability, with noted sensitivity to light and air.[2] This necessitates careful consideration of formulation and handling procedures to ensure compound integrity and obtain reliable experimental results.
These application notes provide a comprehensive overview of recommended procedures for the formulation and dosing of this compound in preclinical animal models, with a focus on mitigating its stability issues.
Formulation of this compound
The poor aqueous solubility and instability of this compound are critical factors to address during formulation development. The following are suggested starting formulations for oral (PO) and intravenous (IV) administration in mice. Optimization and stability testing of the final formulation are highly recommended.
Recommended Formulations
A summary of suggested formulations is presented in Table 1.
| Table 1: Recommended Starting Formulations for this compound | |
| Route of Administration | Vehicle Composition |
| Oral (PO) | 10% DMSO, 40% PEG300, 50% Saline |
| Intravenous (IV) | 5% DMSO, 10% Solutol HS 15, 85% Saline |
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. The use of amber vials and minimal exposure to light is critical during preparation and administration.
Experimental Protocol: Formulation Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Solutol HS 15, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, amber glass vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure for Oral Formulation (10 mg/mL):
-
Weigh the required amount of this compound powder in a sterile amber vial.
-
Add DMSO to the vial to dissolve the this compound completely. Vortex thoroughly.
-
Add PEG300 to the solution and vortex until a homogenous mixture is achieved.
-
Slowly add the saline to the mixture while vortexing to prevent precipitation.
-
If precipitation occurs, gentle warming (to no more than 40°C) and sonication may be used to aid dissolution.
-
Visually inspect the final solution for any particulates.
-
Prepare fresh on the day of dosing and protect from light at all times.
Procedure for Intravenous Formulation (2 mg/mL):
-
Weigh the required amount of this compound powder in a sterile amber vial.
-
Add DMSO to dissolve the this compound completely. Vortex thoroughly.
-
Add Solutol HS 15 to the solution and vortex until a homogenous mixture is achieved.
-
Slowly add the saline to the mixture under constant vortexing to form a clear solution.
-
Visually inspect the final solution for any particulates.
-
Prepare fresh on the day of dosing and protect from light at all times.
Caption: Workflow for this compound Formulation.
Dosing in Preclinical Models
The following protocol outlines a hypothetical study to evaluate the efficacy of this compound in a human colon cancer (HCT-116) xenograft mouse model.
Experimental Protocol: In Vivo Efficacy Study
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
Tumor Implantation:
-
HCT-116 cells are harvested during the exponential growth phase.
-
Inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and PBS subcutaneously into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Dosing Regimen:
-
A summary of a potential dosing regimen is provided in Table 2.
| Table 2: Hypothetical Dosing Regimen for this compound in HCT-116 Xenograft Model | ||||
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle | - | PO | Daily |
| 2 | This compound | 25 | PO | Daily |
| 3 | This compound | 50 | PO | Daily |
| 4 | Positive Control | - | - | - |
Note: Dose levels are hypothetical and should be determined through dose-range finding and maximum tolerated dose (MTD) studies.
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study, collect tumors for pharmacodynamic analysis.
Hypothetical Pharmacokinetic Data
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Table 3 presents hypothetical pharmacokinetic parameters following a single oral dose of 50 mg/kg in mice.
| Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice | |
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| AUC (0-t) (ng·h/mL) | 4200 |
| t½ (h) | 3.8 |
Signaling Pathway
This compound has been identified as a transcriptional up-regulator of the SV40 promoter. While the exact downstream signaling cascade is not fully elucidated, a hypothetical pathway is depicted below, illustrating how this compound might influence gene expression leading to its antiproliferative effects.
Caption: Postulated Mechanism of Action for this compound.
References
- 1. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of TMC-205
For Researchers, Scientists, and Drug Development Professionals
Quantitative Determination of TMC-205 in Human Plasma by LC-MS/MS
These application notes provide a comprehensive, ready-to-use protocol for the quantitative analysis of this compound in human plasma. The described Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is designed for high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies and clinical trial sample analysis.
Introduction
This compound, a novel fungal metabolite, has demonstrated significant antiproliferative activity against various cancer cell lines and acts as a transcriptional up-regulator of the SV40 promoter. To support its development as a potential therapeutic agent, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. This document outlines a detailed procedure for the extraction and quantification of this compound in human plasma using a validated LC-MS/MS method. The protocol is based on a protein precipitation sample preparation technique, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the analysis of this compound in human plasma.
2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Indole-d7 (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2.2. Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
2.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Indole-d7 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS at 100 ng/mL in the same diluent.
2.4. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.
-
Add 50 µL of the appropriate standard, QC, or plasma sample to the corresponding tube.
-
Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the blank.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2.5. LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | This compound: 242.1 > 183.1; Indole-d7 (IS): 124.1 > 96.1 |
| Collision Energy (CE) | This compound: 25 V; Indole-d7 (IS): 30 V |
Data Presentation and Method Validation Summary
The method was validated according to the FDA guidelines for bioanalytical method validation. A summary of the validation results is presented below.
Table 3: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.998 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 | 105.0 | 8.5 |
| Low | 3 | 2.91 | 97.0 | 6.2 |
| Medium | 100 | 102.3 | 102.3 | 4.8 |
| High | 800 | 789.6 | 98.7 | 5.5 |
Table 5: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Factor |
| Low | 92.5 | 0.98 |
| High | 95.1 | 1.03 |
Visualization of Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
Signaling Pathways
As of the current literature, the detailed signaling pathways directly modulated by this compound are still under investigation. It is known to be a transcriptional up-regulator of the SV40 promoter, suggesting an interaction with the cellular transcriptional machinery.
Caption: Proposed mechanism of this compound action.
Application Notes and Protocols for TMC-205 (TAS-205) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design and methodology for TMC-205 (TAS-205), also known as pizuglanstat, an investigational drug developed for the treatment of Duchenne muscular dystrophy (DMD). The information is compiled from publicly available clinical trial data and publications.
Introduction and Mechanism of Action
Duchenne muscular dystrophy is a severe, progressive muscle-wasting disease caused by mutations in the dystrophin gene.[1] Chronic inflammation and muscle necrosis are key pathological features of DMD.[2] Prostaglandin (B15479496) D2 (PGD2), produced by the enzyme hematopoietic prostaglandin D synthase (HPGDS), is implicated in these inflammatory and necrotic processes.[1][2]
This compound (TAS-205) is a selective inhibitor of HPGDS.[1][3] By inhibiting HPGDS, TAS-205 reduces the production of PGD2, thereby aiming to mitigate muscle damage and slow disease progression in individuals with DMD.[1][3] Preclinical studies in a mouse model of DMD indicated that TAS-205 could reduce muscle damage and improve locomotor activity.[1]
Signaling Pathway of TAS-205
Caption: Mechanism of action of this compound (TAS-205) in inhibiting the PGD2 pathway.
Clinical Trial Overview
TAS-205 has been evaluated in Phase 1, Phase 2, and Phase 3 clinical trials, primarily conducted in Japan. While the drug showed a favorable safety profile, it ultimately did not meet its primary efficacy endpoints in the pivotal Phase 3 study, leading to the discontinuation of its development.[4][5]
Clinical Development Workflow
Caption: Clinical development pipeline for this compound (TAS-205).
Quantitative Data Summary
The following tables summarize key quantitative data from the clinical trials of TAS-205.
Table 1: Phase 1 (NCT02246478) Study Design
| Parameter | Description |
| Study Design | Double-blind, randomized, placebo-controlled, single- and repeated-dose study.[6] |
| Patient Population | 21 male DMD patients, ages 5-15 years.[1] |
| Intervention | Single oral dose or twice-daily oral doses for 7 days of TAS-205 or placebo.[1] |
| Dose Levels | Low, middle, and high doses ranging from 1.67 to 13.33 mg/kg.[1] |
| Primary Endpoints | Safety and tolerability. |
| Pharmacokinetic Analysis | Plasma concentrations of TAS-205. |
| Pharmacodynamic Marker | Urinary tetranor-prostaglandin D metabolite (t-PGDM).[6] |
Table 2: Phase 2 (NCT02752048) Study Design and Efficacy Results
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, early phase 2 study.[2] |
| Patient Population | 36 male DMD patients, aged ≥5 years.[2] |
| Randomization | 1:1:1 to low-dose TAS-205, high-dose TAS-205, or placebo.[2] |
| Dose Levels | Low-dose: 6.67-13.33 mg/kg/dose; High-dose: 13.33-26.67 mg/kg/dose.[2] |
| Treatment Duration | 24 weeks.[2] |
| Primary Endpoint | Change from baseline in 6-minute walk distance (6MWD) at Week 24.[2] |
| Treatment Group | N | Mean Change from Baseline in 6MWD at Week 24 (meters) (Standard Error) | Mean Difference from Placebo (95% Confidence Interval) |
| Placebo | 10 | -17.0 (17.6)[2] | - |
| TAS-205 Low-Dose | 11 | -3.5 (20.3)[2] | 13.5 (-43.3 to 70.2)[2] |
| TAS-205 High-Dose | 11 | -7.5 (11.2)[2] | 9.5 (-33.3 to 52.4)[2] |
Table 3: Phase 3 (REACH-DMD, NCT04587908) Study Design
| Parameter | Description |
| Study Design | Randomized, placebo-controlled, double-blind, and open-label extension study.[4] |
| Patient Population | 82 male DMD patients, aged ≥5 years, with ambulatory and non-ambulatory cohorts.[4][5] |
| Intervention | Orally administered TAS-205 or placebo twice daily.[4] |
| Treatment Duration | 52 weeks.[4] |
| Primary Endpoint (Ambulatory Cohort) | Mean change from baseline to 52 weeks in the time to rise from the floor.[4] |
| Primary Endpoint (Non-Ambulatory Cohort) | Safety, assessed by the incidence of adverse events. |
| Outcome | The study did not meet its primary endpoint for the ambulatory cohort.[4][5] |
Experimental Protocols
Protocol for 6-Minute Walk Test (6MWT)
The 6MWT was a primary endpoint in the Phase 2 clinical trial to assess functional endurance.
Objective: To measure the maximum distance a patient can walk in 6 minutes.
Materials:
-
A flat, indoor walking course of a predefined length (e.g., 25 meters).
-
Cones or markers for the endpoints of the course.
-
Stopwatch.
-
Lap counter.
-
Chair for resting.
-
Emergency medical equipment.
Procedure:
-
Patient Instruction: Patients are instructed to walk as fast as possible for 6 minutes, covering as much distance as they can. They are informed that they can slow down and rest if necessary, but should resume walking as soon as they are able.
-
Test Administration:
-
The patient starts at the designated starting line.
-
On the "go" command, the timer is started, and the patient begins walking.
-
A "safety chaser" (e.g., a physical therapist) walks behind the patient to ensure safety in case of a fall.
-
Standardized verbal encouragement is provided at regular intervals.
-
The number of laps completed is recorded.
-
-
Data Collection:
-
At the end of 6 minutes, the patient is instructed to stop.
-
The total distance walked is calculated based on the number of laps and the distance of any partial lap.
-
Any instances of stopping, resting, or falling are documented.
-
Protocol for Time to Rise from the Floor Test
This was the primary endpoint for the ambulatory cohort in the Phase 3 trial.
Objective: To measure the time it takes for a patient to stand up from a supine (lying on the back) position on the floor.
Materials:
-
Flat, non-slip floor surface.
-
Stopwatch.
Procedure:
-
Starting Position: The patient lies flat on their back on the floor.
-
Instruction: The patient is instructed to stand up as quickly as possible.
-
Timing: The stopwatch is started when the command "go" is given and stopped when the patient is fully upright with both feet flat on the floor.
-
Data Recording: The time taken to complete the task is recorded in seconds. The test is typically performed multiple times (e.g., three times), and the fastest time is used for analysis.
Protocol for Pharmacodynamic Assessment: Urinary t-PGDM Measurement
This protocol outlines the measurement of a key biomarker to assess the pharmacological activity of TAS-205.
Objective: To quantify the concentration of tetranor-prostaglandin D metabolite (t-PGDM) in urine as a measure of PGD2 production.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Sample Collection and Storage:
-
Urine samples are collected from patients at specified time points (e.g., baseline, and various time points post-dose).
-
Samples are immediately chilled and stored at -80°C until analysis to ensure the stability of the analyte.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Urine samples are thawed and centrifuged to remove particulate matter.
-
An internal standard (e.g., a deuterated version of t-PGDM) is added to each sample.
-
The samples are then subjected to solid-phase extraction to purify and concentrate the t-PGDM. This typically involves passing the urine through a specialized cartridge that retains the analyte, which is then eluted with a solvent.
-
-
LC-MS/MS Analysis:
-
The extracted samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The liquid chromatography step separates t-PGDM from other components in the sample.
-
The tandem mass spectrometer provides highly selective and sensitive detection and quantification of t-PGDM based on its specific mass-to-charge ratio.
-
-
Data Analysis:
-
The concentration of t-PGDM in the urine sample is determined by comparing the signal of the analyte to that of the internal standard and a standard curve of known concentrations.
-
Urinary creatinine (B1669602) levels are also measured to normalize the t-PGDM concentration, which accounts for variations in urine dilution. The final reported value is often the t-PGDM/creatinine ratio.
-
Safety and Tolerability Assessment
Throughout all clinical trial phases, the safety and tolerability of TAS-205 were continuously monitored.
Protocol:
-
Adverse Event (AE) Monitoring: All adverse events, regardless of their perceived relationship to the study drug, were recorded at each study visit. AEs were graded for severity and assessed for their potential relationship to TAS-205.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were measured at regular intervals.
-
Laboratory Tests: Blood and urine samples were collected for standard clinical chemistry, hematology, and urinalysis panels.
-
Electrocardiograms (ECGs): ECGs were performed to monitor cardiac function.
-
Echocardiograms: Echocardiograms were conducted to assess cardiac structure and function.
Across the clinical development program, TAS-205 demonstrated a favorable safety profile, with no major safety concerns identified.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of net muscle volume in patients with muscular dystrophy using muscle CT for prospective muscle volume analysis: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAS-205 (Pizuglanstat) Clinical Trials in Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the patient inclusion and exclusion criteria for clinical trials of TAS-205 (pizuglanstat), an investigational therapeutic for Duchenne muscular dystrophy (DMD). Detailed protocols for key efficacy assessments and a visualization of the drug's mechanism of action are also included to support the design and implementation of future clinical studies.
Patient Selection Criteria
The successful recruitment of a well-defined patient population is critical for the robust evaluation of a new therapeutic. The following tables summarize the key inclusion and exclusion criteria for the Phase 2 and Phase 3 clinical trials of TAS-205 in patients with Duchenne muscular dystrophy.
Table 1: Patient Inclusion Criteria for TAS-205 Clinical Trials
| Criteria | Phase 2 (NCT02752048) | Phase 3 (REACH-DMD, NCT04587908) |
| Diagnosis | Diagnosis of dystrophinopathy determined by a dystrophin genetic test or muscle pathology findings.[1] | Diagnosis of dystrophinopathy as determined by a dystrophin genetic test at the time of informed consent, with symptoms or signs characteristic of DMD (e.g., proximal muscular weakness, waddling gait, Gower's sign).[2][3] |
| Age | ≥5 years at the time of consent.[1] | ≥5 years at the time of informed consent.[2][3] |
| Sex | Male.[1] | Male.[2] |
| Ambulatory Status | Able to walk by themselves.[1] | Able to walk by themselves.[2][3] |
| Motor Function | Ability to rise from the floor or a chair.[1] 6-minute walk distance (6MWD) of ≥75 m.[1] | Time to rise from the floor is ≥ 3 seconds and <10 seconds.[2][3] Able to walk 10 meters within 30 seconds on the 10-meter run/walk test at enrollment.[2][3] |
| Weight | ≥7.5 kg and <60 kg within 14 days before enrollment.[1] | >7.5 kg and <60 kg at the time of screening test.[2][3] |
| Upper Limb Function | Not specified. | Brooke Score of 5 or less in the arm and shoulder at enrollment.[2][3] |
| Concurrent Medication | Not specified. | If taking oral glucocorticoids, no significant change in the total daily dose or dosing 90 days prior to obtaining consent, or not taking oral glucocorticoids for more than 90 days prior to obtaining consent and whose symptoms are stable.[2][3] Patients on angiotensin-converting enzyme inhibitors, beta-blockers, and angiotensin II receptor blockers for the treatment (including prophylaxis) of heart failure who are symptomatically stable with no change in dosage within 90 days prior to enrollment.[2][3] |
Table 2: Patient Exclusion Criteria for TAS-205 Clinical Trials
| Criteria | Phase 2 (NCT02752048) | Phase 3 (REACH-DMD, NCT04587908) |
| Serious Medical Conditions | Not specified. | Patients who have serious concomitant drug hypersensitivity or medical history.[2][3] |
| Recent Injuries | Not specified. | Patients who have incurred an injury (trauma/damage) that may affect muscle strength or motor function within 3 months before enrollment or who have an uncured injury that may affect muscle strength or motor function at enrollment.[2][3] |
| Use of Other Medications | Not specified. | Patients who have used cyclooxygenase-1 (COX-1) or COX-2 inhibitors, or nonsteroidal anti-inflammatory drugs (NSAIDs) during the 7 days before the measurement of time to rise from the floor in the screening period.[2][3] |
| Mobility | Not specified. | Use of a wheelchair on a daily basis.[2][3] |
| Orthopedic Issues | Not specified. | No orthopedic pathology (fracture, sprain, injury, etc.) or acute deterioration associated with surgical treatment.[2][3] |
Experimental Protocols
Six-Minute Walk Test (6MWT)
The 6MWT is a key functional outcome measure used to assess endurance and walking ability in DMD patients.
Objective: To measure the maximum distance a patient can walk in 6 minutes.
Procedure:
-
The test is conducted on a flat, hard surface with a marked course of at least 25 meters. Cones are placed at each end to mark the turnaround points.[4]
-
The patient is instructed to walk as far as possible in 6 minutes, without running. They are allowed to slow down, stop, and rest if necessary, but the timer continues to run.[4]
-
A trained examiner walks slightly behind the patient for safety and provides standardized encouragement at specific intervals.[4]
-
The total distance walked in 6 minutes is recorded to the nearest meter.
Muscle Volume Measurement via Magnetic Resonance Imaging (MRI)
Quantitative MRI is utilized to objectively assess changes in muscle volume and composition, providing a biomarker for disease progression and treatment effect.
Objective: To quantify the volume of specific muscle groups and assess the degree of fat infiltration.
Procedure:
-
Patients undergo MRI scans of the lower limbs using a standardized protocol.
-
Axial T1-weighted and Dixon imaging sequences are typically acquired to enable the measurement of muscle volume and fat fraction.[5]
-
Specialized software is used to semi-automatically or automatically segment individual muscles or muscle compartments from the MRI images.
-
The volume of the segmented muscle tissue is calculated.
-
Fat fraction analysis is performed to quantify the percentage of fat within the muscle tissue, which is an indicator of muscle degeneration.[5]
Signaling Pathway and Experimental Workflow
Mechanism of Action of TAS-205 (Pizuglanstat)
TAS-205 is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[6] In Duchenne muscular dystrophy, inflammation and muscle necrosis are exacerbated by the production of prostaglandin D2 (PGD2).[7] By inhibiting HPGDS, TAS-205 reduces the levels of PGD2, thereby aiming to decrease inflammation and slow muscle deterioration.[6][8]
Caption: Mechanism of action of TAS-205 in DMD.
TAS-205 Clinical Trial Workflow
The following diagram illustrates a typical workflow for a patient participating in a TAS-205 clinical trial, from initial screening to the assessment of primary endpoints.
Caption: TAS-205 clinical trial workflow.
References
- 1. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 3 Study of TAS-205 in Patients With Duchenne Muscular Dystrophy(REACH-DMD) [ctv.veeva.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative muscle MRI biomarkers in Duchenne muscular dystrophy: cross-sectional correlations with age and functional tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 7. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols for Outcome Measures in TAS-205 Duchenne Muscular Dystrophy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the outcome measures utilized in the clinical evaluation of TAS-205 for Duchenne muscular dystrophy (DMD). The included protocols are intended to guide researchers in the standardized assessment of functional, structural, and pharmacodynamic endpoints relevant to DMD therapeutic trials.
Introduction to TAS-205 and its Mechanism of Action
TAS-205, also known as pizuglanstat, is an investigational drug developed for the treatment of Duchenne muscular dystrophy. It functions as a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2).[1][2][3][4][5][6] In the context of DMD, PGD2 is implicated in mediating inflammation and muscle necrosis.[1][2][3] By inhibiting HPGDS, TAS-205 aims to reduce the levels of PGD2, thereby mitigating downstream inflammatory processes and muscle damage.[1][2][3] This mechanism of action is independent of the specific dystrophin gene mutation, suggesting a broad potential applicability for DMD patients.[2]
Signaling Pathway of TAS-205 in Duchenne Muscular Dystrophy
Caption: Mechanism of action of TAS-205 in DMD.
Quantitative Data Summary from Clinical Trials
The following tables summarize the key quantitative data from the Phase 2 and Phase 3 clinical trials of TAS-205 in DMD patients.
Table 1: Phase 2 Clinical Trial (NCT02752048) - Primary Efficacy Outcome[1][3][7]
| Outcome Measure | Placebo (n=10) | TAS-205 Low Dose (n=11) | TAS-205 High Dose (n=11) |
| Mean Change from Baseline in 6-Minute Walk Distance (6MWD) at Week 24 (meters) | -17.0 (SE 17.6) | -3.5 (SE 20.3) | -7.5 (SE 11.2) |
| Mean Difference from Placebo (95% CI) | - | 13.5 (-43.3 to 70.2) | 9.5 (-33.3 to 52.4) |
SE: Standard Error; CI: Confidence Interval
Table 2: Phase 3 Clinical Trial (REACH-DMD) - Primary Efficacy Outcome[4][5]
| Outcome Measure | Result |
| Mean Change from Baseline to 52 Weeks in Time to Rise from the Floor (Ambulatory Cohort) | No significant difference between TAS-205 and placebo. |
Detailed quantitative data from the Phase 3 trial have not been fully published.
Experimental Protocols for Key Outcome Measures
Functional Outcome Measures
The 6MWT is a key measure of functional capacity and endurance in ambulatory DMD patients.
-
Objective: To measure the maximum distance a patient can walk in 6 minutes.
-
Procedure:
-
The test is conducted on a flat, hard surface, typically a corridor with a marked course.
-
Patients are instructed to walk as far as possible in 6 minutes, without running. They are allowed to slow down and rest if necessary, but the timer continues.
-
Standardized encouragement is provided at specific intervals.
-
The total distance walked is recorded in meters.
-
-
Data Analysis: The primary endpoint is the change in the 6-Minute Walk Distance (6MWD) from baseline to the specified follow-up time.
TFTs assess specific aspects of motor function and are sensitive to changes in muscle strength and function in DMD.
-
Objective: To measure the time taken to perform specific functional tasks.
-
Tests Included:
-
Time to Rise from Floor: Patients start in a supine position on the floor and are timed as they rise to a standing position.
-
10-Meter Walk/Run: Patients are timed as they walk or run a 10-meter distance.
-
Timed Up and Go (TUG): This test was also utilized in some TAS-205 studies.[2]
-
-
Procedure:
-
Each test is demonstrated to the patient.
-
The patient performs each task three times, and the best time is recorded.
-
A stopwatch is used for timing.
-
-
Data Analysis: The change in the time to complete each task from baseline is the primary measure.
Experimental Workflow for Functional Assessments
Caption: Workflow for functional outcome assessments.
Muscle Imaging
CT scans provide a quantitative measure of muscle volume and can assess the extent of muscle wasting and fat replacement.
-
Objective: To quantify changes in the volume of specific muscle groups.
-
Procedure:
-
CT scans of the lower limbs (thigh and lower leg muscles) are acquired.[2]
-
Image analysis software is used to segment muscle tissue from other tissues (e.g., fat, bone).
-
The volume of the segmented muscle is calculated.
-
-
Data Analysis: The change in muscle volume from baseline is compared between treatment and placebo groups.
Pharmacodynamic Measures
This measure serves as a biomarker to confirm the biological activity of TAS-205.
-
Objective: To measure the levels of PGD2 metabolites in the urine as an indicator of HPGDS inhibition.
-
Procedure:
-
Urine samples are collected from patients at specified time points.
-
The concentration of a major PGD2 metabolite (e.g., 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid) is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The change in urinary PGD2 metabolite levels from baseline is assessed to determine the pharmacodynamic effect of TAS-205.
Safety and Tolerability
-
Objective: To monitor the safety profile of TAS-205.
-
Measures:
Conclusion
The clinical development of TAS-205 for Duchenne muscular dystrophy has employed a range of established and relevant outcome measures to assess efficacy, safety, and mechanism of action. While the Phase 2 trial showed some potential signals in slowing the decline of functional measures, the Phase 3 trial did not meet its primary endpoint. The detailed protocols and data presented in these notes are intended to support the design and interpretation of future clinical trials in DMD.
References
- 1. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. researchgate.net [researchgate.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 6. Gene Therapy For the DMD Treatment [delveinsight.com]
Application Notes and Protocols: Measuring Urinary PGD2 Metabolites as a Biomarker for TMC-205
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of urinary prostaglandin (B15479496) D2 (PGD2) metabolites as a pharmacodynamic biomarker for TMC-205 (pizuglanstat). This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the key enzyme responsible for the production of PGD2, an inflammatory mediator implicated in various diseases, including Duchenne muscular dystrophy (DMD).[1][2] Monitoring the levels of PGD2 metabolites in urine, such as tetranor-PGDM (t-PGDM), offers a non-invasive method to assess the in vivo efficacy of this compound.[3][4] This document details the underlying biological pathways, presents quantitative data from clinical trials, and offers detailed protocols for the measurement of these important biomarkers.
Introduction
Prostaglandin D2 (PGD2) is a lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) and prostaglandin D synthase pathways.[5][6] The hematopoietic form of PGD synthase (HPGDS) is primarily expressed in immune cells like mast cells and Th2 lymphocytes.[7] Overproduction of PGD2 is associated with the pathophysiology of inflammatory and allergic conditions.[8] this compound is a potent and selective inhibitor of HPGDS, aiming to reduce the production of PGD2 and thereby mitigate its pro-inflammatory effects.[1]
Urinary metabolites of PGD2, particularly tetranor-PGDM, serve as reliable indicators of systemic PGD2 production.[9] Their measurement provides a direct assessment of the pharmacodynamic effect of HPGDS inhibitors like this compound.[3][4] This non-invasive biomarker is crucial for dose-finding studies, proof-of-concept clinical trials, and patient monitoring.
PGD2 Synthesis and Signaling Pathway
This compound acts by inhibiting HPGDS, which catalyzes the conversion of PGH2 to PGD2.[6] PGD2 then exerts its biological effects by binding to two main G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[10][11] These receptors are found on various immune and structural cells and mediate diverse, sometimes opposing, effects in the inflammatory cascade.[7][12]
Data Presentation
Clinical trials of this compound (TAS-205) in patients with Duchenne muscular dystrophy have demonstrated a dose-dependent reduction in the urinary excretion of t-PGDM. The following table summarizes the pharmacodynamic effects observed in a phase 2 study.[3]
| Treatment Group (at Week 24) | N | Mean Change from Baseline in Urinary tPGDM/Creatinine (B1669602) Ratio (95% CI) | P-value (vs. Placebo) |
| Placebo | 10 | - | - |
| This compound Low-Dose (6.67–13.33 mg/kg/dose) | 11 | -16.5% (-41.4% to 8.4%) | 0.182 |
| This compound High-Dose (13.33–26.67 mg/kg/dose) | 11 | -25.5% (-50.6% to 0.4%) | 0.047 |
Table 1: Percent change in urinary tPGDM/creatinine concentration ratio from baseline to Week 24 in a phase 2 trial of this compound in DMD patients.[3]
Experimental Workflow
A typical workflow for the analysis of urinary PGD2 metabolites as a biomarker for this compound involves several key stages, from patient sample collection to data analysis and interpretation.
Experimental Protocols
Two primary methods for the quantification of urinary PGD2 metabolites are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Urinary tetranor-PGDM by ELISA
This protocol is based on a competitive enzyme immunoassay. Commercial kits, such as the Cayman Chemical tetranor-PGDM ELISA Kit, are available and provide detailed instructions.[2][13]
1. Materials:
-
tetranor-PGDM ELISA Kit (containing plates pre-coated with antibody, t-PGDM standard, t-PGDM-acetylcholinesterase tracer, and buffers)
-
Urine samples
-
Solid-Phase Extraction (SPE) cartridges
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Pipettes and tips
-
Distilled water
-
Solvents for SPE (e.g., acetonitrile (B52724), hexane (B92381), formic acid)
2. Sample Preparation (Solid-Phase Extraction):
-
Acidify urine samples to a pH of approximately 3.5 with 1 M acetate (B1210297) or formate (B1220265) buffer.
-
Condition the SPE cartridge by washing with an organic solvent (e.g., methanol (B129727) or acetonitrile) followed by water.
-
Apply the acidified urine sample to the SPE cartridge.
-
Wash the cartridge with water and then a non-polar solvent like hexane to remove interfering lipids.
-
Elute the PGD2 metabolites with an organic solvent (e.g., ethyl acetate or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the assay buffer provided in the ELISA kit.
3. ELISA Procedure:
-
Prepare the t-PGDM standards by serial dilution as per the kit instructions.
-
Add the standards and prepared urine samples to the wells of the antibody-coated microplate.
-
Add the t-PGDM-acetylcholinesterase tracer to each well.
-
Incubate the plate, typically for 18 hours at 4°C.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add Ellman's reagent (or another suitable substrate) to each well and incubate for 60-90 minutes to allow for color development.
-
Read the absorbance at 405-420 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of t-PGDM in the urine samples by interpolating their absorbance values on the standard curve.
-
Normalize the t-PGDM concentration to the urinary creatinine concentration to account for variations in urine dilution.
Protocol 2: Quantification of Urinary tetranor-PGDM by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of PGD2 metabolites.[14][15]
1. Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18 reverse-phase)
-
Urine samples
-
Internal standard (e.g., deuterated t-PGDM)
-
Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)
-
Reagents for sample preparation (as in ELISA protocol)
2. Sample Preparation:
-
Perform Solid-Phase Extraction as described in the ELISA protocol.
-
Prior to extraction, spike the urine samples with a known amount of the deuterated internal standard.
-
After elution and evaporation, reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto the analytical column.
-
Separate the metabolites using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 5% B to 95% B over several minutes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionize the eluting compounds using an appropriate ionization source, such as electrospray ionization (ESI) in negative mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both the native t-PGDM and the deuterated internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the amount of t-PGDM in the samples based on the peak area ratios and the calibration curve.
-
Normalize the final concentration to urinary creatinine levels.
Conclusion
The measurement of urinary PGD2 metabolites, particularly tetranor-PGDM, is a valuable and non-invasive tool for assessing the pharmacodynamic effects of the HPGDS inhibitor this compound. The provided protocols for ELISA and LC-MS/MS offer robust and reliable methods for the quantification of this biomarker in a research or clinical setting. The dose-dependent reduction of urinary t-PGDM observed in clinical trials of this compound underscores the utility of this biomarker in the development of novel anti-inflammatory therapies.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 11. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Sapphire North America [sapphire-usa.com]
- 14. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TMC-205 Stability and Storage for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines on the stability and recommended storage conditions for the natural fungal metabolite, TMC-205. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound in a laboratory setting.
Introduction
This compound, a transcriptional up-regulator of the SV40 promoter, is a valuable tool in cancer research due to its antiproliferative activity against various cancer cell lines.[1][2][3][4][5] However, its utility is contingent upon its stability, as the compound is known to be sensitive to environmental factors.[1][6][7] This document outlines the known stability characteristics of this compound and provides protocols for its proper handling, storage, and assessment of stability.
Stability Profile of this compound
This compound is an indole (B1671886) derivative that is susceptible to degradation under common laboratory conditions. The primary factors affecting its stability are exposure to light and air.
-
Light Sensitivity : this compound is photosensitive and will degrade when exposed to ambient light.[1][6][7]
-
Air Sensitivity : The compound is also sensitive to air, with evidence suggesting it reacts with reactive oxygen species, such as singlet oxygen.[6][7]
Noticeable decomposition of this compound has been observed in less than 24 hours under ambient light and air.[1] Therefore, stringent precautions must be taken to protect the compound from these elements.
Recommended Storage Conditions
To ensure the long-term viability of this compound, the following storage conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Additional Precautions |
| Solid (Lyophilized Powder) | -20°C | Amber, airtight vial | Store under an inert atmosphere (e.g., argon or nitrogen). Protect from light. |
| Stock Solutions (in anhydrous DMSO) | -20°C or -80°C | Amber, airtight vial with a septum cap | Prepare in an inert atmosphere if possible. Minimize freeze-thaw cycles. |
Note: While some suppliers may ship this compound at room temperature, long-term storage should strictly adhere to the conditions outlined above.[8]
Experimental Protocols
4.1. Protocol for Preparation of this compound Stock Solutions
This protocol is designed to minimize degradation during the preparation of stock solutions.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined screw caps (B75204) or septum caps
-
Calibrated balance
-
Syringes and needles
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Perform all manipulations in a controlled environment with minimized light exposure (e.g., in a fume hood with the sash lowered and lights dimmed, or using a glove box).
-
If available, purge the vial of this compound and the solvent vial with a gentle stream of inert gas.
-
Weigh the desired amount of this compound and transfer it to an amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
If not for immediate use, purge the headspace of the vial with inert gas before sealing.
-
Store the stock solution at -20°C or -80°C.
4.2. Protocol for Assessing this compound Stability (General Guideline)
As specific quantitative stability data for this compound is not widely published, this general protocol outlines a method for researchers to assess the stability of their own this compound solutions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of this compound under specific laboratory conditions (e.g., in a particular buffer, at a certain temperature, or under specific light exposure).
Methodology:
-
Preparation of Samples:
-
Prepare a fresh solution of this compound in the desired solvent or buffer at a known concentration. This will serve as the time zero (T=0) sample.
-
Aliquot the remaining solution into several amber vials (for light protection) and clear vials (for photostability testing).
-
Expose the samples to the conditions being tested (e.g., room temperature on the benchtop, 4°C in a refrigerator, 37°C in an incubator, or controlled light exposure).
-
-
Time Points:
-
Analyze the T=0 sample immediately by HPLC.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one of each type of sample vial from the test conditions for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for indole alkaloids.
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
Injection Volume: Consistent for all samples.
-
Analysis:
-
Run the T=0 sample to determine the initial peak area of the intact this compound.
-
Run the samples from each time point.
-
Monitor for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which would indicate degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Table 2: Example Data Table for this compound Stability Study
| Time Point (hours) | Condition | Peak Area of this compound | % Remaining this compound |
| 0 | - | [Initial Area] | 100% |
| 2 | Room Temp, Light | [Area at 2h] | [Calculate %] |
| 2 | Room Temp, Dark | [Area at 2h] | [Calculate %] |
| 4 | Room Temp, Light | [Area at 4h] | [Calculate %] |
| 4 | Room Temp, Dark | [Area at 4h] | [Calculate %] |
| ... | ... | ... | ... |
Visualizations
References
- 1. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 403646-00-4|DC Chemicals [dcchemicals.com]
- 3. This compound a New Transcriptional Up-Regulator of SV40 Promoter Produced by an Unidentified Fungus [jstage.jst.go.jp]
- 4. This compound a new transcriptional up-regulator of SV40 promoter produced by an unidentified fungus. Fermentation, isolation, physico-chemical properties, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing the Pharmacokinetics and Pharmacodynamics of a Novel HCV NS3/4A Protease Inhibitor (e.g., TMC-205)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for the preclinical assessment of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a novel Hepatitis C Virus (HCV) NS3/4A protease inhibitor, exemplified here as TMC-205.
Introduction and Mechanism of Action
Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV).[1] The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature structural and nonstructural (NS) proteins essential for viral replication.[2][3][4][5] The HCV NS3/4A serine protease is a key viral enzyme responsible for cleaving the polyprotein at four specific sites to release functional NS proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[6][7][8] The NS3 protein contains the protease domain, and the NS4A protein acts as an essential cofactor for its enzymatic activity.[7] By blocking the activity of this protease, NS3/4A inhibitors prevent the processing of the HCV polyprotein, thereby inhibiting viral replication.[1][9]
Caption: HCV polyprotein processing by host and viral proteases and inhibition by this compound.
Pharmacokinetic (PK) Assessment Protocol
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug.[10] A thorough understanding of a drug candidate's ADME properties is crucial for its development.[11][12]
These initial assays help predict the in vivo pharmacokinetic behavior of the compound.[13][14]
Table 1: Summary of In Vitro ADME Assays and Typical Target Values
| Assay | Method | Key Parameters | Typical Target Values for Oral Antivirals |
| Solubility | Thermodynamic/Kinetic Shake-Flask | Aqueous Solubility | > 50 µg/mL |
| Permeability | Caco-2 or MDCK cell monolayer | Papp (A→B) | > 10 x 10⁻⁶ cm/s |
| Metabolic Stability | Human & Rat Liver Microsomes/Hepatocytes | Intrinsic Clearance, Half-life (t½) | t½ > 30 min |
| CYP450 Inhibition | Recombinant human CYP enzymes | IC₅₀ | > 10 µM |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | % Unbound | > 1% (highly variable) |
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the compound to a final concentration of 1 µM in incubation buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Incubation: Pre-warm human liver microsomes (0.5 mg/mL) and the this compound solution at 37°C.
-
Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the line determines the elimination rate constant, from which the in vitro half-life (t½) can be calculated.
This study determines the plasma concentration-time profile of this compound after administration.[15]
Experimental Protocol: Single-Dose PK Study in Sprague-Dawley Rats [16][17]
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated in the jugular vein for serial blood sampling.[18]
-
Dosing:
-
Intravenous (IV) Group: Administer this compound as a single bolus injection via the tail vein at a dose of 1-2 mg/kg. The drug should be formulated in a suitable vehicle (e.g., saline with a co-solvent).
-
Oral (PO) Group: Administer this compound by oral gavage at a dose of 10-20 mg/kg. The drug should be formulated as a solution or suspension.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).[15]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[18]
Table 2: Key Pharmacokinetic Parameters (Placeholder Data)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Unit | Description |
| Cₘₐₓ | 1500 | 800 | ng/mL | Maximum plasma concentration |
| Tₘₐₓ | 0.08 | 1.0 | h | Time to reach Cₘₐₓ |
| AUC₀₋ᵢₙf | 2500 | 10000 | ng·h/mL | Area under the concentration-time curve |
| t½ | 4.5 | 5.2 | h | Elimination half-life |
| CL | 6.7 | - | mL/min/kg | Clearance |
| Vdₛₛ | 2.8 | - | L/kg | Volume of distribution at steady state |
| F (%) | - | 40 | % | Oral Bioavailability |
Pharmacodynamic (PD) Assessment Protocol
Pharmacodynamics is the study of the biochemical and physiological effects of drugs and their mechanisms of action.[19] For this compound, this involves assessing its ability to inhibit the NS3/4A protease and block HCV replication.
This assay directly measures the potency of this compound against the purified viral enzyme. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[20][21]
Experimental Protocol: FRET-Based Enzymatic Assay
-
Principle: A synthetic peptide substrate contains a fluorophore and a quencher separated by the NS3/4A cleavage sequence. In its intact state, FRET occurs, and the fluorescence is quenched. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials: Recombinant HCV NS3/4A protease, FRET peptide substrate, assay buffer, and a fluorescence plate reader.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. b. In a 96-well plate, add the NS3/4A enzyme and the diluted this compound (or vehicle control). c. Pre-incubate for 15-30 minutes at room temperature. d. Initiate the reaction by adding the FRET substrate. e. Monitor the increase in fluorescence over time using a plate reader (e.g., Ex/Em wavelengths appropriate for the fluorophore).
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity).
This assay evaluates the antiviral activity of this compound in a cellular context, which is crucial for confirming cell permeability and activity against viral replication.[22][23]
Experimental Protocol: Luciferase-Based HCV Replicon Assay [24]
-
Principle: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon.[23] This replicon contains the HCV nonstructural proteins (including NS3/4A) required for replication and a reporter gene, such as firefly luciferase. The level of luciferase activity is directly proportional to the level of HCV RNA replication.
-
Procedure: a. Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for 48-72 hours. c. After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer. d. In parallel, perform a cytotoxicity assay (e.g., using CellTiter-Glo®) to ensure that the observed reduction in luciferase activity is due to antiviral activity and not cell death.
-
Data Analysis: a. Calculate the percent inhibition of HCV replication for each concentration of this compound relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that inhibits 50% of viral replication). c. Similarly, determine the CC₅₀ value (the concentration that causes 50% cytotoxicity). d. Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀.
Table 3: Pharmacodynamic Parameters (Placeholder Data)
| Parameter | Value | Unit | Description |
| NS3/4A IC₅₀ | 5.2 | nM | 50% inhibitory concentration against the enzyme |
| HCV Replicon EC₅₀ | 25.5 | nM | 50% effective concentration in cells |
| Cytotoxicity CC₅₀ | > 50 | µM | 50% cytotoxic concentration |
| Selectivity Index (SI) | > 2000 | - | Ratio of cytotoxicity to antiviral activity |
Experimental Workflow Visualization
References
- 1. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Processing of the hepatitis C virus precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCV Genome and Life Cycle - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hepatitis C virus proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Processing pathways of the hepatitis C virus proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. journals.asm.org [journals.asm.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. selvita.com [selvita.com]
- 12. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. parazapharma.com [parazapharma.com]
- 19. australiansciencejournals.com [australiansciencejournals.com]
- 20. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 23. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. HCV replicon assay. [bio-protocol.org]
Application Notes and Protocols: Investigating TMC-205 in Combination with Exon-Skipping Therapies for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, chronic inflammation, and fibrosis. The complex pathology of DMD suggests that a multi-faceted therapeutic approach, targeting both the primary genetic defect and secondary downstream consequences, may offer enhanced clinical benefit over monotherapies.
These application notes provide a framework for the preclinical evaluation of TMC-205 (pizuglanstat) , a selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor, in combination with antisense oligonucleotide (AON)-mediated exon-skipping therapies. This compound aims to mitigate inflammation and muscle necrosis by reducing the production of prostaglandin D2 (PGD2), a key inflammatory mediator implicated in DMD pathology[1][2][3]. Exon-skipping AONs, on the other hand, aim to restore the reading frame of the dystrophin gene, enabling the production of a truncated but partially functional dystrophin protein[4][5].
The rationale for this combination therapy lies in the hypothesis that reducing the inflammatory environment with this compound will create a more favorable milieu for muscle fiber stability and regeneration, thereby enhancing the efficacy of dystrophin restoration by exon-skipping drugs.
Signaling Pathway: this compound Mechanism of Action
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). In the inflammatory cascade associated with DMD, muscle damage leads to the upregulation of cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandin H2 (PGH2). HPGDS then converts PGH2 to prostaglandin D2 (PGD2). PGD2 is a potent pro-inflammatory mediator that contributes to muscle necrosis[1][2][3]. By inhibiting HPGDS, this compound effectively reduces the levels of PGD2, thereby aiming to decrease inflammation and subsequent muscle damage.
Preclinical Evaluation of this compound and Exon-Skipping AON Combination Therapy
This section outlines a protocol for a preclinical study in the mdx mouse model of DMD to assess the potential synergistic or additive effects of combining this compound with an exon-skipping AON targeting mouse dystrophin exon 23 (e23AON).
Experimental Design and Treatment Groups
A cohort of 4-week-old male mdx mice would be randomly assigned to the following treatment groups (n=10-12 per group):
| Group | Treatment | Rationale |
| 1 | Vehicle (Saline/Vehicle for this compound) | Control for dystrophic pathology |
| 2 | This compound | To evaluate the effect of HPGDS inhibition alone |
| 3 | e23AON (low dose) | To establish a baseline of dystrophin restoration at a suboptimal AON dose |
| 4 | This compound + e23AON (low dose) | To assess the potential synergistic/additive effect of the combination therapy |
| 5 | Wild-type (C57BL/10ScSn) + Vehicle | Non-dystrophic control for baseline physiological and histological measurements |
The treatment duration would be 12 weeks to allow for sufficient dystrophin accumulation and potential functional improvements.
Experimental Workflow
Experimental Protocols
Drug Administration
-
This compound: Administered orally via gavage daily. The vehicle would be the formulation buffer used in clinical trials. Dosage should be based on previous preclinical studies in mdx mice, which have shown efficacy in reducing muscle necrosis[2][3].
-
e23AON: Administered via intravenous (tail vein) or subcutaneous injection. The dosing frequency (e.g., weekly) and concentration should be at a suboptimal level to allow for the detection of a potential enhancing effect of this compound.
Functional Assessment: Grip Strength Test
-
Objective: To measure forelimb and hindlimb muscle strength.
-
Apparatus: A grip strength meter with appropriate attachments for forelimbs and hindlimbs.
-
Procedure:
-
Acclimatize the mice to the apparatus for several days before the first measurement.
-
For forelimb strength, allow the mouse to grasp the bar with its forepaws and gently pull the mouse horizontally away from the meter until it releases its grip.
-
Record the peak force.
-
Perform five consecutive measurements with a short rest period in between.
-
For hindlimb strength, a similar procedure is followed using a grid that the mouse can grip with its hindlimbs.
-
Normalize the grip strength to the bodyweight of the mouse.
-
-
Timeline: Perform at baseline (week 0), mid-point (week 6), and end of the study (week 12).
Biomarker of Muscle Damage: Serum Creatine (B1669601) Kinase (CK) Assay
-
Objective: To quantify the level of muscle damage by measuring the activity of CK in the serum.
-
Procedure:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store serum at -80°C until analysis.
-
Use a commercially available creatine kinase assay kit according to the manufacturer's instructions.
-
Measure the absorbance using a spectrophotometer.
-
-
Timeline: At the end of the study (week 12).
Assessment of Dystrophin Restoration: Immunohistochemistry (IHC)
-
Objective: To visualize and quantify the percentage of dystrophin-positive fibers in muscle cross-sections.
-
Procedure:
-
Harvest skeletal muscles (e.g., quadriceps, gastrocnemius, and diaphragm) immediately after sacrifice.
-
Flash-freeze the tissues in isopentane (B150273) pre-cooled in liquid nitrogen and store them at -80°C.
-
Cut 10 µm thick cryosections and mount them on slides.
-
Fix the sections and then block with an appropriate serum.
-
Incubate with a primary antibody against dystrophin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Co-stain with an antibody against laminin (B1169045) to outline the muscle fibers and DAPI to visualize nuclei.
-
Capture images using a fluorescence microscope.
-
Quantify the number of dystrophin-positive fibers relative to the total number of fibers.
-
Quantification of Dystrophin Expression: Western Blot
-
Objective: To quantify the amount of dystrophin protein in muscle tissue lysates.
-
Procedure:
-
Homogenize frozen muscle tissue in a lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
Separate a standardized amount of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with a primary antibody against dystrophin.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control (e.g., α-actinin or vinculin).
-
Data Presentation: Expected Outcomes
The following tables present hypothetical but plausible data based on the expected outcomes of the proposed preclinical study.
Table 1: Functional and Biomarker Data (Mean ± SEM)
| Treatment Group | Forelimb Grip Strength (g/g body weight) | Serum CK (U/L) |
| Vehicle (mdx) | 1.5 ± 0.2 | 15,000 ± 2,500 |
| This compound | 1.8 ± 0.3 | 11,000 ± 2,000 |
| e23AON (low dose) | 2.0 ± 0.2 | 9,000 ± 1,500 |
| This compound + e23AON (low dose) | 2.8 ± 0.3 | 5,000 ± 1,000 |
| Wild-type | 4.5 ± 0.4 | 200 ± 50 |
| *p < 0.05 compared to e23AON alone |
Table 2: Dystrophin Restoration Data (Mean ± SEM)
| Treatment Group | Dystrophin-Positive Fibers (%) | Dystrophin Expression (% of Wild-type) |
| Vehicle (mdx) | < 1 | < 1 |
| This compound | < 1 | < 1 |
| e23AON (low dose) | 15 ± 3 | 5 ± 1 |
| This compound + e23AON (low dose) | 35 ± 5 | 12 ± 2 |
| Wild-type | 100 | 100 |
| *p < 0.05 compared to e23AON alone |
Conclusion
The proposed combination of this compound and an exon-skipping AON represents a promising therapeutic strategy for DMD. By targeting both inflammation and the underlying genetic defect, this approach has the potential to yield greater therapeutic benefits than either agent alone. The protocols outlined in these application notes provide a comprehensive framework for the preclinical validation of this combination therapy. Positive results from such studies would provide a strong rationale for advancing this therapeutic strategy into clinical development for the treatment of Duchenne Muscular Dystrophy.
References
- 1. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using a State-of-the-Art Toolbox to Evaluate Molecular and Functional Readouts of Antisense Oligonucleotide-Induced Exon Skipping in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. treat-nmd.org [treat-nmd.org]
Troubleshooting & Optimization
Technical Support Center: TMC-205 (TAS-205) Clinical Development
This technical support center provides researchers, scientists, and drug development professionals with information and troubleshooting guidance regarding the Phase 3 clinical trial of TMC-205 (TAS-205), also known as pizuglanstat (B610123).
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the Phase 3 clinical trial failure of this compound (TAS-205)?
The Phase 3 clinical trial, known as REACH-DMD, failed to meet its primary endpoint.[1][2][3][4][5] Specifically, there was no significant difference in the mean change from baseline to 52 weeks in the "time to rise from the floor" in ambulatory patients with Duchenne muscular dystrophy (DMD) treated with pizuglanstat compared to placebo.[1][2][3][4]
Q2: What was the mechanism of action for this compound (TAS-205)?
This compound (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[2][3][6][7] HPGDS is an enzyme that catalyzes the production of prostaglandin D2 (PGD2), a mediator involved in inflammatory responses and muscle necrosis in DMD.[6][8][9] The therapeutic hypothesis was that by inhibiting HPGDS, pizuglanstat would reduce PGD2 levels, thereby mitigating inflammation and muscle damage.[6][8][9]
Q3: What were the key aspects of the Phase 3 REACH-DMD trial design?
The REACH-DMD study was a randomized, double-blind, placebo-controlled, multi-center trial conducted in Japan.[2][3][4][6] Key design elements included:
-
Patient Population: 82 male ambulatory patients with Duchenne muscular dystrophy, aged 5 years and older.[1][2][4][10] A non-ambulatory cohort was also enrolled to assess safety.[1][6]
-
Intervention: Oral administration of pizuglanstat or placebo twice daily.[1][2][4][10]
-
Primary Endpoint (Ambulatory Cohort): Mean change from baseline to 52 weeks in the time to rise from the floor.[1][2][3][4]
Q4: Are the detailed quantitative results from the Phase 3 trial available?
As of the latest announcements, the detailed results from the REACH-DMD study, including specific p-values and data from the non-ambulatory cohort, have not been publicly released.[1][2][3][4] Taiho Pharmaceutical has indicated that these findings will be presented at an upcoming academic conference.[1][2][3][4]
Q5: What were the results of the earlier Phase 2 trial for this compound (TAS-205)?
An early Phase 2 trial (NCT02752048) provided some preliminary data. While there were no obvious differences in adverse events between the treatment and placebo groups, the trial did not show a statistically significant improvement in the primary endpoint of the change in the six-minute walk distance (6MWD) at 24 weeks.[4] There was a trend toward a smaller reduction in 6MWD in the treatment groups compared to placebo.[4]
Troubleshooting and Experimental Design Guidance
Issue: My in-house experiments with an HPGDS inhibitor are not showing efficacy in a DMD model.
Possible Causes and Troubleshooting Steps:
-
Target Engagement:
-
Question: Have you confirmed that your compound is effectively inhibiting HPGDS in your experimental system?
-
Recommendation: Measure downstream biomarkers of HPGDS activity, such as levels of PGD2 or its metabolites (e.g., tetranor-PGDM) in plasma, urine, or the tissue of interest. A lack of change in these biomarkers may indicate a problem with compound potency, bioavailability, or dosing.
-
-
Disease Model and Stage:
-
Question: At what stage of disease progression are you initiating treatment in your animal model?
-
Recommendation: The inflammatory component of DMD, which HPGDS inhibition targets, is most prominent in the earlier stages of the disease. Initiating treatment in later-stage models with extensive fibrosis and muscle degeneration may not yield significant functional benefits. Consider fractionating your cohorts by age and disease severity.
-
-
Outcome Measures:
-
Question: Are your chosen endpoints sensitive enough to detect modest treatment effects?
-
Recommendation: The "time to rise from the floor" is a functional measure that can be influenced by multiple factors. Complement such functional tests with histological analysis of muscle tissue (e.g., quantifying necrotic and regenerating fibers, fibrosis) and biochemical assays for markers of inflammation and muscle damage.
-
Data Presentation
Table 1: Summary of this compound (TAS-205) Clinical Trial Data
| Parameter | Phase 2 Trial (NCT02752048) | Phase 3 Trial (REACH-DMD; NCT04587908) |
| Status | Completed | Completed (Failed to meet primary endpoint) |
| Patient Population | 35 male DMD patients (ambulatory) | 82 male DMD patients (ambulatory cohort) |
| Age Range | ≥ 5 years | ≥ 5 years |
| Treatment Duration | 24 weeks | 52 weeks |
| Primary Endpoint | Change in 6-minute walk distance (6MWD) | Change in time to rise from the floor |
| Key Efficacy Outcome | Not statistically significant (trends toward benefit)[4] | Not met; no significant difference from placebo[1][2][3][4] |
| Safety | Favorable safety profile reported[1] | Detailed results pending presentation |
Note: Detailed quantitative data from the Phase 3 trial has not yet been publicly disclosed.
Experimental Protocols
Methodology: Phase 3 (REACH-DMD) Clinical Trial Protocol
The following is a summary of the experimental protocol for the ambulatory cohort of the REACH-DMD trial based on publicly available information.
-
Study Design: A Phase 3, randomized, placebo-controlled, double-blind, multi-center study.[2][3][4][6]
-
Inclusion Criteria (Ambulatory Cohort):
-
Randomization and Blinding: Patients were randomized to receive either pizuglanstat or a matching placebo. Both investigators and patients were blinded to the treatment allocation.
-
Intervention: Oral administration of the assigned treatment (pizuglanstat or placebo) twice daily for 52 weeks.[1][2][4][10]
-
Primary Efficacy Assessment: The primary outcome measure was the change from baseline to week 52 in the time taken for the patient to rise from a supine position on the floor.[1][2][3][4]
-
Safety Assessment: Monitoring and recording of all adverse events throughout the study duration.
Visualizations
Caption: Proposed mechanism of action for this compound (TAS-205) in Duchenne muscular dystrophy.
Caption: Logical workflow illustrating the reason for the this compound (TAS-205) Phase 3 trial failure.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 4. Taiho’s pizuglanstat fails in phase III DMD trial | BioWorld [bioworld.com]
- 5. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 8. [Hematopoietic prostaglandin D synthase inhibitors for the treatment of duchenne muscular dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taiho's late-stage Duchenne candidate fails trial | pharmaphorum [pharmaphorum.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: TMC-205 (Pizuglanstat) for Duchenne Muscular Dystrophy (DMD) Research
This technical support center provides essential information for researchers, scientists, and drug development professionals working with TMC-205 (also known as TAS-205 or pizuglanstat) in the context of Duchenne Muscular Dystrophy (DMD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[1][2] In DMD, the absence of dystrophin leads to chronic muscle inflammation and necrosis. HPGDS is a key enzyme in the production of prostaglandin D2 (PGD2), an inflammatory mediator implicated in exacerbating muscle damage.[2][3] By inhibiting HPGDS, this compound aims to reduce PGD2 levels, thereby mitigating the inflammatory response and slowing the decline in motor function.[1][2]
Q2: What is the current clinical status of this compound for DMD treatment?
A2: While early phase clinical trials showed some promise, the Phase III REACH-DMD clinical trial, conducted in Japan, did not meet its primary endpoint. The study found no significant difference in the mean change from baseline to 52 weeks in the time to rise from the floor for the ambulatory cohort. Detailed results are expected to be presented at an academic conference.
Q3: Has this compound shown any efficacy in preclinical models of DMD?
A3: Yes, in preclinical studies using the mdx mouse model of DMD, administration of this compound was shown to reduce muscle necrosis, recover locomotor activity, and suppress the urinary concentration of tetranor-prostaglandin D metabolite (t-PGDM), a biomarker of PGD2 production.[4]
Q4: What is the safety and tolerability profile of this compound in human subjects?
A4: Phase 1 and early Phase 2 clinical trials have indicated that this compound has a favorable safety profile in DMD patients.[3] No major safety concerns were reported in these trials, and the treatment was generally well-tolerated.[1][3]
Q5: Is the therapeutic action of this compound dependent on the specific type of dystrophin gene mutation?
A5: No, the mechanism of action of this compound, which targets the inflammatory pathway, is independent of the specific mutation in the dystrophin gene.[2] This suggests that it could potentially be used by all DMD patients, regardless of their genetic mutation.
Troubleshooting Guides
In Vitro and Preclinical Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low bioactivity in cell culture | - Drug Solubility/Stability: this compound may have limited solubility or stability in certain culture media. - Incorrect Dosing: The effective concentration may not have been reached. | - Solubility Test: First, determine the solubility of this compound in your specific cell culture medium. Consider using a stock solution in a suitable solvent like DMSO and then diluting it in the medium. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. - Fresh Preparation: Prepare fresh solutions of this compound for each experiment to avoid degradation. |
| High variability in biomarker (urinary tPGDM) measurements in animal models | - Urine Collection Method: Inconsistent urine collection can lead to variations in concentration. - Assay Sensitivity/Specificity: The chosen assay may not be optimal. - Animal Stress: Stress can influence various physiological parameters, potentially affecting biomarker levels. | - Standardize Collection: Implement a standardized protocol for urine collection, such as using metabolic cages, to ensure consistent sample volume and minimize contamination. - Assay Validation: Use a validated assay for tPGDM measurement, such as LC-MS/MS, which offers high sensitivity and specificity.[5][6][7] - Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress. |
| Unexpected off-target effects in preclinical studies | - Non-specific Binding: At high concentrations, this compound might interact with other cellular targets. - Model-Specific Effects: The observed effect may be specific to the animal model being used. | - Selectivity Profiling: If possible, perform a selectivity screen against a panel of related enzymes or receptors to assess off-target binding. - Dose Reduction: Use the lowest effective dose determined from dose-response studies to minimize the risk of off-target effects. - Alternative Models: Consider using a secondary preclinical model to confirm the observed effects. |
Quantitative Data Summary
Table 1: Phase 2 Clinical Trial (NCT02752048) - Change in 6-Minute Walk Distance (6MWD) at Week 24
| Treatment Group | Number of Patients (n) | Mean Change from Baseline in 6MWD (meters) | Mean Difference from Placebo (meters) (95% CI) |
| Placebo | 10 | -17.0 (SE: 17.6) | - |
| This compound Low-Dose (6.67–13.33 mg/kg/dose) | 11 | -3.5 (SE: 20.3) | 13.5 (-43.3 to 70.2) |
| This compound High-Dose (13.33–26.67 mg/kg/dose) | 11 | -7.5 (SE: 11.2) | 9.5 (-33.3 to 52.4) |
| Data from the early Phase 2 clinical trial. The differences from placebo were not statistically significant.[3] |
Table 2: Phase 2 Clinical Trial (NCT02752048) - Secondary Endpoints
| Endpoint | Observation |
| Rise from floor test, timed up and go test, 10-meter walk/run test | No motor function benefits were observed.[3] |
| Thigh Muscle Volume (measured by CT scan) | The high-dose this compound group showed a lessened decline compared to the placebo group, but the difference was not statistically significant.[3] |
| Lower Leg Muscle Volume (measured by CT scan) | Both low and high doses showed benefits, with the higher dose reaching statistical significance in the lower right leg.[3] |
| Urinary tetranor-PGDM (tPGDM) | The total amount of tPGDM in urine was lower in both this compound treatment groups compared to the placebo group. |
Experimental Protocols
Protocol 1: 6-Minute Walk Test (6MWT) for DMD Clinical Trials
This protocol is adapted from the ATS guidelines and is a standardized method for assessing functional exercise capacity in ambulatory DMD patients.[8][9]
1. Preparation:
-
The test should be conducted indoors on a flat, hard, and straight corridor of at least 30 meters in length.[8][10]
-
Mark the track every 3 meters and use cones to mark the turnaround points.[8]
-
The patient should rest in a chair for at least 10 minutes before the test.[8]
-
Record baseline heart rate and oxygen saturation.
-
Ensure the patient is wearing comfortable clothing and appropriate footwear.
2. Patient Instructions:
-
"The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. You may slow down and rest if necessary, but you should resume walking as soon as you are able."[9]
-
Demonstrate the correct way to turn around the cones without hesitation.
3. Procedure:
-
Start the timer when the patient begins walking.
-
Do not walk with the patient.
-
Provide standardized encouragement at each minute, such as "You are doing well" or "Keep up the good work."
-
Record the number of laps and the additional distance covered in the final partial lap.
-
If the patient stops, allow them to rest but keep the timer running. Record the time of the stop and the reason.
4. Post-Test:
-
Record the total distance walked in meters.
-
Record post-test heart rate, oxygen saturation, and the patient's perceived level of exertion (e.g., using the Borg scale).[8]
Protocol 2: Measurement of Urinary Tetranor-PGDM (tPGDM) by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying urinary biomarkers like tPGDM.[5][6][7]
1. Sample Collection and Storage:
-
Collect a mid-stream urine sample.
-
To account for variations in urine dilution, creatinine (B1669602) levels should also be measured, and the tPGDM concentration should be expressed as a ratio to creatinine.
-
If not analyzed immediately, store urine samples at -80°C. tPGDM is stable at 4°C and after multiple freeze-thaw cycles, but not at room temperature for extended periods.[5][6]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the urine sample.
-
Use a suitable SPE cartridge to extract the prostaglandins (B1171923).
-
Wash the cartridge to remove interfering substances.
-
Elute the prostaglandins with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for tPGDM and an internal standard (e.g., deuterated tPGDM) for accurate quantification.
4. Data Analysis:
-
Generate a standard curve using known concentrations of tPGDM.
-
Calculate the concentration of tPGDM in the urine samples based on the standard curve and the internal standard.
-
Normalize the tPGDM concentration to the urinary creatinine concentration.
Mandatory Visualizations
Caption: Mechanism of action of this compound in DMD.
Caption: this compound development workflow for DMD.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. Gene Therapy For the DMD Treatment [delveinsight.com]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.lmu-klinikum.de [cdn.lmu-klinikum.de]
- 9. atsjournals.org [atsjournals.org]
- 10. Six-Minute Walk Test: Clinical Role, Technique, Coding, and Reimbursement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of TAS-205 (Pizuglanstat)
A Note on Compound Terminology: Initial inquiries regarding "TMC-205" suggest a potential typographical error, as literature points to two distinct molecules. This compound is a natural product identified as a transcriptional up-regulator of the SV40 promoter.[1] In contrast, TAS-205 (pizuglanstat) is a selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor that has been investigated for the treatment of Duchenne muscular dystrophy (DMD).[2][3][4] Given the context of "off-target effects" in a drug development setting, this technical support guide will focus on TAS-205.
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects when working with the selective HPGDS inhibitor, TAS-205.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TAS-205?
A1: TAS-205 is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[2][3] HPGDS is the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in inflammatory processes.[5][6] By inhibiting HPGDS, TAS-205 aims to reduce the levels of PGD2, thereby mitigating its pro-inflammatory effects.[7]
Q2: How selective is TAS-205? Are there known off-targets?
A2: Clinical studies have highlighted that TAS-205 is a "highly selective" HPGDS inhibitor.[4] A key indicator of its selectivity is that it does not significantly affect the production of prostaglandin E2 (PGE2), another important prostanoid synthesized from the same precursor, PGH2.[4][7] While this demonstrates selectivity within the prostaglandin synthesis pathway, comprehensive data on its interaction with a broader range of proteins (e.g., kinases, other synthases) is not extensively available in the public domain. As with any small molecule inhibitor, the potential for off-target interactions should be considered.
Q3: I am observing a cellular phenotype that is inconsistent with HPGDS inhibition. Could this be an off-target effect?
A3: It is possible. While TAS-205 is selective, unexpected phenotypes can arise from several factors, including:
-
Undiscovered Off-Target Binding: The compound may interact with other proteins in the cell, leading to the observed effect.
-
Cellular Context: The effect could be specific to the cell type or experimental conditions you are using.
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your assay conditions.[8]
-
Downstream Signaling Complexity: The signaling pathway downstream of PGD2 may have context-dependent branches or feedback loops that are not fully characterized.
To investigate this, a systematic approach is recommended, as outlined in the troubleshooting guides below.
Q4: What are the first steps to differentiate on-target from potential off-target effects?
A4: A multi-pronged approach is crucial:
-
Dose-Response Analysis: On-target effects should correlate with the known IC50 of TAS-205 for HPGDS. Off-target effects may appear at higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: If available, use another HPGDS inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If possible, exogenously add PGD2 to your system. If the phenotype is on-target, the addition of PGD2 should rescue the effect of TAS-205.
-
Cellular Target Engagement Assays: Confirm that TAS-205 is engaging HPGDS in your cells at the concentrations used.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
-
Problem: Significant cytotoxicity is observed at concentrations intended to be selective for HPGDS inhibition.
-
Possible Cause: Potential off-target effects on essential cellular pathways.
-
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect your working solutions for any signs of precipitation. Compound aggregation can lead to non-specific toxicity.
-
Perform a Dose-Response Curve for Viability: Determine the concentration at which toxicity occurs and compare it to the effective concentration for HPGDS inhibition.
-
Use a Less Toxic Analog (if available): Test other selective HPGDS inhibitors to see if the toxicity is specific to the chemical structure of TAS-205.
-
Apoptosis/Necrosis Assays: Characterize the nature of the cell death (e.g., using Annexin V/PI staining) to gain insights into the potential mechanism.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Problem: The potency of TAS-205 in your cell-based assay is significantly different from its published biochemical IC50.
-
Possible Causes:
-
Poor cell permeability.
-
Active efflux by cellular transporters.
-
Binding to plasma proteins in the cell culture medium.
-
Metabolic degradation of the compound.
-
-
Troubleshooting Steps:
-
Vary Incubation Time: A longer incubation time may be required for the compound to reach its intracellular target.
-
Use Serum-Free Media (for short-term assays): This can help determine if protein binding is a contributing factor.
-
Measure Intracellular Compound Concentration: Use techniques like LC-MS/MS to quantify the amount of TAS-205 inside the cells.
-
Test in Different Cell Lines: Compare results across multiple cell lines to identify cell-type-specific effects.
-
Data Presentation
Table 1: On-Target and Selectivity Profile of TAS-205
| Target/Process | Effect of TAS-205 | Potency/Observation | Reference |
| On-Target | |||
| Hematopoietic Prostaglandin D Synthase (HPGDS) | Inhibition | Dose-dependent decrease in urinary PGD2 metabolites | [4][9] |
| Selectivity Marker | |||
| Prostaglandin E2 (PGE2) Synthesis | No significant effect | Urinary levels of PGE2 metabolites were unaffected | [4][7] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To verify that TAS-205 binds to HPGDS in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with TAS-205 at various concentrations, including a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates to separate soluble proteins from aggregated, denatured proteins.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for HPGDS.
-
-
Expected Outcome: The binding of TAS-205 to HPGDS should stabilize the protein, leading to a higher melting temperature. This will be observed as a stronger HPGDS band at higher temperatures in the TAS-205-treated samples compared to the vehicle control.
Protocol 2: Broad-Spectrum Kinase Panel Screening
-
Objective: To identify potential off-target kinase interactions of TAS-205.
-
Methodology:
-
Compound Submission: Provide a sample of TAS-205 to a commercial vendor that offers kinase screening services.
-
Screening: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases.
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity compared to a control. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
-
Interpretation: This will provide a broad overview of the selectivity of TAS-205 against the human kinome and identify any potential off-target kinases that may warrant further investigation.
Mandatory Visualizations
Caption: On-target mechanism of TAS-205 in the prostaglandin synthesis pathway.
Caption: Workflow for troubleshooting unexpected phenotypes with TAS-205.
References
- 1. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 3. Gene Therapy For the DMD Treatment [delveinsight.com]
- 4. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
Challenges in the clinical development of HPGDS inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HPGDS inhibitors?
A1: Hematopoietic Prostaglandin D Synthase (HPGDS) is a crucial enzyme in the arachidonic acid cascade. It catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][2] PGD2 is a key mediator in inflammatory and allergic responses.[2] HPGDS inhibitors work by binding to the HPGDS enzyme, blocking its catalytic activity and thereby reducing the production of PGD2 and its downstream inflammatory effects.[3]
Q2: Why is there a discrepancy between the potency of HPGDS inhibitors in enzymatic assays versus cell-based assays?
A2: It is common for small molecule inhibitors to show higher potency in enzymatic assays compared to cell-based assays. This discrepancy can be attributed to several factors in the cellular environment, including:
-
Cell permeability: The inhibitor may have limited ability to cross the cell membrane to reach its intracellular target.[4]
-
Cellular metabolism: The inhibitor can be metabolized by the cells into less active forms.[4]
-
Efflux pumps: Cells may actively transport the inhibitor out, reducing its intracellular concentration.[4]
-
Off-target binding: The inhibitor might interact with other cellular components, reducing the amount available to bind to HPGDS.[4]
-
Protein binding: The inhibitor may bind to other proteins within the cell, lowering the effective concentration available to inhibit HPGDS.[4]
Q3: What are the main challenges in the clinical development of HPGDS inhibitors?
A3: A significant challenge has been the translation of preclinical efficacy to clinical outcomes in humans.[5] This is often due to differences in pharmacokinetics (PK) and pharmacodynamics (PD) between preclinical animal models and humans.[5] For instance, the HPGDS inhibitor pizuglanstat (B610123) (TAS-205) failed to meet its primary endpoint in a Phase III clinical trial for Duchenne muscular dystrophy (DMD), where it did not show a significant difference in improving muscle function compared to placebo.[4][6][7] This highlights the difficulty in predicting clinical success from preclinical data.[2][8][9] Furthermore, general challenges in clinical trials, such as patient recruitment and trial complexity, also apply to the development of HPGDS inhibitors.
Q4: Are there alternative therapeutic strategies to conventional HPGDS inhibition?
A4: Yes, due to the challenges with traditional inhibitors, alternative approaches are being explored. One such strategy is the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC targeting HPGDS, PROTAC(H-PGDS)-1, has been developed.[5] This molecule is composed of a ligand that binds to HPGDS (TFC-007) and another ligand that binds to an E3 ligase.[5] This dual binding induces the degradation of the HPGDS protein via the ubiquitin-proteasome system, leading to a sustained suppression of PGD2 production.[5] This approach may offer a more prolonged effect compared to conventional inhibitors.[5]
Troubleshooting Guides
Issue 1: HPGDS inhibitor powder is difficult to dissolve.
-
Possible Cause: Insufficient solvent volume or use of hygroscopic (water-absorbent) DMSO.[10]
-
Solution:
-
Verify Concentration: Ensure you are using the correct volume of solvent to achieve the desired concentration. For example, the solubility of hPGDS-IN-1 in DMSO is up to 16.67 mg/mL (40.03 mM).[10]
-
Use Fresh, Anhydrous DMSO: Use a new, unopened bottle of high-purity, anhydrous DMSO. Water contamination in DMSO can significantly reduce the solubility of many inhibitors.[10]
-
Proper Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonication in an ultrasonic water bath for 10-15 minutes can be helpful.[10] Gentle warming (e.g., to 37°C) may also aid dissolution, but be cautious of potential compound degradation at higher temperatures.[10]
-
Issue 2: The inhibitor precipitates when diluted in aqueous cell culture medium.
-
Possible Cause: The final concentration of the inhibitor exceeds its aqueous solubility, or the final DMSO concentration is too low to maintain solubility.[10]
-
Solution:
-
Check Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. Ensure the final DMSO concentration is within a safe and effective range for both your cells and the inhibitor's solubility.[10]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of serum-free media, mix well, and then add this intermediate dilution to your final volume of complete media.[10]
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the inhibitor solution can sometimes help maintain solubility.[10]
-
Issue 3: High levels of cytotoxicity are observed at effective inhibitory concentrations.
-
Possible Cause: The solvent (e.g., DMSO) may be at a cytotoxic concentration, or the inhibitor itself may have off-target effects at higher concentrations.[6]
-
Solution:
-
Determine Solvent IC50: Perform a dose-response experiment with the solvent alone to determine the highest non-toxic concentration for your specific cell line. Ensure the final solvent concentration in your experiment is well below this cytotoxic threshold (typically ≤ 0.1% for DMSO).[6]
-
Optimize Inhibitor Concentration and Incubation Time: Conduct a detailed dose-response curve to find the lowest effective inhibitor concentration that achieves the desired HPGDS inhibition without significant cytotoxicity. Shorter incubation times may be sufficient to observe the biological effect while minimizing time-dependent cytotoxicity.[6]
-
Issue 4: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause: Poor cell health, incorrect inhibitor concentration, insufficient incubation time, or variability in assay conditions.[4]
-
Solution:
-
Ensure Healthy Cells: Use cells with a low passage number and confirm their viability before starting the experiment.[4]
-
Dose-Response Experiment: Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the optimal inhibitory concentration for your specific cell line and assay conditions.[4]
-
Optimize Pre-incubation Time: The inhibitor may require a longer pre-incubation time to enter the cells and bind to HPGDS. Optimize the pre-incubation time before stimulating PGD2 production.[4]
-
Standardize Assay Conditions: Maintain consistency in cell density, stimulation method, incubation times, and detection reagents to minimize variability.[4]
-
Quantitative Data Summary
The following table summarizes the in vitro potency of several common HPGDS inhibitors.
| Compound Name | Assay Type | Target Species | IC50 | Citation |
| hPGDS-IN-1 | Enzymatic | Human | 12 nM | [10] |
| HPGDS inhibitor 1 | Enzymatic | Human, Rat, Dog, Sheep | 0.5-2.3 nM | [11] |
| HPGDS inhibitor 1 | Cellular | Not Specified | 32 nM | [11] |
| HQL-79 | Enzymatic | Human | 6 µM | [12] |
| TFC-007 | Enzymatic | Human | 83 nM | [5] |
| TAS-204 | In Vitro | Not Specified | 23 nM | [12] |
| TAS-205 (pizuglanstat) | Not Specified | Not Specified | Not Reported | [1][6] |
| ZL-2102 | Not Specified | Not Specified | Not Reported | [13] |
Experimental Protocols
Protocol 1: Determination of HPGDS Inhibitor IC50 in a Cell-Based Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an HPGDS inhibitor by measuring its effect on PGD2 production in a suitable cell line.[10]
Materials:
-
Cell Line: KU812 (human basophilic leukemia cell line) or other cells endogenously expressing HPGDS.[10]
-
HPGDS Inhibitor: Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or an appropriate antigen for IgE-sensitized cells.[10]
-
96-well cell culture plates.
-
Commercial PGD2 ELISA kit.
Procedure:
-
Cell Seeding: Seed KU812 cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[10]
-
Inhibitor Preparation: Prepare serial dilutions of the HPGDS inhibitor in culture medium. The final concentrations should bracket the expected IC50 (e.g., from 1 nM to 1 µM). Include a DMSO vehicle control.[10]
-
Pre-treatment: Carefully remove the culture medium from the wells and add 90 µL of the prepared inhibitor dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.[10]
-
Stimulation: Prepare a stock solution of the stimulant (e.g., 10X PMA/A23187). Add 10 µL of the stimulant to each well to induce PGD2 production.[10]
-
Incubation: Incubate the plate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for PGD2 analysis.[10]
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.[10]
-
Data Analysis: Plot the percentage of PGD2 inhibition against the log concentration of the inhibitor. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[10]
Protocol 2: Fluorescence Polarization (FP) Assay for HPGDS Inhibition
This competitive binding assay is suitable for high-throughput screening to identify compounds that displace a fluorescently labeled ligand from the HPGDS active site.[3]
Materials:
-
Recombinant human HPGDS protein.
-
Fluorescently labeled HPGDS probe (e.g., a fluorescein-conjugated inhibitor).
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with appropriate salts and additives).
-
HPGDS inhibitor and other test compounds.
-
384-well, low-volume, black plates.
-
A plate reader capable of measuring fluorescence polarization.[3]
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant HPGDS and the fluorescent probe in assay buffer at the desired concentrations. Prepare serial dilutions of the test inhibitor and a known HPGDS inhibitor (positive control) in DMSO.
-
Assay Plate Preparation: Add assay buffer to all wells. Add the test inhibitor dilutions and controls (DMSO for maximum polarization, buffer for minimum polarization) to the appropriate wells.
-
Enzyme and Probe Addition: Add the HPGDS enzyme solution to all wells except the minimum polarization control. Add the fluorescent probe solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[3]
-
Measurement: Read the fluorescence polarization on a suitable plate reader.[3]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 3: MTT Assay for Assessing Cytotoxicity
This protocol outlines a method to assess the cytotoxicity of an HPGDS inhibitor using an MTT assay, which measures cell metabolic activity as an indicator of cell viability.[6][14]
Materials:
-
Cell line of interest.
-
HPGDS inhibitor.
-
Complete cell culture medium.
-
DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[15]
-
Solubilization buffer (e.g., acidified isopropanol (B130326) or 10% SDS in 0.01 M HCl).[15]
-
96-well plates.[6]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a 2X stock of serial dilutions of the HPGDS inhibitor in complete culture medium. Also, prepare a 2X vehicle control (medium with the same final DMSO concentration).[6]
-
Cell Treatment: Remove the old medium from the cells and add the 2X compound dilutions.[6]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals by metabolically active cells.[6]
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration compared to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 for cytotoxicity.
Visualizations
Caption: HPGDS signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for HPGDS inhibitor development.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. Animal models of human disease: challenges in enabling translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 8. Why animal model studies are lost in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. biorxiv.org [biorxiv.org]
- 13. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
Navigating the TAS-205 REACH-DMD Study: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting the results of the TAS-205 REACH-DMD clinical trial. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the Phase III REACH-DMD study for TAS-205?
A1: The Phase III REACH-DMD clinical trial, a randomized, placebo-controlled, double-blind study, did not meet its primary endpoint.[1][2][3][4] The study evaluated the mean change from baseline to 52 weeks in the time to rise from the floor in ambulatory boys with Duchenne muscular dystrophy (DMD). The results showed no significant difference between the TAS-205 (pizuglanstat) and placebo groups.[1][2][4]
Q2: What were the key findings of the early Phase II study of TAS-205?
A2: The early Phase II study, a randomized, double-blind, placebo-controlled trial, suggested that TAS-205 had a favorable safety profile in patients with DMD.[5][6][7] While not statistically significant, the study showed a trend towards slower decline in the 6-minute walk distance (6MWD) in the low-dose TAS-205 group compared to the placebo group over 24 weeks.[5][6][7][8]
Q3: What is the mechanism of action of TAS-205?
A3: TAS-205, also known as pizuglanstat, is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[1][4][9] HPGDS is an enzyme that catalyzes the production of prostaglandin D2 (PGD2), a mediator of inflammation and muscle necrosis implicated in the pathology of DMD.[9] By inhibiting HPGDS, TAS-205 aims to reduce inflammation and subsequent muscle damage in individuals with DMD.[1][4][9]
Data Presentation
Table 1: Key Quantitative Results from the Early Phase II TAS-205 Study
| Parameter | Placebo (n=10) | TAS-205 Low-Dose (n=11) | TAS-205 High-Dose (n=11) |
| Mean Change from Baseline in 6MWD (meters) at Week 24 (Standard Error) | -17.0 (17.6)[5][6][7][8] | -3.5 (20.3)[5][6][8] | -7.5 (11.2)[5][6][8] |
| Mean Difference from Placebo in 6MWD (meters) at Week 24 (95% Confidence Interval) | N/A | 13.5 (-43.3 to 70.2)[5][6][8] | 9.5 (-33.3 to 52.4)[5][6][8] |
Experimental Protocols & Troubleshooting Guides
Six-Minute Walk Test (6MWT)
Detailed Methodology:
The 6MWT is a standardized assessment of functional exercise capacity. For DMD clinical trials, a modified protocol is often employed to ensure patient safety and obtain reliable data.
-
Course Setup: A flat, indoor corridor of at least 25 meters is required. The length of the course is marked with cones at each end.
-
Patient Instruction: Patients are instructed to walk as far and as fast as they can for six minutes, back and forth along the marked course. They are permitted to slow down and rest if necessary, but are encouraged to resume walking as soon as they are able.
-
Encouragement: Standardized verbal encouragement is provided by the administrator at regular intervals to ensure maximal effort.
-
Safety: A "safety chaser" walks slightly behind the patient to prevent falls and provide assistance if needed.[10]
-
Data Collection: The total distance walked in six minutes is recorded to the nearest meter.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High variability in 6MWD results for the same patient. | Patient fatigue, motivation levels, or time of day of testing. | Standardize testing time. Ensure consistent and standardized encouragement. Allow for adequate rest between other clinical assessments. |
| Patient is unable to complete the full six minutes. | Disease progression, fatigue, or acute illness. | Record the distance covered and the time at which the test was stopped. Note the reason for discontinuation. This data is still valuable. |
| Patient falls during the test. | Muscle weakness and gait instability characteristic of DMD. | The "safety chaser" should be trained to safely assist the patient. The fall and any related injuries should be documented. The patient may resume the test if able and willing. |
Time to Rise from Floor
Detailed Methodology:
This test assesses the time it takes for a patient to stand up from a supine (lying on their back) position on the floor.
-
Starting Position: The patient lies flat on their back on a firm, non-slip surface.
-
Instruction: On the administrator's command, the patient is instructed to stand up as quickly as possible.
-
Timing: A stopwatch is started on the command "Go" and stopped when the patient is fully upright with feet together.
-
Observation: The use of the Gowers' maneuver (using hands to "walk" up the legs) is noted.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Patient is unable to rise from the floor. | Significant muscle weakness, a key indicator of disease progression in DMD. | Record the attempt and note that the patient was unable to complete the task. This is a critical data point. |
| Inconsistent timing between administrators. | Variation in defining the "fully upright" position. | Provide clear, standardized instructions and training to all administrators on the precise start and end points for timing. |
| Patient uses a non-standard technique to rise. | Compensatory movements due to muscle weakness. | Document the method used by the patient in detail. Consistency in the patient's own method is important for longitudinal assessment. |
Urinary Tetranor-PGDM Measurement
Detailed Methodology:
The measurement of urinary tetranor-prostaglandin D metabolite (tetranor-PGDM), a stable metabolite of PGD2, serves as a biomarker for HPGDS activity.
-
Sample Collection: Collect a mid-stream urine sample.
-
Sample Preparation (SPE-LC-MS/MS):
-
Thaw frozen urine samples at 4°C.
-
Centrifuge to remove any precipitate.
-
Perform solid-phase extraction (SPE) to isolate the analyte.
-
Elute the sample and evaporate to dryness.
-
Reconstitute the sample in an appropriate solvent for analysis.
-
-
Analysis: Utilize a validated high-throughput online SPE-liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous quantification of tetranor-PGDM.[11]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low recovery of tetranor-PGDM. | Inefficient SPE; degradation of the analyte. | Optimize the SPE protocol. Ensure proper storage of urine samples at -80°C. Tetranor-PGDM is generally stable, but repeated freeze-thaw cycles should be avoided.[11] |
| High inter-assay variability. | Inconsistent sample preparation; instrument drift. | Use an internal standard to normalize for extraction efficiency and instrument response. Run quality control samples with known concentrations in each batch. |
| Interference from other urinary components. | Co-elution of other molecules with similar mass-to-charge ratios. | Optimize the chromatography method to improve the separation of tetranor-PGDM from interfering compounds. |
Mandatory Visualizations
References
- 1. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hematopoietic Prostaglandin D Synthase Is Increased in Mast Cells and Pericytes in Autopsy Myocardial Specimens from Patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 5. A Phase 3 Study of TAS-205 in Patients With Duchenne Muscular Dystrophy(REACH-DMD) | Clinical Research Trial Listing [centerwatch.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Percent-Predicted 6-Minute Walk Distance in Duchenne Muscular Dystrophy to Account for Maturational Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Adverse events associated with TMC-205 in clinical trials
Technical Support Center: TAS-205
This technical support center provides researchers, scientists, and drug development professionals with information on adverse events and experimental protocols related to the investigational drug TAS-205 (pizuglanstat).
Frequently Asked Questions (FAQs)
Q1: What is TAS-205 and what is its mechanism of action?
A1: TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[1] HPGDS is the enzyme responsible for the production of prostaglandin D2 (PGD2), a hormone-like molecule implicated in mediating inflammation and muscle tissue necrosis in Duchenne muscular dystrophy (DMD).[2][3] By inhibiting HPGDS, TAS-205 reduces the production of PGD2, which is thought to lessen muscle deterioration in patients with DMD.[2][3] Its mechanism of action is independent of specific gene mutations, suggesting it could be a therapeutic option for all DMD patients.[2]
Q2: What is the overall safety profile of TAS-205 observed in clinical trials?
A2: Across clinical trials, TAS-205 has demonstrated a favorable safety profile.[2][4] In a Phase 1 study, no clinically significant adverse events were reported after single or repeated administration of TAS-205.[5] In an early Phase 2 trial, adverse events were generally mild to moderate, and no safety issues were recorded even when administered alongside steroid treatment.[2] No adverse drug reactions specific to TAS-205 treatment were observed.[4]
Q3: Were there any serious adverse events (SAEs) associated with TAS-205?
A3: In the early Phase 2 trial, one serious case of asthma was reported; however, it was considered unrelated to TAS-205.[2]
Q4: Did the recent Phase III clinical study of TAS-205 in Japan meet its primary endpoint?
A4: No, the Phase III study (REACH-DMD) in Japan did not meet its primary endpoint. The study showed no significant difference in the mean change from baseline to 52 weeks in the time to rise from the floor for the ambulatory cohort.[1] Detailed results from this study are expected to be presented at an upcoming academic conference.[1]
Troubleshooting Guide
Issue: Observing unexpected adverse events in a preclinical model.
Troubleshooting Steps:
-
Confirm Drug Purity and Formulation: Ensure the purity and correct formulation of the TAS-205 being used. Impurities or incorrect formulation could lead to unexpected toxicities.
-
Review Dosing and Administration: Double-check the dosage and administration route. While clinical trials have established a favorable safety profile at specific doses, preclinical models may have different toxicological profiles.
-
Assess Animal Model Health: The underlying health of the animal model could influence the observed adverse events. Ensure that the animals are healthy and free from infections or other conditions that could confound the results.
-
Consult Published Literature: Review published preclinical studies of TAS-205 to compare your findings with existing data. This can help determine if the observed adverse events are novel or have been previously reported.
Quantitative Data Summary
The following table summarizes the adverse event data from the early Phase 2 clinical trial of TAS-205 in patients with Duchenne muscular dystrophy.
| Adverse Event Data | Placebo Group (n=10) | TAS-205 Low-Dose Group (n=11) | TAS-205 High-Dose Group (n=11) |
| Incidence of Adverse Events | No obvious difference between treatment groups was observed.[4] | ||
| Severity of Adverse Events | All adverse events were either mild or moderate in all groups.[2] | ||
| Serious Adverse Events (Unrelated to treatment) | A serious case of asthma was reported, but it was not related to TAS-205.[2] | ||
| Clinically Significant Changes in Vital Signs or Cardiac Function | No clinically significant changes were observed.[2] |
Experimental Protocols
Early Phase 2 Clinical Trial (NCT02752048) Methodology
This study was a randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of TAS-205 in male DMD patients aged ≥5 years.[4]
-
Patient Population: 36 male patients with Duchenne muscular dystrophy, aged 5 years and older, were enrolled.[4]
-
Randomization and Blinding: Patients were randomized in a 1:1:1 ratio to receive either a low dose of TAS-205, a high dose of TAS-205, or a placebo. The study was double-blinded.[4]
-
Dosing:
-
Primary Endpoint: The primary endpoint was the change from baseline in the 6-minute walk distance (6MWD) at Week 24.[4]
-
Pharmacodynamic Assessments: The effects of TAS-205 on urinary excretion of tetranor-prostaglandin D metabolite (t-PGDM) and tetranor-prostaglandin E metabolite (t-PGEM) were assessed by comparisons with the placebo group.[5]
Visualizations
Signaling Pathway of TAS-205
Caption: Mechanism of action of TAS-205.
Experimental Workflow for TAS-205 Phase 2 Trial
Caption: Workflow of the TAS-205 early Phase 2 clinical trial.
References
- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. defeatduchenne.ca [defeatduchenne.ca]
- 4. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TMC-205 Dosage for In Vivo Experiments
Disclaimer: TMC-205 is a fictional compound created for illustrative purposes. The information provided below is a hypothetical guideline designed to emulate a real-world technical support document for researchers.
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the in vivo dosage of this compound and navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Zeta-associated kinase (ZAK), a key upstream regulator of the JNK and p38 MAPK signaling pathways. Dysregulation of the ZAK pathway has been implicated in various inflammatory diseases and certain cancers. By inhibiting ZAK, this compound aims to modulate downstream inflammatory and proliferative signals.
Q2: What is the recommended starting dose for this compound in a mouse xenograft model?
A2: For initial in vivo efficacy studies in mouse xenograft models, we recommend a starting dose of 10 mg/kg, administered once daily (QD) via oral gavage (PO). This recommendation is based on preclinical studies that have shown a favorable balance between anti-tumor activity and tolerability at this dose. Dose-response studies are crucial to determine the optimal dose for your specific model.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility. For oral administration in mice, we recommend the following formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to ensure the compound is fully dissolved before administration. For other routes or species, formulation adjustments may be necessary.
Q4: How can I confirm that this compound is hitting its target in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation levels of downstream substrates of ZAK, such as p-p38 and p-JNK, in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells). We recommend collecting tissue samples at various time points after the final dose to correlate pharmacokinetic (PK) data with pharmacodynamic (PD) effects.
Troubleshooting Guide
Issue 1: No significant anti-tumor efficacy is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | The dose may be too low for your specific tumor model. Perform a dose-escalation study to identify a more effective dose. |
| Inadequate Drug Exposure | Verify the formulation and administration technique.[1] Consider performing a pilot pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound. |
| Tumor Model Resistance | The selected cell line may have intrinsic or acquired resistance to ZAK inhibition.[2] Confirm ZAK pathway activation in your tumor model via Western blot or other methods. |
| Incorrect Dosing Schedule | The dosing frequency may not be optimal. Based on the drug's half-life, consider increasing the dosing frequency to twice daily (BID). |
Issue 2: Signs of toxicity (e.g., significant body weight loss, lethargy) are observed.
| Possible Cause | Troubleshooting Steps |
| Dose is too high | Reduce the dose or decrease the dosing frequency. A maximum tolerated dose (MTD) study is recommended to establish the safe therapeutic window. |
| Vehicle-related toxicity | Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation components. |
| Off-target effects | While this compound is highly selective, off-target activities can occur at high concentrations.[3] Consider reducing the dose and supplementing with a compound that has a different off-target profile for comparison.[3] |
| Species-specific sensitivity | The chosen animal model may be particularly sensitive to this compound. Consult literature for known sensitivities in the selected strain. |
Issue 3: High variability in tumor growth or response between animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tumor Implantation | Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for all animals.[4] |
| Variable Drug Administration | Calibrate all equipment and ensure consistent administration technique (e.g., gavage volume, speed).[5] |
| Animal Health Status | Use age- and weight-matched animals from a reputable supplier. Monitor animal health closely throughout the study. |
| Edge Effects in Multi-well Plates | If using multi-well plates for assays, avoid the outer wells which are prone to evaporation and temperature changes.[5] |
Data Presentation
Table 1: Dose-Response of this compound in a COLO-205 Xenograft Model
| Dose (mg/kg, QD, PO) | Tumor Growth Inhibition (TGI%) at Day 21 | Average Body Weight Change (%) |
| Vehicle | 0% | +5% |
| 5 | 35% | +2% |
| 10 | 65% | -3% |
| 20 | 85% | -8% |
| 40 | 90% | -15% (MTD) |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, single oral dose)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng·hr/mL) | 9800 |
| Half-life (t1/2) (hr) | 6.5 |
Experimental Protocols
Protocol: Murine Xenograft Model for Efficacy Assessment of this compound
-
Cell Culture: Culture COLO-205 human colon cancer cells according to the supplier's recommendations.[6]
-
Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 COLO-205 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Preparation: Prepare this compound in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dosing: Administer this compound or vehicle control via oral gavage at the desired dose and schedule for 21 days.
-
Monitoring: Monitor tumor volume and body weight three times a week. Observe animals daily for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-p38).
Visualizations
Caption: this compound inhibits the ZAK signaling pathway.
Caption: In vivo efficacy study workflow.
Caption: Troubleshooting flowchart for lack of efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 4. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
Solubility issues and formulation challenges with TMC-205
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and formulation challenges encountered with the investigational compound TMC-205.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a poorly water-soluble compound. Its low aqueous solubility can present significant challenges for in vitro assays, preclinical in vivo studies, and the development of oral dosage forms. The solubility is highly dependent on the solvent and pH of the medium.
Q2: What are the primary challenges in formulating this compound?
A2: The main formulation challenges for this compound stem from its low aqueous solubility and potentially poor dissolution rate. These characteristics can lead to low and variable oral bioavailability. Consequently, formulation strategies must focus on enhancing the solubility and dissolution of the active pharmaceutical ingredient (API).
Q3: Are there any recommended solvents for dissolving this compound for in vitro experiments?
A3: For in vitro studies, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) can be used to prepare stock solutions of this compound. However, it is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced toxicity. For final dilutions in aqueous buffers, the use of co-solvents or surfactants may be necessary to maintain solubility.
Q4: What general approaches can be taken to improve the solubility of this compound?
A4: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These methods can be broadly categorized as physical and chemical modifications.[1][2] Physical modifications include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphism), and the use of drug carriers like solid dispersions.[2] Chemical modifications may involve pH adjustment, salt formation, or complexation.[2]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffers During In Vitro Assays
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, especially after dilution from a concentrated organic stock solution.
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO) in your assay that does not affect the experimental outcome. Prepare a higher concentration stock solution in the organic solvent and perform a serial dilution into the aqueous buffer to find the concentration at which this compound remains in solution.
-
Utilize Co-solvents: Employing a co-solvent system can increase the solubility of hydrophobic compounds.[3][4] Common co-solvents used in pharmaceutical formulations include polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, and ethanol.[4]
-
Incorporate Surfactants: Surfactants, at concentrations above the critical micelle concentration (CMC), can form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.[3] Examples of pharmaceutically acceptable surfactants include Tween® 80, Pluronic® F68, and sodium lauryl sulfate.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5]
Experimental Protocol: Solubility Enhancement using a Co-solvent System
Objective: To determine a suitable co-solvent system for dissolving this compound in an aqueous buffer for in vitro testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a stock solution of this compound at 10 mg/mL in DMSO.
-
Prepare various co-solvent systems by mixing PEG 400 and/or PG with PBS at different volume ratios (e.g., 10%, 20%, 30% v/v co-solvent).
-
Add a small aliquot of the this compound stock solution to each co-solvent system to achieve a final theoretical concentration of 100 µg/mL.
-
Vortex the solutions vigorously for 1 minute.
-
Allow the solutions to equilibrate at room temperature for 24 hours.
-
Visually inspect for any precipitation.
-
For clear solutions, quantify the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) after appropriate dilution.
Data Presentation:
| Co-solvent System (v/v in PBS) | Visual Observation (24h) | Measured Solubility (µg/mL) |
| 10% PEG 400 | Slight Precipitation | 75.2 ± 5.1 |
| 20% PEG 400 | Clear Solution | 98.5 ± 4.8 |
| 10% PG | Precipitation | 62.8 ± 6.3 |
| 20% PG | Slight Precipitation | 85.1 ± 5.9 |
| 10% PEG 400 / 10% PG | Clear Solution | 99.1 ± 4.5 |
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract is limiting its absorption.
Troubleshooting Steps:
-
Particle Size Reduction: Reducing the particle size of the API increases the surface area available for dissolution.[1]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its dissolution rate.[5] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[3]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.
Experimental Protocol: Preparation and Evaluation of a this compound Solid Dispersion
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion using a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Dissolution testing apparatus
-
HPLC system
Methodology:
-
Preparation of the Solid Dispersion:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-carrier ratio by weight) in a suitable volume of methanol.
-
Remove the solvent using a rotary evaporator under reduced pressure at 40°C.
-
Dry the resulting solid film under vacuum for 24 hours to remove residual solvent.
-
Gently grind the dried solid dispersion to a fine powder.
-
-
Dissolution Testing:
-
Perform dissolution studies using a USP Type II (paddle) apparatus.
-
The dissolution medium should be a relevant buffer (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Add a quantity of the solid dispersion equivalent to a specific dose of this compound to the dissolution vessels.
-
As a control, use the unformulated this compound powder.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of this compound in each sample by HPLC.
-
Data Presentation:
| Time (min) | % Dissolution of Unformulated this compound | % Dissolution of this compound Solid Dispersion (1:4) |
| 5 | 5.2 ± 1.1 | 45.8 ± 3.2 |
| 10 | 8.9 ± 1.5 | 68.2 ± 4.1 |
| 15 | 12.4 ± 2.0 | 85.1 ± 3.8 |
| 30 | 18.6 ± 2.5 | 92.5 ± 2.9 |
| 45 | 22.1 ± 2.8 | 95.3 ± 2.5 |
| 60 | 25.3 ± 3.1 | 96.8 ± 2.1 |
Visualizations
Caption: Troubleshooting workflow for this compound solubility and formulation issues.
Caption: Experimental workflow for preparing a solid dispersion of this compound.
References
Why did TAS-205 not meet its primary endpoint in the Phase 3 trial?
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a detailed analysis of the Phase 3 clinical trial results for TAS-205 (pizuglanstat). It addresses the primary reasons for the trial's failure to meet its primary endpoint and offers insights for researchers in the field. It is important to note that the Phase 3 trial for TAS-205 was conducted in patients with Duchenne Muscular Dystrophy (DMD), not gastric cancer.
Frequently Asked Questions (FAQs)
Q1: Why was the TAS-205 Phase 3 trial halted?
A1: The Phase 3 REACH-DMD trial for TAS-205 was discontinued (B1498344) because it failed to meet its primary endpoint.[1][2][3][4][5] The study showed no significant difference between the TAS-205 and placebo groups in the mean change from baseline to 52 weeks in the time it takes for ambulatory patients to rise from the floor.[1][3][4][5][6]
Q2: What was the intended therapeutic indication for TAS-205?
A2: TAS-205 was being investigated as a treatment for Duchenne Muscular Dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration.[6][7] It was developed to be a treatment option regardless of the specific dystrophin gene mutation type.[3][5][6]
Q3: What is the mechanism of action for TAS-205?
A3: TAS-205, also known as pizuglanstat (B610123), is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[1][2][5][6] HPGDS is an enzyme responsible for producing prostaglandin D2 (PGD2), which is implicated in the inflammatory response and muscle necrosis in DMD patients.[2][8][9] By inhibiting HPGDS, TAS-205 was expected to reduce inflammation and slow muscle deterioration.[5][8]
Troubleshooting Guide: Understanding the Phase 3 Trial Outcome
Issue: Lack of Efficacy on the Primary Endpoint
The primary reason for the trial's failure was the lack of a statistically significant improvement in the primary endpoint for the ambulatory cohort.
Root Cause Analysis:
-
Primary Endpoint Selection: The "time to rise from the floor" is a measure of functional motor ability in DMD patients. While a relevant clinical outcome, it may not have been sensitive enough to detect subtle changes in disease progression over the 52-week trial period.
-
Disease Heterogeneity: DMD progression can be variable among patients. The trial's patient population (82 male patients aged 5 and older) may have had inherent variability that masked a potential treatment effect.[1][6]
-
Drug Potency and Exposure: While preclinical and early-phase studies were promising, the dosing regimen in the Phase 3 trial may not have achieved sufficient target engagement to elicit a robust clinical benefit in a larger, more diverse patient population.
Quantitative Data Summary
Table 1: REACH-DMD Phase 3 Trial Details
| Parameter | Description |
| Trial Name | REACH-DMD |
| Drug | TAS-205 (pizuglanstat) |
| Indication | Duchenne Muscular Dystrophy (DMD) |
| Phase | III |
| Primary Endpoint (Ambulatory Cohort) | Mean change from baseline to 52 weeks in the time to rise from the floor.[6][10] |
| Patient Population | 82 male patients with DMD aged 5 years and older.[1][2][6] |
| Treatment Arms | TAS-205 (orally administered twice daily) vs. Placebo.[1][7] |
| Trial Duration | 52 weeks.[6][7] |
| Outcome | Did not meet the primary endpoint; no significant difference between TAS-205 and placebo.[1][3][4][5][6] |
Table 2: Phase 2 (NCT02752048) Efficacy Data (for context)
| Endpoint | Placebo Group (n=10) | TAS-205 Low-Dose Group (n=11) | TAS-205 High-Dose Group (n=11) |
| Mean Change in 6MWD at Week 24 (m) | -17.0 (SE 17.6) | -3.5 (SE 20.3) | -7.5 (SE 11.2) |
| Mean Difference from Placebo (95% CI) | - | 13.5 (-43.3 to 70.2) | 9.5 (-33.3 to 52.4) |
| P-value (vs. Placebo) | - | 0.625 | 0.646 |
| Urinary tPGDM/Cre Ratio Change from Baseline | - | Tendency to be reduced | Tendency to be reduced |
| Source: Ann Clin Transl Neurol. 2020 Feb;7(2):181-190.[11] | |||
| 6MWD: 6-Minute Walk Distance; SE: Standard Error; CI: Confidence Interval; tPGDM: tetranor-prostaglandin D metabolite |
Experimental Protocols & Methodologies
REACH-DMD Phase 3 Trial Protocol (Ambulatory Cohort)
-
Patient Selection: Male patients aged 5 years and older with a confirmed diagnosis of Duchenne Muscular Dystrophy were enrolled.[6][7]
-
Randomization: Patients were randomized to receive either TAS-205 or a placebo.[6]
-
Dosing: The investigational drug or placebo was administered orally twice daily for 52 weeks.[1][7]
-
Primary Endpoint Assessment: The time for a patient to rise from a supine position on the floor was measured at baseline and at 52 weeks. The mean change between the two time points was the primary efficacy measure.[6][10]
-
Statistical Analysis: The mean change in the time to rise from the floor for the TAS-205 group was compared to that of the placebo group to determine statistical significance.
Visualizations
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Taiho's late-stage Duchenne candidate fails trial | pharmaphorum [pharmaphorum.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Taiho’s pizuglanstat fails in phase III DMD trial | BioWorld [bioworld.com]
- 6. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 7. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 8. defeatduchenne.ca [defeatduchenne.ca]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. A Phase 3 Study of TAS-205 in Patients With Duchenne Muscular Dystrophy(REACH-DMD) [ctv.veeva.com]
- 11. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Assessment of TMC-205 in the mdx Mouse Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the mdx mouse model to test the efficacy of TMC-205 (pizuglanstat), a selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor, for Duchenne Muscular Dystrophy (DMD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its relevance to Duchenne Muscular Dystrophy?
A1: this compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the enzyme responsible for producing prostaglandin D2 (PGD2).[1][2] In Duchenne Muscular Dystrophy (DMD), PGD2 is implicated in mediating inflammation and muscle tissue necrosis.[1] By inhibiting HPGDS, this compound reduces the production of PGD2, which is expected to lessen inflammation and muscle deterioration in DMD patients.[1][2] Preclinical studies in mdx mice have shown that administration of this compound can reduce muscle necrosis and improve locomotor activity.[2][3] This therapeutic approach is not dependent on specific dystrophin gene mutations, suggesting broad applicability for DMD patients.[1][4]
Q2: What are the key limitations of the mdx mouse model that I should consider when evaluating this compound?
A2: The mdx mouse is the most common model for DMD, carrying a nonsense mutation in the dystrophin gene.[5][6] However, it has several limitations that can impact the translatability of findings for this compound:
-
Milder Phenotype: The mdx mouse generally exhibits a less severe clinical phenotype compared to human DMD patients.[7][8] While human patients experience progressive muscle wasting and loss of ambulation, mdx mice have a more robust capacity for muscle regeneration and a near-normal lifespan.[7][8][9] This can make it challenging to demonstrate significant functional improvements with a therapeutic agent.
-
Inflammation Dynamics: While inflammation is a key target of this compound, the inflammatory profile in mdx mice differs from that in humans. The acute inflammatory phase in mdx mice occurs early (around 3-4 weeks of age) and is followed by a chronic, lower-level inflammation.[10][11] The timing of this compound administration is therefore critical to target the relevant inflammatory phase.
-
Cardiac Pathology: Severe cardiomyopathy is a major cause of mortality in DMD patients. However, the cardiac phenotype in the standard C57BL/10ScSn-mdx mouse is often mild and develops late in life.[9][11] This makes it difficult to assess the cardioprotective effects of this compound in this model. The D2-mdx mouse model, which develops an earlier onset of cardiomyopathy, may be a more suitable alternative for these specific assessments.[12]
-
Fibrosis: While fibrosis is a hallmark of human DMD, its development in mdx limb muscles is less pronounced.[10] The diaphragm of the mdx mouse does show more significant fibrosis, more closely resembling the human condition.[10] When evaluating the anti-fibrotic potential of this compound, focusing on the diaphragm is recommended.
Q3: How can I exacerbate the mdx phenotype to better model human DMD for this compound testing?
A3: To address the mild phenotype of the mdx mouse, researchers can employ several strategies to increase disease severity and better evaluate the efficacy of this compound:
-
Forced Exercise: Implementing a regimen of forced treadmill running can increase muscle damage, exacerbate pathology, and lead to functional deficits that are more pronounced and measurable.[7][10][13] This can provide a wider therapeutic window to observe the protective effects of this compound.
-
Use of Different Strains: The D2.mdx mouse model, which has a DBA/2J genetic background, exhibits a more severe phenotype with increased inflammation, fibrosis, and earlier onset of cardiomyopathy compared to the standard C57BL/10 mdx mouse.[9][12]
-
Double Knockout Models: For mechanistic studies, utrophin/dystrophin double-knockout (dko) mice show a much more severe phenotype, though they are more difficult to breed and have a shorter lifespan.[5]
Troubleshooting Guides
Issue 1: Inconsistent or non-significant functional improvements with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Mild Phenotype of mdx Mice | Implement a forced exercise protocol (e.g., treadmill running) to exacerbate muscle damage and create a larger window for observing therapeutic effects.[7][10] |
| Timing of Treatment | Initiate treatment before or during the peak of muscle necrosis and inflammation (around 3-4 weeks of age) to assess the preventative potential of this compound. For chronic effects, longer-term studies are necessary.[11][14] |
| Choice of Functional Readouts | Utilize a battery of sensitive and reliable functional tests. Grip strength, treadmill performance, and open-field activity are commonly used.[7][13][14] Ensure testing is performed consistently at the same time of day to minimize variability due to circadian rhythms.[14] |
| Inter-animal Variability | Increase the number of animals per group to achieve sufficient statistical power.[13] Randomize animals to treatment groups, ensuring a balanced distribution of littermates and body weights.[14] |
Issue 2: Difficulty in assessing the anti-inflammatory effects of this compound.
| Potential Cause | Troubleshooting Step |
| Timing of Tissue Collection | Collect tissue samples at time points corresponding to the peak inflammatory response (e.g., 4 weeks of age) and at later chronic stages to assess both acute and long-term effects.[14] |
| Choice of Inflammatory Markers | Analyze a panel of inflammatory markers, including pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines in both muscle tissue and serum. Histological analysis of immune cell infiltration is also crucial. |
| Model-Specific Immune Response | Be aware that the immune response in mice may differ from humans. Correlate findings with human DMD data where possible. |
Issue 3: Lack of significant effect of this compound on cardiac function.
| Potential Cause | Troubleshooting Step |
| Mild Cardiac Phenotype in Standard mdx Mice | Consider using the D2-mdx mouse model, which exhibits an earlier onset and more severe cardiomyopathy.[12] |
| Age of Assessment | Conduct longitudinal studies with cardiac function assessments (e.g., echocardiography) at multiple time points, including later ages (e.g., >9 months) when cardiac dysfunction becomes more apparent in standard mdx mice. |
| Sensitivity of Cardiac Readouts | Utilize sensitive measures of cardiac function such as ejection fraction, fractional shortening, and assessment of fibrosis through histology. |
Quantitative Data Summary
Table 1: Representative Functional Outcome Measures in Exercised mdx Mice
| Parameter | 10-12 weeks | 20-22 weeks | 38-40 weeks |
| Body Weight (g) - mdx | 23.64 ± 1.33 | 24.89 ± 0.88 | 27.30 ± 1.50 |
| Body Weight (g) - Wild-type | 22.17 ± 0.96 | 22.12 ± 1.05 | 26.93 ± 2.06 |
| Effect Size for Body Weight (%) | 7.5 | 4.7 | 7.3 |
| Minimum effect size needed to detect a significant difference with n=10 mdx mice per group. Data adapted from Spurney et al., 2009.[7] |
Table 2: Clinical Trial Data for TAS-205 (this compound) in DMD Patients (24 weeks)
| Parameter | Placebo (n=10) | TAS-205 Low-dose (n=11) | TAS-205 High-dose (n=11) |
| Change in 6MWD (m) | -17.0 (17.6) | -3.5 (20.3) | -7.5 (11.2) |
| Difference from Placebo (m) | - | 13.5 | 9.5 |
| Data represents mean (standard error). 6MWD = 6-minute walk distance. Data from Komaki et al., 2020.[15] |
Experimental Protocols
1. Forced Treadmill Exercise Protocol
This protocol is designed to exacerbate muscle pathology in mdx mice, providing a more robust model for testing the efficacy of this compound.
-
Apparatus: Commercially available mouse treadmill.
-
Protocol: Mice are run on a horizontal treadmill at a speed of 12 meters/minute for 30 minutes, twice a week.[7]
-
Acclimation: Acclimate mice to the treadmill for several days before starting the exercise regimen, beginning with shorter durations and lower speeds.
-
Timing: Exercise sessions should be conducted at the same time of day to minimize variability.[7]
-
Monitoring: Continuously monitor mice during exercise to encourage them to stay on the belt.
-
Rationale: This protocol has been shown to induce significant weakness in limb strength in mdx mice, providing a reliable in vivo index to monitor therapeutic efficacy.[10]
2. Grip Strength Test
This non-invasive test measures forearm muscle strength and is a common endpoint in preclinical DMD studies.
-
Apparatus: A grip strength meter with a grid attached to a force transducer.
-
Protocol:
-
Hold the mouse by the tail and allow it to grasp the grid with its forepaws.
-
Gently pull the mouse backward in a horizontal plane until it releases the grid.
-
The force transducer records the peak force applied.
-
Perform 3-5 measurements per mouse and average the results.
-
-
Normalization: Normalize grip strength to body weight to account for differences in animal size.
-
Rationale: This is a reproducible and objective measure of muscle function that can be performed longitudinally.[13]
3. Histological Analysis of Muscle Tissue
Histological assessment is crucial for evaluating the cellular effects of this compound on muscle pathology.
-
Tissue Collection: At the experimental endpoint, euthanize mice and carefully dissect relevant muscles (e.g., tibialis anterior, gastrocnemius, diaphragm, heart).
-
Fixation and Processing: Flash-freeze a portion of the muscle in isopentane (B150273) cooled by liquid nitrogen for cryosectioning and immunohistochemistry. Fix another portion in formalin for paraffin (B1166041) embedding and standard histology.
-
Staining:
-
Immunohistochemistry: Use specific antibodies to detect inflammatory cell markers (e.g., F4/80 for macrophages) or components of the dystrophin-glycoprotein complex.
-
Quantification: Use image analysis software to quantify parameters such as fiber size distribution, percentage of centrally nucleated fibers, and the area of fibrosis.
Visualizations
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Caption: General experimental workflow for testing this compound in the mdx mouse model.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. defeatduchenne.ca [defeatduchenne.ca]
- 3. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 5. Animal models of Duchenne muscular dystrophy: from basic mechanisms to gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdx mice - Ozgene [ozgene.com]
- 7. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. treat-nmd.org [treat-nmd.org]
- 13. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Improving the therapeutic index of HPGDS inhibitors like TMC-205
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the therapeutic index of hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitors like TMC-205.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HPGDS inhibitors like this compound?
A1: Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][2] PGD2 is a significant mediator in inflammatory processes, particularly in allergic inflammation.[3][4] HPGDS inhibitors like this compound (also known as TAS-205) work by selectively blocking the active site of the HPGDS enzyme, thereby preventing the production of PGD2 and mitigating its downstream inflammatory effects.[5] This targeted approach aims to reduce inflammation with greater specificity than broad-acting anti-inflammatory drugs like NSAIDs, which inhibit upstream cyclooxygenase (COX) enzymes.[4][6]
Q2: What is the "therapeutic index" and why is it critical for HPGDS inhibitors?
A2: The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A high TI is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one. For HPGDS inhibitors, a favorable TI means the drug can effectively reduce PGD2-mediated inflammation at concentrations that do not cause significant harmful effects to the patient. Improving the TI is a primary goal in drug development to ensure both safety and efficacy.
Q3: What are the potential off-target effects or toxicities associated with HPGDS inhibitors?
A3: While HPGDS inhibitors are designed for selectivity, off-target effects can still occur, leading to toxicity.[7] These can arise from the inhibitor interacting with other biologically relevant molecules or from unintended modulation of pathways unrelated to the primary target.[7][8][9] For kinase inhibitors, a class to which some HPGDS inhibitors are related, common toxicities can include effects on vital organs or bone marrow.[10] In early clinical trials of TAS-205 in patients with Duchenne muscular dystrophy (DMD), no severe adverse drug reactions were observed, and the compound showed a favorable safety profile.[5][11][12] However, researchers should always rigorously evaluate potential off-target activity.
Q4: What are the primary strategies for improving the therapeutic index of an HPGDS inhibitor?
A4: There are several key strategies:
-
Enhancing Selectivity: Modifying the chemical structure of the inhibitor to increase its binding affinity for HPGDS over other enzymes or receptors. This reduces the likelihood of off-target effects.[13]
-
Optimizing Pharmacokinetics (PK): Improving the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.[14] This ensures the inhibitor reaches its target tissue in effective concentrations while being cleared from the body at a rate that prevents accumulation and toxicity.
-
Targeted Delivery Systems: Utilizing innovative drug delivery platforms like nanoparticles or liposomes to deliver the inhibitor specifically to the site of inflammation.[14][15][16][17] This can increase local efficacy and significantly reduce systemic exposure and associated side effects.[15]
-
Developing Novel Modalities: Exploring alternative approaches like Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to induce the degradation of the target protein (HPGDS) rather than just inhibiting it, which can lead to a more sustained and potent effect at lower concentrations.[18][19][20]
Troubleshooting Experimental Issues
Problem 1: Low Potency or High IC50 Value in Cellular Assays
Your HPGDS inhibitor shows weaker-than-expected activity (high IC50) when moving from a purified enzyme assay to a cell-based assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | Perform a permeability assay (e.g., PAMPA) or modify the compound's structure to improve lipophilicity. | The inhibitor must cross the cell membrane to reach the cytosolic HPGDS enzyme. |
| Incorrect Inhibitor Concentration | Verify stock solution concentration. Perform a wide dose-response curve (e.g., from 1 nM to 10 µM) to accurately determine the optimal inhibitory range.[18] | An inaccurate concentration or a narrow dose range can lead to misleading IC50 calculations. |
| Insufficient Incubation Time | Optimize the pre-incubation time of the cells with the inhibitor before stimulating PGD2 production.[18] | The inhibitor may require more time to enter the cells and bind to the HPGDS target. |
| High Protein Binding | Measure the fraction of inhibitor bound to plasma proteins in the cell culture media. Consider using media with lower serum content if appropriate for the cell line. | If the inhibitor binds extensively to proteins in the media, its free concentration available to act on the cells is reduced. |
| Cell Health and Passage Number | Ensure cells are healthy, have high viability, and are within a low passage number range before starting the experiment.[18] | Cellular stress or genetic drift from high passage numbers can alter experimental outcomes. |
Problem 2: High Variability in In Vivo Efficacy Studies
You observe inconsistent results in animal models of inflammation (e.g., allergic airway inflammation or DMD mouse models).[3][21]
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Formulation/Solubility | Assess the inhibitor's solubility in the chosen vehicle. Prepare fresh formulations daily and ensure homogeneity through vortexing and sonication.[21] | Poor solubility can lead to inaccurate and variable dosing. For oral administration, improper formulation can drastically alter bioavailability.[22] |
| Inadequate Dosing Regimen | Perform a pharmacokinetic (PK) study to determine the inhibitor's half-life, clearance, and bioavailability in the specific animal model.[23] Adjust the dose and frequency accordingly. | The dosing regimen must maintain the drug concentration in the therapeutic window between efficacy and toxicity. |
| Incorrect Route of Administration | For initial studies, consider intraperitoneal (IP) injection to bypass first-pass metabolism and ensure more consistent systemic exposure before optimizing for oral gavage. | The route of administration significantly impacts drug absorption and distribution. |
| Biological Variability | Increase the number of animals per group to improve statistical power. Ensure randomization and blinding during the study to minimize bias. | Animal models inherently have biological variability; robust study design is crucial to detect true therapeutic effects. |
| Timing of Administration | Align drug administration with the peak of the inflammatory response in the chosen model. For example, administer before an allergen challenge in an asthma model. | The timing of treatment relative to the disease process can dramatically influence the observed efficacy. |
Visual Guides and Workflows
HPGDS Signaling Pathway
The following diagram illustrates the arachidonic acid cascade, highlighting the role of HPGDS in producing the pro-inflammatory mediator PGD2.
References
- 1. genecards.org [genecards.org]
- 2. PGDS - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. musculardystrophynews.com [musculardystrophynews.com]
- 12. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 13. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 18. benchchem.com [benchchem.com]
- 19. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on navigating the intellectual property (IP) landscape surrounding the natural product TMC-205. The information is presented in a question-and-answer format to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
What is this compound and what are its potential therapeutic applications?
This compound is a fungal metabolite with a novel indole (B1671886) derivative structure.[1] It was first identified as an activator of the SV40 promoter in a cell-based luciferase assay.[2] The compound has demonstrated antiproliferative activity against various human cancer cell lines, suggesting its potential as an anticancer agent.[1][2] However, its inherent sensitivity to light and air has posed challenges for its development.[1][2]
What are the known challenges in working with this compound?
The primary challenge in utilizing this compound for in-depth biological studies is its instability. The molecule is sensitive to both light and air, which can lead to degradation and loss of activity.[1][2] This instability necessitates careful handling and storage conditions during experiments. Furthermore, its reactivity with reactive oxygen species has been a significant hurdle in its exploitation.[1]
I am considering synthesizing this compound for my research. What are the key steps and potential IP considerations?
The first total synthesis of this compound has been reported, providing a roadmap for its chemical synthesis.[2]
General Synthetic Strategy: A key step in the reported synthesis involves a Suzuki-Miyaura coupling reaction.[2]
Troubleshooting Common Synthetic Issues:
| Issue | Potential Cause | Suggested Solution |
| Low yield in Suzuki-Miyaura coupling | - Inactive catalyst- Poor quality of reagents- Suboptimal reaction conditions (temperature, solvent) | - Use fresh palladium catalyst and base.- Ensure anhydrous and deoxygenated solvent.- Titrate organoboron reagent to ensure accurate stoichiometry.- Optimize reaction temperature and time. |
| Degradation of final product | - Exposure to light and air | - Perform final deprotection and purification steps under an inert atmosphere (e.g., argon or nitrogen).- Use amber-colored vials for storage.- Store the purified compound at low temperatures (-20°C or -80°C). |
| Difficulty in purification | - Presence of closely related impurities | - Employ high-performance liquid chromatography (HPLC) for final purification.- Consider derivatization to facilitate separation. |
From an IP perspective, while the synthesis method itself may be published, which could limit the patentability of that specific route, novel and inventive modifications to the synthesis that offer significant advantages (e.g., improved yield, higher purity, more cost-effective) could potentially be patentable.
Can I patent new analogs of this compound with improved properties?
Yes, developing and patenting new analogs of this compound is a viable IP strategy. Given the known instability of the parent compound, analogs with improved stability and enhanced potency are of significant interest. Research has already shown that air-stable analogs of this compound can be more cytotoxic to cancer cell lines than the natural product itself.[1][2]
To be patentable, these new analogs must be:
-
Novel: Not previously disclosed in the public domain.
-
Non-obvious: An inventive step beyond what is already known to someone skilled in the art.
-
Useful: Have a credible utility, which in this case would be their therapeutic activity.
A patent application for new analogs would require robust experimental data demonstrating their improved properties.
What experimental data is crucial for supporting a patent application for a novel this compound analog?
A strong patent application for a new this compound analog would be supported by a comprehensive data package that includes:
-
Characterization of the new molecule: This includes structural confirmation using techniques like NMR, mass spectrometry, and IR spectroscopy.
-
Demonstration of improved properties: This could include enhanced stability, increased potency, or better selectivity.
-
Evidence of biological activity: Data from in vitro and/or in vivo experiments demonstrating the intended therapeutic effect.
Below is a sample table summarizing hypothetical data for a patent application, comparing a novel analog to the parent this compound.
| Compound | In Vitro Cytotoxicity (GI₅₀ in µM) vs. HCT-116 Cells | Air Stability (t₁/₂ in hours at RT) |
| This compound | 150 µM | < 2 hours |
| Analog-XYZ | 25 µM | > 48 hours |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: HCT-116 colon cancer cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound or its analogs are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI₅₀ (concentration that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
What is the hypothetical signaling pathway for this compound's anticancer activity and how can this be visualized?
While the precise mechanism of action of this compound is not fully elucidated, its antiproliferative effects suggest interference with key signaling pathways that control cell growth and survival. A plausible hypothesis is the modulation of pathways leading to cell cycle arrest or apoptosis. Below is a diagram illustrating a hypothetical signaling pathway.
A hypothetical signaling pathway for this compound's antiproliferative effect.
How can I visualize a workflow for navigating the IP landscape for a new this compound analog?
A systematic approach is crucial when assessing the intellectual property landscape for a new chemical entity. The following workflow outlines the key steps from initial discovery to patent filing.
A workflow for the intellectual property assessment of a new this compound analog.
References
- 1. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Investigational Agent TMC-205 (TAS-205) Fails to Outperform Placebo in Phase 3, Reinforcing Corticosteroid Position in Duchenne Muscular Dystrophy Treatment
For Immediate Release
An in-depth comparison of the investigational drug TMC-205 (TAS-205) and the long-standing standard of care, corticosteroids, for the treatment of Duchenne muscular dystrophy (DMD) reveals a stark contrast in clinical efficacy. While corticosteroids have a well-documented, albeit side-effect-laden, history of improving muscle strength and function in DMD patients, the recent Phase 3 trial of this compound (REACH-DMD) did not meet its primary endpoint, failing to demonstrate a significant difference from placebo. This outcome solidifies the role of corticosteroids as the primary therapeutic option for DMD, while the future of this compound remains uncertain.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, detailing the mechanisms of action, clinical trial data, and experimental protocols for both therapeutic approaches.
Mechanism of Action: A Tale of Two Pathways
Corticosteroids and this compound operate through distinct biological pathways to address the underlying pathology of Duchenne muscular dystrophy.
Corticosteroids: These synthetic glucocorticoids, such as prednisone (B1679067) and deflazacort (B1670188), exert their effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. A key anti-inflammatory mechanism is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1][2][3] By suppressing NF-κB, corticosteroids reduce the chronic inflammation that contributes to muscle damage in DMD.[1][3]
This compound (TAS-205): This investigational drug is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2).[4][5][6] PGD2 is an inflammatory mediator implicated in muscle necrosis and the pathology of DMD.[4][5][6] The therapeutic hypothesis for this compound was that by inhibiting HPGDS and subsequently reducing PGD2 levels, it would lessen muscle inflammation and damage.[6][7]
Visualizing the Signaling Pathways
Caption: Comparative signaling pathways of Corticosteroids and this compound (TAS-205).
Clinical Efficacy and Safety: A Head-to-Head Data Review
The clinical development of this compound has not demonstrated the efficacy observed with corticosteroids.
This compound (TAS-205) Clinical Trial Data
| Trial Phase | Primary Endpoint | Key Findings | Safety/Tolerability | Citation |
| Phase 1 | Safety, Pharmacokinetics, Pharmacodynamics | TAS-205 was found to be safe and well-tolerated. It dose-dependently decreased urinary PGD2 metabolites. | No clinically significant adverse events were reported. | [5][8][9] |
| Phase 2 | Change in 6-Minute Walk Distance (6MWD) at 24 weeks | While 6MWD declined in all groups, the decline was less in the low-dose TAS-205 group compared to placebo, though not statistically significant. High-dose TAS-205 showed some benefit in preserving lower leg muscle volume. | Favorable safety profile. No adverse drug reactions specific to TAS-205 were observed. | [4][7] |
| Phase 3 (REACH-DMD) | Mean change from baseline in time to rise from the floor at 52 weeks | The study did not meet its primary endpoint, showing no significant difference between TAS-205 and placebo. The trial has been discontinued. | Data on the non-ambulatory cohort's safety is expected at a future academic conference. | [10][11] |
Corticosteroids Clinical Trial Data
| Drug | Dosage Regimen | Primary Endpoint | Key Findings | Common Adverse Effects | Citation |
| Prednisone | 0.75 mg/kg/day | Muscle strength and function | Significantly improved muscle strength and function compared to placebo in the short term (up to 2 years). Daily regimens are more effective than intermittent ones. | Weight gain, Cushingoid appearance, stunted growth, osteoporosis, behavioral issues. | [1][12][13][14][15] |
| Deflazacort | 0.9 mg/kg/day | Muscle strength and function | Showed significant improvements in muscle strength compared to placebo. Some studies suggest a better side-effect profile regarding weight gain compared to prednisone. | Cushingoid appearance, erythema, hirsutism. | [1][12][16] |
Experimental Protocols in Detail
This compound (TAS-205) Phase 2 Study (NCT02752048)
-
Study Design: A randomized, double-blind, placebo-controlled early phase 2 study.[4]
-
Participants: 36 male DMD patients aged ≥5 years.[4]
-
Intervention: Patients were randomized (1:1:1) to receive low-dose TAS-205 (6.67-13.33 mg/kg/dose), high-dose TAS-205 (13.33-26.67 mg/kg/dose), or placebo.[4]
-
Primary Outcome Measure: The change from baseline in the 6-minute walk distance (6MWD) at Week 24.[4]
-
Results: The mean change from baseline in 6MWD was -17.0 m in the placebo group, -3.5 m in the low-dose group, and -7.5 m in the high-dose group.[4]
Corticosteroid (Prednisone vs. Deflazacort) Phase 3 Study (FOR-DMD)
-
Study Design: A double-blind, parallel-group randomized clinical trial.[12]
-
Participants: 196 boys aged 4 to 7 years with DMD who had not previously been treated with corticosteroids.[12][17]
-
Intervention: Participants were randomized to daily prednisone (0.75 mg/kg), daily deflazacort (0.90 mg/kg), or intermittent prednisone (0.75 mg/kg for 10 days on, 10 days off).[12][17]
-
Primary Outcome Measure: A global outcome comprising rise from the floor velocity, forced vital capacity, and participant/parent global satisfaction with treatment, averaged over 3 years.[12][17]
-
Results: Daily prednisone and daily deflazacort resulted in significantly better outcomes compared with intermittent prednisone, with no significant difference between the two daily regimens.[12][17]
Visualizing the Clinical Trial Workflow
Caption: Workflow of the this compound Phase 2 and FOR-DMD Corticosteroid clinical trials.
Conclusion
The development of novel therapeutics for Duchenne muscular dystrophy is fraught with challenges, as highlighted by the recent failure of this compound (TAS-205) in its Phase 3 trial. Despite a promising mechanism of action targeting a novel inflammatory pathway, the clinical data did not translate into a significant functional benefit for patients. In contrast, corticosteroids, with their broad anti-inflammatory and immunosuppressive effects, remain the cornerstone of DMD management.[1] While the significant side-effect profile of long-term corticosteroid use is a major clinical concern, their proven efficacy in improving muscle strength and function is undisputed.[1][13] Future research will continue to focus on developing therapies with improved efficacy and safety profiles, but for now, corticosteroids remain the established standard of care against which all new potential treatments for DMD must be measured.
References
- 1. Mechanisms and Clinical Applications of Glucocorticoid Steroids in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. actionduchenne.org [actionduchenne.org]
- 4. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. defeatduchenne.ca [defeatduchenne.ca]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. researchgate.net [researchgate.net]
- 9. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 12. Effect of Different Corticosteroid Dosing Regimens on Clinical Outcomes in Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corticosteroids for the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cochranelibrary.com [cochranelibrary.com]
- 15. Corticosteroids for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. musculardystrophynews.com [musculardystrophynews.com]
- 17. Researchers Announce Results from a Phase 3 Study of Corticosteroid Dosing to Treat DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
A Comparative Analysis of TMC-205 and Other Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of TMC-205 (also known as TAS-205 or pizuglanstat) with other notable Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS) inhibitors. The information is compiled from publicly available research, and all quantitative data is presented in standardized tables for objective comparison. Detailed experimental protocols for key assays are also provided to aid in the interpretation and replication of findings.
Introduction to HPGDS Inhibition
Hematopoietic Prostaglandin D Synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid mediator implicated in a variety of inflammatory and allergic diseases. By catalyzing the isomerization of prostaglandin H2 (PGH2) to PGD2, HPGDS plays a crucial role in the inflammatory cascade. Inhibition of HPGDS is therefore a promising therapeutic strategy for conditions such as asthma, allergic rhinitis, and Duchenne muscular dystrophy (DMD). This guide focuses on comparing the efficacy of this compound, a selective HPGDS inhibitor that has undergone clinical investigation, with other well-characterized inhibitors of this enzyme.
Quantitative Comparison of HPGDS Inhibitors
The following tables summarize the in vitro efficacy of this compound and other HPGDS inhibitors, primarily presented as the half-maximal inhibitory concentration (IC50). It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
Enzymatic Assay Data
This table presents the IC50 values of various inhibitors against purified HPGDS enzyme.
| Inhibitor | Target Species | IC50 (nM) | Reference |
| This compound (TAS-205) | Human | 55.8 | [1] |
| HQL-79 | Human | 6,000 | [2][3][4][5] |
| TFC-007 | Human | 83 | [6][7][8] |
| TAS-204 | Human | 24.0 | [9] |
| HPGDS inhibitor 1 | Human, Rat, Dog, Sheep | 0.5 - 2.3 | |
| SAR-191801 (ZL-2102) | Human | 9 | |
| Dihydroberberine (EMy-5) | Human | 3,700 |
Cellular Assay Data
This table presents the IC50 values of inhibitors in cellular assays, which measure the inhibition of PGD2 production in a more physiologically relevant context.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound (TAS-205) | KU812 (human basophils) | 78.3 | [1] |
| This compound (TAS-205) | RBL-2H3 (rat basophils) | 181.3 | [1] |
| HQL-79 | Human megakaryocytes and rat mastocytoma cells | ~100,000 | |
| HPGDS inhibitor 1 | Not Specified | 32 |
Experimental Protocols
In Vitro HPGDS Enzyme Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of HPGDS inhibitors.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of recombinant human HPGDS by 50% (IC50).
Materials:
-
Recombinant human HPGDS
-
Glutathione (B108866) (GSH, cofactor)
-
Prostaglandin H2 (PGH2, substrate)
-
Assay Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., ferric chloride)
-
96-well microplate
-
PGD2 Enzyme Immunoassay (EIA) kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Enzyme and Cofactor Addition: Add a solution containing recombinant human HPGDS and glutathione to each well of the microplate.
-
Inhibitor Addition: Add the prepared inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) for determining 100% enzyme activity and a control without enzyme for background subtraction.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2, to all wells.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
PGD2 Quantification: Measure the concentration of the product, PGD2, in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Assay for PGD2 Production
This protocol describes a method to evaluate the ability of inhibitors to suppress PGD2 production in a cellular context.
Objective: To determine the IC50 of an inhibitor for the suppression of PGD2 production in a relevant cell line.
Materials:
-
A suitable cell line that expresses HPGDS (e.g., KU812 human basophilic leukemia cells, human mast cells).
-
Cell culture medium and supplements.
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Stimulant to induce PGD2 production (e.g., calcium ionophore A23187, or an appropriate antigen for IgE-sensitized cells).
-
96-well cell culture plate.
-
PGD2 Enzyme Immunoassay (EIA) kit.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 1 hour). Include a vehicle control.
-
Cell Stimulation: Stimulate the cells with an appropriate agent to induce the production of PGD2.
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
PGD2 Quantification: Measure the concentration of PGD2 in the collected supernatants using a PGD2 EIA kit.
-
Data Analysis: Calculate the percentage of PGD2 production inhibition for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
HPGDS Signaling Pathway
The following diagram illustrates the central role of HPGDS in the prostaglandin synthesis pathway and its downstream signaling.
Caption: The HPGDS signaling pathway, highlighting the point of inhibition.
Experimental Workflow for HPGDS Inhibitor Screening
The diagram below outlines a typical workflow for the discovery and validation of novel HPGDS inhibitors.
Caption: A typical experimental workflow for HPGDS inhibitor discovery.
Conclusion
The data presented in this guide provides a comparative overview of the efficacy of this compound and other HPGDS inhibitors. While direct comparisons are challenging due to the varied sources of data, the compiled IC50 values offer a quantitative basis for evaluating the relative potencies of these compounds. This compound demonstrates potent inhibition of HPGDS in both enzymatic and cellular assays. The detailed experimental protocols and workflow diagrams serve as a resource for researchers in the field of drug discovery and development targeting the HPGDS pathway. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparison of these promising therapeutic agents.
References
- 1. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison of TAS-205 and Other DMD Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAS-205 with other therapeutic agents for Duchenne muscular dystrophy (DMD). The information is compiled from clinical trial data and peer-reviewed publications to assist researchers and drug development professionals in evaluating the landscape of DMD treatments.
Executive Summary
TAS-205, a selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor, aimed to reduce inflammation and muscle necrosis in DMD patients, independent of their specific genetic mutation. While preclinical and early clinical studies showed promise, the Phase 3 REACH-DMD trial did not meet its primary endpoint, halting its development for this indication. This guide compares the clinical trial data of TAS-205 with currently approved and late-stage investigational therapies for DMD, including corticosteroids, exon-skipping drugs, gene therapy, a histone deacetylase (HDAC) inhibitor, and a cell therapy.
Mechanism of Action Comparison
A diverse range of mechanisms is being employed to combat DMD. TAS-205 targeted the inflammatory cascade, a downstream consequence of dystrophin deficiency. In contrast, other therapies aim to either replace or repair the faulty dystrophin protein, modulate gene expression, or deliver therapeutic cells.
| Therapeutic Class | Drug(s) | Mechanism of Action |
| HPGDS Inhibitor | TAS-205 | Inhibits hematopoietic prostaglandin D synthase (HPGDS) to reduce prostaglandin D2 (PGD2) production, aiming to decrease inflammation and muscle necrosis.[1] |
| Corticosteroids | Vamorolone, Deflazacort | Act as anti-inflammatory and immunosuppressant agents to reduce muscle damage. Vamorolone is a dissociative steroid designed to separate anti-inflammatory effects from steroidal side effects. |
| Exon-Skipping | Eteplirsen, Golodirsen, Viltolarsen, Casimersen | Utilize antisense oligonucleotides to induce skipping of specific exons in the dystrophin pre-mRNA, restoring the reading frame and enabling the production of a truncated but partially functional dystrophin protein.[2] |
| Gene Therapy | Delandistrogene moxeparvovec | Uses an adeno-associated virus (AAV) vector to deliver a transgene encoding a shortened, functional version of dystrophin (micro-dystrophin) to muscle tissue. |
| HDAC Inhibitor | Givinostat (B1684626) | Inhibits histone deacetylases (HDACs), which are overactive in DMD and contribute to muscle damage, to promote muscle regeneration and reduce inflammation.[3][4][5] |
| Cell Therapy | Deramiocel | Employs cardiosphere-derived cells (CDCs) that have immunomodulatory and anti-fibrotic properties to support muscle function. |
Quantitative Data Comparison of Clinical Trials
The following tables summarize the key efficacy data from clinical trials of TAS-205 and other DMD treatments. It is important to note that direct comparisons between trials are challenging due to differences in study populations, endpoints, and durations.
Table 1: Efficacy Data for TAS-205
| Trial | Phase | Primary Endpoint | Treatment Group(s) | Placebo Group | Results | p-value |
| NCT02752048 [1][6][7] | 2 | Change in 6-Minute Walk Distance (6MWD) at 24 weeks | Low-dose: -3.5 m (SE 20.3)High-dose: -7.5 m (SE 11.2) | -17.0 m (SE 17.6) | Difference from placebo:Low-dose: 13.5 mHigh-dose: 9.5 m | Low-dose: 0.625High-dose: 0.646 |
| REACH-DMD | 3 | Change in Time to Rise from Floor at 52 weeks | Not reported | Not reported | Did not meet primary endpoint | Not significant |
Table 2: Efficacy Data for Other DMD Treatments
| Drug | Trial | Phase | Primary Endpoint | Treatment Group | Placebo/Comparator Group | Results | p-value |
| Vamorolone | VISION-DMD | 2b | Time to Stand (TTSTAND) velocity at 24 weeks | 6 mg/kg/day: 0.05 rises/sec (SE 0.01) | Placebo: -0.01 rises/sec (SE 0.01) | Mean difference: 0.06 rises/sec | 0.002 |
| Givinostat | EPIDYS[3][5][8] | 3 | Change in 4-Stair Climb time at 72 weeks | Givinostat: 1.25 seconds increase | Placebo: 3.03 seconds increase | Difference of 1.78 seconds in decline | 0.035 |
| Delandistrogene moxeparvovec | ENDEAVOR[9][10][11] | 1b | Change in NSAA total score at 52 weeks | +4.0 points (SD 3.5) | External Control: +0.8 points (SE 0.4) | Difference of 3.2 points | <0.0001 |
| Eteplirsen | PROMOVI[12][13][14] | 3 | Change in 6MWD at 96 weeks | -68.9 m | External Control: -133.8 m | Attenuation of decline | N/A (vs. external control) |
| Golodirsen | NCT02310906[2][15] | 1/2 | Change in 6MWD at 144 weeks | -99.0 m | External Control: -181.4 m | Attenuation of decline | 0.067 |
| Viltolarsen | RACER53[16][17][18][19] | 3 | Time to Stand from Supine velocity at 48 weeks | Trend of increased velocity | Trend of increased velocity | No statistically significant difference | Not significant |
| Deramiocel | HOPE-3 | 3 | Change in Performance of Upper Limb (PUL) v2.0 total score at 12 months | 54% slowing of progression vs. placebo | Placebo | Statistically significant improvement | Significant |
Experimental Protocols
TAS-205 Phase 2 Trial (NCT02752048) Experimental Workflow[1]
Protocol Details: This was a randomized, double-blind, placebo-controlled, early phase 2 study.[1]
-
Participants: 36 male DMD patients aged ≥5 years.
-
Intervention: Patients were randomized to receive oral TAS-205 at a low dose (6.67–13.33 mg/kg/dose), a high dose (13.33–26.67 mg/kg/dose), or placebo, twice daily for 24 weeks.[1]
-
Primary Outcome: The primary endpoint was the change from baseline in the 6-minute walk distance (6MWD) at Week 24.[1]
Givinostat EPIDYS Trial (NCT02851797) Experimental Workflow[3][5][8]
Protocol Details: This was a multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[5]
-
Participants: 179 ambulant boys with DMD aged 6 years or older who had been on a stable dose of corticosteroids for at least 6 months.[5]
-
Intervention: Participants were randomized 2:1 to receive oral givinostat or placebo twice daily for 72 weeks, in addition to their ongoing corticosteroid treatment.[5]
-
Primary Outcome: The primary endpoint was the change from baseline in the time to climb four stairs at week 72.[5]
Signaling Pathway
TAS-205 Mechanism of Action Pathway
References
- 1. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. ajmc.com [ajmc.com]
- 5. Safety and efficacy of givinostat in boys with Duchenne muscular dystrophy (EPIDYS): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. actionduchenne.org [actionduchenne.org]
- 9. Delandistrogene Moxeparvovec Gene Therapy in Ambulatory Patients (Aged ≥4 to <8 Years) with Duchenne Muscular Dystrophy: 1-Year Interim Results from Study SRP-9001-103 (ENDEAVOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. investorrelations.sarepta.com [investorrelations.sarepta.com]
- 11. mdaconference.org [mdaconference.org]
- 12. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with eteplirsen over a 2-year period shows a beneficial action on walking and breathing in patients with DMD: results of the phase III PROMOVI trial - Institut de Myologie [institut-myologie.org]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. musculardystrophyuk.org [musculardystrophyuk.org]
- 17. NS Pharma Shares Preliminary Results of Viltolarsen (NS-065 / NCNP-01) Phase 3 Clinical Trial (RACER53 Study) [prnewswire.com]
- 18. parentprojectmd.org [parentprojectmd.org]
- 19. Viltolarsen (NS-065/NCNP-01) for the treatment of Duchenne muscular dystrophy. Preliminary results of the analysis of the phase III trial (RACER53) study - Medthority [medthority.com]
Comparative Analysis of TAS-205 and Standard of Care for Duchenne Muscular Dystrophy
Initial searches for "TMC-205" in the context of Duchenne Muscular Dystrophy (DMD) did not yield relevant results, suggesting a possible typographical error in the query. However, extensive research has identified "TAS-205" as an investigational therapy for DMD. This guide provides a detailed comparison of TAS-205 with the current standard of care for this progressive muscle-wasting disease.
Introduction to Duchenne Muscular Dystrophy and Current Treatment Paradigms
Duchenne muscular dystrophy is a fatal, X-linked genetic disorder characterized by the absence of functional dystrophin, a protein essential for muscle fiber integrity. The current standard of care for DMD is multifaceted, aiming to manage symptoms, slow disease progression, and improve quality of life. Key components of standard care include corticosteroid administration, physical therapy, and more recently, exon-skipping therapies and gene therapy for specific patient populations.[1][2][3]
Corticosteroids, such as prednisone (B1679067) and deflazacort, are foundational treatments that can improve muscle strength and function, delay the loss of ambulation, and support respiratory and cardiac health.[1][2][3] However, long-term use is associated with significant side effects.[3] Newer approaches include antisense oligonucleotides that enable "exon skipping" to restore the reading frame of the dystrophin gene, leading to the production of a truncated but partially functional dystrophin protein.[1][2] Additionally, the first gene therapy for DMD, Elevidys (delandistrogene moxeparvovec), was approved to deliver a gene that codes for a functional, shortened version of dystrophin.[1][4][5]
TAS-205: A Novel Therapeutic Approach
TAS-205 is a highly selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[6] The rationale for its use in DMD stems from the observation that prostaglandin D2 (PGD2), a product of HPGDS, is elevated in DMD patients and is implicated in the inflammatory and necrotic processes that drive muscle degeneration.[7][8] By inhibiting HPGDS, TAS-205 aims to reduce PGD2 levels, thereby mitigating inflammation and muscle damage.[9]
Comparative Efficacy and Clinical Trial Data
Direct comparative trials between TAS-205 and the current standards of care are not yet available. However, data from clinical trials of TAS-205 can be contextually compared with the known outcomes of standard treatments.
Table 1: Summary of Clinical Trial Data for TAS-205 in DMD
| Trial Phase | Primary Endpoint | Key Findings | Reference |
| Phase 1 | Safety, Pharmacokinetics, Pharmacodynamics | TAS-205 was found to be safe and well-tolerated in single and repeated doses. It demonstrated a dose-dependent decrease in urinary excretion of PGD2 metabolites. | [6][9] |
| Early Phase 2 | Change from baseline in 6-minute walk distance (6MWD) at Week 24 | The mean change in 6MWD from baseline was -17.0 m in the placebo group, -3.5 m in the low-dose TAS-205 group, and -7.5 m in the high-dose TAS-205 group. The differences from placebo were not statistically significant. | [7][8] |
| Phase 3 (REACH-DMD) | Mean change from baseline to 52 weeks in the time to rise from the floor (ambulatory cohort); Safety (non-ambulatory cohort) | This trial is ongoing to further assess the efficacy and safety of TAS-205 in both ambulatory and non-ambulatory DMD patients. | [10] |
Experimental Protocols
Phase 1 Study of TAS-205
-
Study Design: A double-blind, randomized, placebo-controlled Phase 1 study.
-
Participants: Japanese patients with a genetically confirmed diagnosis of DMD.
-
Intervention: Single or 7-day repeated oral doses of TAS-205 at varying concentrations (1.67-13.33 mg/kg/dose) or placebo.
-
Outcome Measures: Safety, tolerability, pharmacokinetics, and pharmacodynamics (urinary excretion of PGD2 metabolites).[6]
Early Phase 2 Study of TAS-205
-
Study Design: A randomized, double-blind, placebo-controlled early Phase 2 study.
-
Participants: Male DMD patients aged ≥5 years.
-
Intervention: Patients were randomized (1:1:1) to receive low-dose TAS-205 (6.67–13.33 mg/kg/dose), high-dose TAS-205 (13.33–26.67 mg/kg/dose), or placebo for 24 weeks.
-
Primary Endpoint: Change from baseline in the 6-minute walk distance (6MWD) at Week 24.[7][8]
Mechanism of Action and Signaling Pathways
The standard of care for DMD primarily focuses on either managing inflammation and its downstream effects (corticosteroids) or attempting to restore dystrophin production (exon skipping and gene therapy). TAS-205 introduces a different mechanism by specifically targeting the PGD2 inflammatory pathway.
Caption: Comparison of signaling pathways targeted by standard of care and TAS-205 in DMD.
Future Outlook and Concluding Remarks
While the early Phase 2 trial of TAS-205 did not meet its primary endpoint with statistical significance, the favorable safety profile and the trend towards reduced decline in walking ability in the low-dose group warrant further investigation.[7][8] The ongoing Phase 3 REACH-DMD trial will be crucial in determining the clinical efficacy of TAS-205 and its potential role in the DMD treatment landscape.[10]
The standard of care for DMD is continuously evolving, with a growing emphasis on mutation-specific treatments and gene-based therapies.[11] Non-genetic approaches like TAS-205, which target downstream pathological processes such as inflammation, could offer a complementary strategy that may be beneficial for a broader range of DMD patients, potentially in combination with dystrophin-restoring therapies. The results of the Phase 3 trial will be instrumental in defining the future of this novel therapeutic agent in the management of Duchenne Muscular Dystrophy.
References
- 1. drugs.com [drugs.com]
- 2. everyone.org [everyone.org]
- 3. Medical Management - Duchenne Muscular Dystrophy (DMD) - Diseases | Muscular Dystrophy Association [mda.org]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 7. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. defeatduchenne.ca [defeatduchenne.ca]
- 10. A Phase 3 Study of TAS-205 in Patients With Duchenne Muscular Dystrophy(REACH-DMD) [ctv.veeva.com]
- 11. ninds.nih.gov [ninds.nih.gov]
Cross-study comparison of TMC-205 clinical trial data
It appears there may be some ambiguity regarding the compound "TMC-205" as search results have identified multiple distinct therapeutic agents. To ensure the comparison guide is accurate and relevant to your interests, please clarify which of the following compounds you would like to be the focus of this report:
-
JNJ-53718678 (Rilematovir): An investigational respiratory syncytial virus (RSV) fusion inhibitor. Clinical trials have evaluated its use in both adult and pediatric populations for the treatment of RSV infection.
-
This compound: A natural fungal metabolite that has shown antiproliferative activity against cancer cell lines and acts as a transcriptional up-regulator of the SV40 promoter.
-
TAS-205: A treatment that has been studied in patients with Duchenne muscular dystrophy.
Once you have specified the compound of interest, a comprehensive comparison guide will be developed, including detailed data tables, experimental protocols, and visualizations as per your request.
Benchmarking TAS-205 Against Next-Generation DMD Therapies: A Comparative Guide
Note: This guide benchmarks TAS-205, as searches for "TMC-205" in the context of Duchenne Muscular Dystrophy (DMD) did not yield a specific therapeutic candidate. It is presumed the query intended to refer to TAS-205 (Pizuglanstat), an investigational therapy for DMD.
Introduction to the Evolving Landscape of DMD Therapy
Duchenne muscular dystrophy (DMD) is a severe, progressive neuromuscular disorder caused by mutations in the DMD gene, leading to the absence of functional dystrophin protein. This protein is critical for maintaining muscle fiber integrity. Its absence results in continuous muscle damage, inflammation, fibrosis, and eventual loss of muscle function. The therapeutic landscape for DMD is rapidly evolving beyond the standard of care with corticosteroids. Next-generation therapies aim to address the underlying genetic cause of the disease or target key pathological pathways with greater precision.
This guide provides a comparative analysis of TAS-205, a novel anti-inflammatory agent, against leading next-generation therapies, including micro-dystrophin gene therapy, advanced exon-skipping technologies, and novel steroidal anti-inflammatories. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven benchmark of their respective mechanisms, efficacy, and safety profiles.
Overview of Compared Therapies
TAS-205 (Pizuglanstat)
TAS-205 is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), the enzyme responsible for producing prostaglandin D2 (PGD2).[1][2] PGD2 is implicated in exacerbating inflammatory responses and muscle necrosis in DMD.[1][3] By selectively inhibiting HPGDS, TAS-205 aims to reduce inflammation and muscle damage without affecting the production of other prostaglandins (B1171923) that may be beneficial for muscle regeneration.[1][4] This mechanism is independent of the specific DMD gene mutation.[4]
Delandistrogene Moxeparvovec (SRP-9001 / Elevidys)
Delandistrogene moxeparvovec is an adeno-associated virus (AAV) vector-based gene transfer therapy.[5][6] It is designed to deliver a transgene that codes for a shortened, yet functional version of the dystrophin protein, known as micro-dystrophin, directly to skeletal and cardiac muscle.[5][6][7] The goal is to address the root cause of DMD by enabling the production of a dystrophin-like protein to protect muscle cells from damage.[6] In 2023, it received accelerated approval from the U.S. FDA for ambulatory patients aged 4-5, with the approval expanded in 2024 to include patients aged 4 and older.[8][9]
Next-Generation Exon Skipping (e.g., SRP-5051, Dyne-251)
Exon skipping therapies utilize antisense oligonucleotides (ASOs) to mask a specific exon during mRNA processing.[10][11] This allows the cellular machinery to "skip" over a mutated exon, restoring the reading frame and enabling the production of a truncated but partially functional dystrophin protein.[11] While first-generation ASOs like Eteplirsen have shown modest efficacy, next-generation approaches aim for improved delivery and efficiency. These include peptide-conjugated phosphorodiamidate morpholino oligomers (PPMOs) like SRP-5051 and antibody-oligonucleotide conjugates (AOCs) like Dyne-251, which are designed to enhance uptake into muscle cells.[12][13][14]
Vamorolone (B1682149) (Agamree)
Vamorolone is a first-in-class dissociative steroidal anti-inflammatory drug.[15] It is designed to retain the anti-inflammatory properties of traditional corticosteroids by inhibiting NF-κB pathways while reducing the side effects associated with glucocorticoid receptor activation.[16][17] Vamorolone acts as a selective glucocorticoid receptor modulator and also functions as an antagonist at the mineralocorticoid receptor, which may help preserve heart function.[15][18]
Quantitative Data Comparison
The following tables summarize key efficacy and safety data from clinical trials of the compared therapies. It is important to note that direct head-to-head comparisons are limited, and trial populations and endpoints may vary.
Table 1: Efficacy Outcomes of DMD Therapies
| Therapy | Trial (NCT) | Key Efficacy Endpoint(s) & Results | Dystrophin Expression |
| TAS-205 | Phase 2 (NCT02752048) | 6-Minute Walk Distance (6MWD) at 24 weeks: - Placebo: -17.0 m - Low-dose: -3.5 m - High-dose: -7.5 m[3] | Not Applicable (downstream target) |
| Phase 3 (NCT04587908) | Primary endpoint not met: No significant difference in time to rise from the floor at 52 weeks vs. placebo.[2] | Not Applicable | |
| Delandistrogene Moxeparvovec | ENDEAVOR (NCT04626674) | North Star Ambulatory Assessment (NSAA) at 1 year: - +4.0 point mean change from baseline.[19] - +3.2 point difference vs. external control (p<0.0001).[19] | Mean % of normal dystrophin at 12 weeks: - 54.2% (Western Blot).[19] |
| Study 101 (NCT03375164) | NSAA at 5 years: Sustained improvement vs. baseline and statistically significant difference vs. external control.[9] | Mean % of dystrophin-positive fibers at 90 days: - 81.2%.[20] | |
| Next-Gen Exon Skipping (SRP-5051) | MOMENTUM (Phase 2) | Significantly higher increases in exon skipping and dystrophin production compared to Eteplirsen (first-gen).[13] | Data suggests higher levels than first-generation therapies (which are often <6%).[11][13] |
| Vamorolone | VISION-DMD (NCT03439670) | Time to Stand (TTSTAND) velocity at 24 weeks: Showed significant improvement vs. placebo and non-inferiority to prednisone (B1679067) with a better safety profile. | Not Applicable (anti-inflammatory) |
Table 2: Safety and Tolerability Profile
| Therapy | Common Adverse Events | Serious Adverse Events of Note |
| TAS-205 | Generally well-tolerated. No clinically significant adverse events reported in Phase 1.[21][22] No specific adverse drug reactions noted in Phase 2.[3] | One case of asthma deemed unrelated to the drug in a Phase 2 trial.[4] |
| Delandistrogene Moxeparvovec | Vomiting, increased liver enzymes, nausea.[9][20] Most events are mild to moderate and occur soon after infusion.[7] | Immune-mediated myositis, myocarditis, acute liver injury.[23][24] |
| Next-Gen Exon Skipping | Varies by platform. Potential for infusion-related reactions and kidney toxicity (as seen with some ASOs). | Preclinical studies of first-generation PPMOs raised some safety concerns.[25] |
| Vamorolone | Fewer side effects than traditional corticosteroids regarding bone health, growth suppression, and behavior changes. | Generally well-tolerated.[26] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Dystrophin Absence and Therapeutic Intervention
The diagram below illustrates the central pathology of DMD—the absence of dystrophin—and the points of intervention for gene therapy and exon skipping.
Caption: Interventions targeting the genetic basis of DMD.
Anti-Inflammatory Pathways: TAS-205 and Vamorolone
This diagram shows the downstream inflammatory cascade in DMD and how TAS-205 and Vamorolone intervene.
Caption: Anti-inflammatory mechanisms of TAS-205 and Vamorolone in DMD.
Generalized Workflow for a DMD Clinical Trial
This diagram outlines a typical workflow for a clinical trial assessing a new DMD therapy.
Caption: Standard clinical trial workflow for DMD therapeutic evaluation.
Detailed Experimental Protocols
Protocol: Assessment of Micro-dystrophin Expression (Delandistrogene Moxeparvovec)
This protocol is based on methodologies used in trials like ENDEAVOR (NCT04626674).[19]
-
Muscle Biopsy: Needle biopsies are collected from the biceps brachii or vastus lateralis muscle at baseline (pre-treatment) and at a pre-specified time point post-infusion (e.g., 12 weeks).
-
Sample Processing: A portion of the biopsy is flash-frozen in liquid nitrogen-cooled isopentane (B150273) for immunofluorescence (IF) and another portion is snap-frozen for Western blot analysis.
-
Western Blot for Dystrophin Quantification:
-
Total protein is extracted from muscle tissue homogenates.
-
Protein concentration is determined using a BCA assay.
-
A standardized amount of protein (e.g., 30 µg) is loaded onto a 3-12% Bis-Tris gel for electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific to the dystrophin protein (e.g., MANDYS106).
-
Following washing, the membrane is incubated with a secondary antibody conjugated to a fluorescent reporter.
-
Signal intensity is detected using an imaging system (e.g., LI-COR Odyssey).
-
The micro-dystrophin band intensity is normalized to a loading control (e.g., vinculin or total protein stain) and quantified relative to a healthy control standard curve to determine the percentage of normal dystrophin.
-
-
Immunofluorescence (IF) for Dystrophin Localization:
-
Frozen muscle sections (e.g., 5-10 µm thick) are cut using a cryostat.
-
Sections are fixed, permeabilized, and blocked.
-
Slides are incubated with a primary antibody against dystrophin.
-
After washing, a fluorescently-labeled secondary antibody is applied.
-
Slides are co-stained with an antibody for laminin (B1169045) to outline the muscle fibers and with DAPI to visualize nuclei.
-
Images are captured using a fluorescence microscope.
-
The percentage of dystrophin-positive fibers (showing clear sarcolemmal staining) is calculated by counting at least 100 fibers from multiple fields of view.
-
Protocol: Assessment of Functional Efficacy (NSAA)
The North Star Ambulatory Assessment (NSAA) is a 17-item rating scale used to measure functional motor abilities in ambulatory boys with DMD.
-
Administration: The assessment is performed by a trained physical therapist. The patient is asked to perform a series of tasks.
-
Scoring: Each item is scored on a 3-point scale:
-
2: Performs the activity independently and without modification.
-
1: Performs the activity with modification or difficulty.
-
0: Unable to perform the activity.
-
-
Items Assessed: Activities include standing, walking, climbing stairs, hopping, jumping, and rising from the floor.
-
Total Score: The maximum score is 34. The change from baseline in the total NSAA score is a common primary or secondary endpoint in DMD clinical trials.
Protocol: Pharmacodynamic Assessment of TAS-205
This protocol is based on the methodology from the TAS-205 Phase 1 study.[21][22]
-
Objective: To measure the effect of TAS-205 on its target by quantifying the urinary metabolite of PGD2.
-
Sample Collection: Urine samples are collected from patients at pre-dose and at multiple time points post-dose.
-
Biomarker Measurement:
-
The concentration of tetranor-prostaglandin D metabolite (t-PGDM), the major urinary metabolite of PGD2, is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The concentration of creatinine (B1669602) (Cre) is also measured in the same urine samples.
-
-
Data Analysis: The t-PGDM concentration is normalized to the creatinine concentration (t-PGDM/Cre ratio) to account for variations in urine dilution. The change in this ratio from baseline is used to assess the pharmacodynamic effect of TAS-205, with a dose-dependent decrease indicating target engagement.[21]
Conclusion and Future Directions
The landscape of DMD therapies is shifting from managing symptoms to addressing the underlying pathology through diverse and sophisticated mechanisms.
-
TAS-205 represented a promising, mutation-agnostic approach by targeting a key inflammatory pathway. While early phase trials were encouraging, the failure to meet its primary endpoint in the Phase 3 REACH-DMD study highlights the significant challenge of translating preclinical promise into clinically meaningful functional benefits for DMD patients.[2]
-
Delandistrogene moxeparvovec has demonstrated the potential of gene therapy to restore significant levels of a functional dystrophin surrogate, leading to durable functional improvements over several years.[5][9] However, long-term safety, particularly immunogenicity, and the durability of expression remain critical areas of ongoing research.[8][23]
-
Next-generation exon skipping technologies are focused on overcoming the delivery and efficiency hurdles of their predecessors. By enhancing muscle cell uptake, these therapies aim to produce higher levels of dystrophin and, consequently, greater clinical efficacy.[13][14]
-
Vamorolone offers an improved safety profile over traditional corticosteroids, providing a valuable option for managing inflammation and slowing disease progression with fewer burdensome side effects.[15][16]
For researchers and drug developers, the path forward involves a multi-pronged strategy. While dystrophin restoration remains the cornerstone, combination therapies that also target downstream pathological cascades, such as inflammation and fibrosis, may be necessary to achieve maximal therapeutic benefit. The benchmarking of compounds like TAS-205 against genetic therapies provides crucial insights into the relative contributions of different pathways to DMD pathology and informs the rational design of future clinical trials.
References
- 1. defeatduchenne.ca [defeatduchenne.ca]
- 2. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 3. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. neurology.org [neurology.org]
- 6. Assessing the value of delandistrogene moxeparvovec (SRP-9001) gene therapy in patients with Duchenne muscular dystrophy in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdaconference.org [mdaconference.org]
- 8. Research - Duchenne Muscular Dystrophy (DMD) - Diseases | Muscular Dystrophy Association [mda.org]
- 9. neurologylive.com [neurologylive.com]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. Current Outline of Exon Skipping Trials in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simply Stated: Emerging Therapies to Treat DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 13. Simply Stated: Updates in Exon Skipping Technology - Quest | Muscular Dystrophy Association [mdaquest.org]
- 14. neurologylive.com [neurologylive.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of vamorolone in treatment of Duchene muscle dystrophy. A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. actionduchenne.org [actionduchenne.org]
- 18. reveragen.com [reveragen.com]
- 19. Delandistrogene Moxeparvovec Gene Therapy in Ambulatory Patients (Aged ≥4 to <8 Years) with Duchenne Muscular Dystrophy: 1-Year Interim Results from Study SRP-9001-103 (ENDEAVOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. musculardystrophynews.com [musculardystrophynews.com]
- 21. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 23. neurology.org [neurology.org]
- 24. treat-nmd.org [treat-nmd.org]
- 25. Innovative Therapeutic Approaches for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. go.drugbank.com [go.drugbank.com]
Assessing the Long-Term Safety of TMC-205 in Comparison to Steroids: A Guide for Researchers
Disclaimer: The following comparison is conceptual. TMC-205 is a preclinical natural fungal metabolite with observed antiproliferative activity against cancer cell lines. As of the current date, no clinical trial data or long-term safety assessments in humans are publicly available for this compound. In contrast, corticosteroids (steroids) are a well-established class of drugs with extensive clinical data on their long-term safety profile. This guide, therefore, provides an overview of the established long-term safety of steroids and outlines a hypothetical framework for assessing the long-term safety of an investigational compound like this compound.
Introduction: Understanding the Compounds
This compound is an early-stage investigational compound identified as a transcriptional up-regulator of the SV40 promoter, exhibiting potential as an anticancer agent. Its mechanism of action and safety profile in humans are yet to be determined through clinical trials.
Steroids , specifically corticosteroids, are a class of steroid hormones that are widely used for their potent anti-inflammatory and immunosuppressive properties. They are indicated for a broad range of conditions, including autoimmune diseases, allergies, asthma, and certain types of cancer. Their mechanism of action primarily involves binding to glucocorticoid receptors, leading to genomic and non-genomic effects that modulate the immune response.
Comparative Analysis of Long-Term Safety Profiles
Due to the absence of clinical data for this compound, a direct comparison of long-term safety is not feasible. Instead, this section presents the well-documented long-term adverse effects of systemic corticosteroids, which would be a critical benchmark for any new anti-inflammatory or immunomodulatory agent.
Table 1: Summary of Potential Long-Term Adverse Effects of Systemic Corticosteroids
| System/Organ Class | Potential Long-Term Adverse Effects |
| Musculoskeletal | Osteoporosis, osteonecrosis, myopathy, growth suppression in children |
| Endocrine/Metabolic | Cushing's syndrome, hyperglycemia, diabetes mellitus, adrenal suppression, weight gain, dyslipidemia |
| Cardiovascular | Hypertension, fluid retention, increased risk of cardiovascular events |
| Gastrointestinal | Peptic ulcer disease, gastrointestinal bleeding, pancreatitis |
| Ophthalmic | Cataracts, glaucoma |
| Dermatologic | Skin atrophy, striae, acne, impaired wound healing |
| Neurologic/Psychiatric | Mood swings, psychosis, depression, cognitive impairment, insomnia |
| Immunologic | Increased susceptibility to infections, immunosuppression |
The data presented in this table is a summary of well-established adverse effects and is not exhaustive. The incidence and severity of these effects are often dose- and duration-dependent.
Experimental Protocols for Long-Term Safety Assessment
Assessing the long-term safety of a new investigational drug like this compound would involve a rigorous, multi-stage process as outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).
Preclinical Long-Term Safety Assessment
Objective: To identify potential target organs of toxicity, assess carcinogenicity, and determine a safe starting dose for human trials.
Methodology:
-
Chronic Toxicity Studies:
-
Species Selection: Conducted in at least two mammalian species (one rodent, one non-rodent).
-
Duration: Typically 6 to 9 months, depending on the intended duration of clinical use.
-
Dosing: Multiple dose levels, including a control group, a therapeutic dose equivalent, and a high-dose level to identify toxicity.
-
Parameters Monitored: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs and tissues.
-
-
Carcinogenicity Studies:
-
Species: Typically conducted in rats and mice.
-
Duration: Long-term studies, often up to 2 years.
-
Endpoint: Assessment of tumor incidence and type in treated versus control groups.
-
-
Reproductive and Developmental Toxicity Studies:
-
Design: A series of studies to assess the effects on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Clinical Long-Term Safety Assessment (Hypothetical for this compound)
Objective: To evaluate the safety and tolerability of the drug in humans over an extended period.
Methodology:
-
Phase I Clinical Trials (First-in-Human):
-
Population: Small group of healthy volunteers or patients.
-
Duration: Short-term, but provides initial safety and pharmacokinetic data to inform longer trials.
-
Monitoring: Intensive monitoring for any adverse events.
-
-
Phase II and III Clinical Trials:
-
Population: Larger patient populations with the target disease.
-
Duration: Can range from several months to years.
-
Data Collection: Systematic collection of all adverse events (AEs), serious adverse events (SAEs), laboratory data, vital signs, and other safety parameters.
-
Long-Term Extension Studies: Patients who complete a primary trial may be enrolled in an extension study to gather longer-term safety data.
-
-
Phase IV (Post-Marketing Surveillance):
-
Objective: To monitor the long-term safety of the drug in a large, diverse patient population under real-world conditions.
-
Methods: Spontaneous adverse event reporting systems, observational studies, and registries.
-
Visualizations: Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Hypothetical Workflow for Long-Term Safety Assessment of this compound
Caption: General workflow for long-term drug safety assessment.
Conclusion
While this compound is in a very early stage of development with no available human safety data, the established long-term safety profile of corticosteroids serves as a crucial reference for the development of new drugs with similar therapeutic aims. A comprehensive and multi-faceted approach, encompassing extensive preclinical and clinical testing, is mandatory to establish the long-term safety of any new investigational drug. Future research on this compound will need to follow a rigorous developmental pathway to ascertain its safety and efficacy before any meaningful comparison to established therapies like steroids can be made.
A Comparative Review of Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitors in Development
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) has emerged as a critical therapeutic target for a range of inflammatory and allergic diseases, including asthma, allergic rhinitis, and Duchenne muscular dystrophy (DMD).[1][2][3] HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in the inflammatory cascade.[1][2] PGD2, primarily acting through the DP1 and DP2 (also known as CRTH2) receptors, orchestrates the recruitment and activation of key immune cells such as eosinophils, basophils, and Th2 lymphocytes, driving the inflammatory response.[3][4][5] Consequently, the development of potent and selective HPGDS inhibitors represents a promising strategy to attenuate PGD2-driven inflammation. This guide provides a comparative overview of notable HPGDS inhibitors currently in development, summarizing their in vitro potency, selectivity, and in vivo efficacy based on available preclinical and clinical data.
In Vitro Potency and Selectivity
A crucial aspect in the development of HPGDS inhibitors is their selectivity over other enzymes in the prostanoid synthesis pathway, such as lipocalin-type PGD synthase (L-PGDS), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and microsomal prostaglandin E synthase (mPGES), to minimize off-target effects.[6][7] The following table summarizes the in vitro potency and selectivity of several HPGDS inhibitors.
| Compound | Target | IC50 (nM) | Selectivity vs. L-PGDS | Selectivity vs. COX-1 | Selectivity vs. COX-2 | Selectivity vs. mPGES | Reference |
| hPGDS-IN-1 (Compound 8) | Human HPGDS | 0.5 - 2.3 (enzymatic) | >4,300-fold | >4,300-fold | >4,300-fold | >4,300-fold | [6] |
| 32 (cellular) | [6] | ||||||
| TFC-007 | Human HPGDS | 83 | - | Negligible | Negligible | - | [2] |
| HQL-79 | Human HPGDS | ~6,000 | - | - | - | Did not affect PGE synthase | [8] |
| TAS-205 (Pizuglanstat) | Human HPGDS | - | Selective | - | - | - | [9][10] |
| GSK-2894631A | Human HPGDS | 9.9 | - | - | - | - | [11] |
| PK007 | HPGDS | 17.23 | - | Preserves PGE2, PGI2, PGF2α | Preserves PGE2, PGI2, PGF2α | - | [12] |
Data not available is denoted by "-".
In Vivo Efficacy: Preclinical and Clinical Findings
The therapeutic potential of HPGDS inhibitors has been evaluated in various animal models of inflammatory diseases and in human clinical trials. The data highlights the promise and challenges of targeting this pathway.
| Compound | Indication | Model/Study Phase | Key Efficacy Endpoints & Results | Reference |
| hPGDS-IN-1 (Compound 8) | Asthma | Allergic Sheep Model | Demonstrated efficacy in inhibiting antigen-induced asthmatic responses. | [1][7] |
| TFC-007 | Allergic Rhinitis | Guinea Pig Model | Suppressed nasal blockage, nasal airway resistance, and eosinophil infiltration. | [2] |
| HQL-79 | Allergic Airway Inflammation | Ovalbumin-Induced Mouse Model | Oral administration (30 mg/kg) decreased PGD2 levels and ameliorated airway inflammation. | [1] |
| Allergic Rhinitis | Guinea Pig Model | Showed inhibitory effects on immediate hypersensitivity reactions. | [13] | |
| TAS-205 (Pizuglanstat) | Duchenne Muscular Dystrophy | Phase 2 Clinical Trial | Favorable safety profile. No significant difference in the 6-minute walk distance (6MWD) compared to placebo. | [14][15] |
| Duchenne Muscular Dystrophy | Phase 3 Clinical Trial (REACH-DMD) | Did not meet the primary endpoint of a significant difference in the time to rise from the floor over 52 weeks. | [9][10][16] | |
| OC000459 (DP2 Antagonist) | Moderate Persistent Asthma | Phase 2 Clinical Trial | Showed improvement in FEV1, quality of life, and night-time symptom scores. Reduced sputum eosinophil count. | [17][18] |
| Eosinophilic Asthma | Phase 2 Clinical Trial | Clinically meaningful improvements in lung function and asthma control in allergic asthmatics with an eosinophil-dominant form of the disease. | [19] | |
| GB001 (DP2 Antagonist) | Moderate-to-Severe Eosinophilic Asthma | Phase 2b Clinical Trial (LEDA) | Did not meet the primary endpoint of asthma worsening, but showed numeric reductions in the odds of asthma worsening. | [20][21][22] |
| Mild-to-Moderate Asthma | Phase 2a Clinical Trial | Well-tolerated and demonstrated improvements in asthma worsening/exacerbations and markers of asthma control, particularly in patients with high baseline blood eosinophils. | [23] | |
| Chronic Rhinosinusitis | Phase 2 Clinical Trial (TITAN) | Did not meet primary or secondary endpoints. | [24] | |
| PK007 | Duchenne Muscular Dystrophy | mdx Mouse Model | Decreased serum PGD2 levels, enhanced grip strength, improved locomotor activity, and reduced myonecrotic area in muscles. | [12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the evaluation process for these inhibitors, the following diagrams illustrate the HPGDS signaling pathway and a general experimental workflow.
Experimental Protocols
In Vitro HPGDS Enzyme Inhibition Assay (Example Protocol)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human HPGDS.
Materials:
-
Recombinant human HPGDS
-
Test compound (e.g., hPGDS-IN-1)
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)
-
Glutathione (GSH, cofactor)
-
Prostaglandin H2 (PGH2, substrate)
-
Quenching solution (e.g., ferric chloride)
-
96-well microplate
-
PGD2 Enzyme Immunoassay (EIA) kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Enzyme and Cofactor Addition: Add the recombinant hPGDS enzyme and GSH to the wells of the microplate containing the diluted test compound or vehicle control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubation: Allow the reaction to proceed for a short duration (e.g., 2 minutes) at room temperature.[6]
-
Reaction Termination: Stop the reaction by adding the quenching solution.[6]
-
PGD2 Quantification: Measure the concentration of the product, PGD2, using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable dose-response curve.[6]
Cell-Based PGD2 Production Assay (Example Protocol)
This assay measures the ability of a compound to inhibit PGD2 production in a cellular context.
Materials:
-
Cell line endogenously expressing HPGDS (e.g., human basophilic leukemia cell line KU812 or human mast cells).[25]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).[25]
-
Test compound
-
Stimulant to induce PGD2 production (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or an appropriate antigen for IgE-sensitized cells).[25]
-
96-well cell culture plates
-
PGD2 ELISA kit
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a 96-well plate and incubate overnight.[25]
-
Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of the test compound or vehicle control for a specified time (e.g., 1 hour).[25]
-
Cell Stimulation: Add the stimulant to the wells to induce PGD2 production.[25]
-
Supernatant Collection: After a defined incubation period, centrifuge the plate and collect the cell supernatant.[25]
-
PGD2 Quantification: Measure the PGD2 concentration in the supernatant using a commercial ELISA kit.[25]
-
Data Analysis: Calculate the percentage of PGD2 inhibition for each compound concentration and determine the IC50 value.[25]
In Vivo Animal Models (Examples)
-
Ovalbumin (OVA)-Induced Allergic Airway Inflammation (Mouse/Guinea Pig): This model mimics key features of allergic asthma, including eosinophilic airway inflammation, airway hyperresponsiveness, and mucus production. Animals are sensitized and subsequently challenged with OVA to induce an allergic response. The efficacy of HPGDS inhibitors is assessed by measuring parameters such as PGD2 levels in bronchoalveolar lavage fluid (BALF), inflammatory cell infiltration (particularly eosinophils) in the lungs, and airway hyperresponsiveness.[1][2]
-
mdx Mouse Model of Duchenne Muscular Dystrophy: This is a genetically homologous model for DMD, characterized by progressive muscle degeneration and inflammation. The efficacy of HPGDS inhibitors is evaluated by assessing muscle histology (necrosis and regeneration), muscle strength, and locomotor activity.[1][12]
-
Allergic Sheep Asthma Model: This large animal model naturally develops allergic responses to antigens like Ascaris suum, closely mimicking human asthma with both early and late-phase asthmatic responses.[1][26] Efficacy is determined by measuring changes in lung function, such as lung resistance, following an allergen challenge.[1]
Conclusion
The landscape of HPGDS inhibitors in development is diverse, with several promising candidates demonstrating high potency and selectivity. Preclinical studies have largely supported the therapeutic potential of HPGDS inhibition in allergic and inflammatory conditions. However, the translation of these findings into clinical success has been met with mixed results. While some compounds have shown encouraging signs in early-phase trials for asthma, the recent failure of TAS-205 in a Phase 3 trial for DMD highlights the challenges in targeting this pathway for chronic diseases. Future research will need to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as identifying the patient populations most likely to benefit from this therapeutic approach. The continued exploration of HPGDS inhibitors holds the potential to deliver novel oral treatments for a range of inflammatory disorders with significant unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hematopoietic prostaglandin D synthase: linking the pathogenic effector CD4+TH2 cells to pro-eosinophilic inflammation in gastrointestinal allergic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological studies on the novel antiallergic drug HQL-79: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological studies on the novel antiallergic drug HQL-79: I. Antiallergic and antiasthmatic effects in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 17. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gossamer Bio’s GB001 Shows Minimal Impact in Asthma and Chronic Rhinosinusitis - BioSpace [biospace.com]
- 21. Results of a Phase 2b Trial With GB001, a Prostaglandin D2 Receptor 2 Antagonist, in Moderate to Severe Eosinophilic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ir.gossamerbio.com [ir.gossamerbio.com]
- 23. A Phase 2a Study of DP2 Antagonist GB001 for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gossamer Bio Announces Topline Results for Phase 2 Trials of Oral GB001 in Asthma and Chronic Rhinosinusitis | Gossamer Bio [ir.gossamerbio.com]
- 25. benchchem.com [benchchem.com]
- 26. Animal Models of Allergic Diseases [mdpi.com]
Evaluating the Clinical Relevance of Preclinical Findings for TAS-205 (Pizuglanstat) in Duchenne Muscular Dystrophy
A Comparative Guide for Researchers and Drug Development Professionals
Published: December 4, 2025
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness, leading to premature death. The underlying cause is a mutation in the DMD gene, resulting in the absence of functional dystrophin protein, which is crucial for maintaining muscle cell integrity. The current standard of care for DMD primarily involves the use of corticosteroids to manage symptoms and slow disease progression. However, the need for more effective and targeted therapies remains urgent.
This guide provides a comparative analysis of the preclinical findings for TAS-205 (pizuglanstat), an investigational drug for DMD, and evaluates its clinical relevance by comparing it with other approved and emerging therapies. TAS-205 is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), an enzyme involved in the inflammatory cascade that contributes to muscle damage in DMD.[1] This guide will delve into the preclinical efficacy and safety data of TAS-205 and compare it with established treatments such as corticosteroids and other targeted therapies like ataluren (B1667667), eteplirsen, and golodirsen.
It is important to note that while initial preclinical and early-phase clinical results for TAS-205 showed promise, a Phase III clinical trial in Japan did not meet its primary endpoint. This guide aims to provide a comprehensive overview of the scientific journey of TAS-205, from preclinical promise to clinical challenges, to inform future research and development in the DMD landscape.
Mechanism of Action: A Comparative Overview
The therapeutic strategies for DMD target different aspects of the disease pathology. Corticosteroids, the standard of care, have broad anti-inflammatory and immunosuppressive effects. In contrast, newer therapies are designed to address more specific molecular targets.
TAS-205 (Pizuglanstat): TAS-205 is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1] HPGDS is responsible for producing prostaglandin D2 (PGD2), an inflammatory mediator implicated in muscle necrosis in DMD. By inhibiting HPGDS, TAS-205 aims to reduce inflammation and subsequent muscle damage, a mechanism that is independent of the specific DMD gene mutation.[1]
Ataluren (Translarna™): Ataluren is a nonsense mutation read-through agent. It enables the ribosome to read through premature stop codons in the mRNA, allowing for the production of a full-length, functional dystrophin protein.[2] This approach is only applicable to patients with nonsense mutations, which account for approximately 10-15% of DMD cases.[2]
Eteplirsen (Exondys 51™) and Golodirsen (Vyondys 53™): These are antisense oligonucleotides that work through exon skipping. They bind to specific exons in the dystrophin pre-mRNA, causing them to be excluded during mRNA processing. This restores the reading frame of the dystrophin gene, leading to the production of a truncated but still functional dystrophin protein. Eteplirsen targets exon 51, making it suitable for about 14% of DMD patients, while golodirsen targets exon 53, applicable to roughly 8% of the DMD population.[3][4]
Preclinical Efficacy: A Head-to-Head Comparison in the mdx Mouse Model
The mdx mouse is the most commonly used animal model for DMD, as it carries a nonsense mutation in the dystrophin gene and exhibits a muscle pathology similar to that of human patients.[5] The following tables summarize the key preclinical findings for TAS-205 and its comparators in this model.
| Drug | Mechanism of Action | Key Preclinical Efficacy Endpoints in mdx Mice | Reference |
| TAS-205 (Pizuglanstat) | HPGDS Inhibitor | - Improved locomotor activity- Reduced muscle necrosis | [6] |
| Ataluren | Nonsense Mutation Read-through | - Restored full-length dystrophin expression- Improved muscle strength- Increased muscle membrane stability | [7] |
| Eteplirsen | Exon 51 Skipping | - Demonstrated in vivo efficacy of exon 51 skipping | [3] |
| Golodirsen | Exon 53 Skipping | - Preclinical studies in mouse models showed benefit with very low levels of dystrophin | [8] |
Table 1: Summary of Preclinical Efficacy in the mdx Mouse Model
| Parameter | TAS-205 (Pizuglanstat) | Ataluren | Eteplirsen | Golodirsen |
| Dystrophin Expression | Not applicable (downstream target) | Increased full-length dystrophin | Increased truncated dystrophin | Increased truncated dystrophin |
| Muscle Necrosis/Pathology | Reduced | Ameliorated | - | - |
| Muscle Function/Strength | Improved locomotor activity | Improved | - | - |
| Inflammation | Reduced (inferred from MOA) | - | - | - |
Table 2: Comparative Preclinical Efficacy Parameters
Experimental Protocols: Methodologies in Preclinical DMD Research
Standardized experimental protocols are crucial for the reliable evaluation of potential therapies in the mdx mouse model.[9] The following outlines a general experimental workflow and specific methodologies used in the preclinical assessment of drugs like TAS-205 and its comparators.
General Experimental Workflow
References
- 1. Phase 2a Study of Ataluren-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical potential of ataluren in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased dystrophin production with golodirsen in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of TMC-205
Researchers, scientists, and drug development professionals handling TMC-205 are advised to adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the specific nature of chemical compounds, the primary source for disposal information is the Safety Data Sheet (SDS) provided by the manufacturer.
At present, a publicly available Safety Data Sheet (SDS) for this compound from the identified supplier, MedChemExpress, could not be located through standard search protocols. Direct consultation with the supplier is essential to obtain this critical safety document.
In the absence of a specific SDS, general best practices for the disposal of chemical waste in a laboratory setting should be followed. However, these are not a substitute for the explicit instructions that would be provided in a compound-specific SDS.
General Laboratory Chemical Disposal Procedures
For a compound like this compound, which is a natural fungal metabolite with antiproliferative activity, it should be treated as potentially hazardous waste. The following steps provide a general framework for disposal, which must be adapted to the forthcoming information from the specific SDS and local regulations.
1. Waste Identification and Segregation:
-
Do not dispose of this compound down the drain or in regular solid waste.
-
It should be segregated as chemical waste. Based on its properties, it would likely be classified as non-halogenated organic waste.
-
Keep this compound waste separate from other incompatible waste streams.
2. Containerization:
-
Use a designated, properly labeled, and leak-proof waste container.
-
The label should clearly state "Hazardous Waste" and list the full chemical name: this compound.
-
Ensure the container is compatible with the chemical.
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Follow any specific storage conditions mentioned on the product's data sheet, such as temperature or light sensitivity.
4. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide them with all available information on the compound.
5. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
Quantitative Data Summary
A quantitative data table cannot be generated without the specific physical, chemical, and toxicological properties found in the Safety Data Sheet.
Experimental Protocols
Detailed experimental protocols for disposal are not available. The definitive protocol will be outlined in the manufacturer's SDS.
Mandatory Visualization
Below is a generalized workflow for chemical waste disposal. This diagram should be updated with specific details from the this compound SDS once obtained.
It is imperative to obtain the Safety Data Sheet for this compound from the supplier, MedChemExpress, to ensure all handling and disposal procedures are conducted with the highest regard for safety and regulatory compliance.
Essential Safety and Logistical Information for Handling TMC-205
TMC-205 is identified as a natural fungal metabolite with antiproliferative activity against cancer cell lines and acts as a transcriptional up-regulator of the SV40 promoter.[1][2][3] As with any research chemical with biological activity, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and follow stringent safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. This includes the use of barrier protection, and respiratory and eye protection to prevent accidental contact and inhalation. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to double-glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are required. A face shield should be used in situations where splashing is a significant risk. |
| Body Protection | A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, disposable gowns are recommended. |
| Respiratory Protection | When handling the solid form of this compound or preparing solutions where aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) or the use of a certified chemical fume hood is essential. |
Operational and Disposal Plans
Handling and Storage:
-
This compound should be handled in a designated area, preferably within a chemical fume hood, to control potential exposure.[4]
-
Avoid the generation of dust or aerosols.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Access to areas where this compound is stored and handled should be restricted to authorized personnel.
Disposal Plan:
-
All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocols: General Handling Procedure
The following is a general, step-by-step guide for the safe handling of this compound during experimental procedures.
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare the designated work area by ensuring it is clean and uncluttered. If using a fume hood, verify it is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety glasses or goggles.
-
Don the first pair of gloves.
-
If required, put on a second pair of gloves.
-
If working outside of a fume hood with the solid compound, a respirator is necessary.
-
-
Compound Handling:
-
Carefully retrieve the container of this compound from its storage location.
-
If working with a powdered form, handle it within a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Securely close the primary container of this compound and return it to its designated storage location.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated materials in the designated chemical waste container.
-
-
Doffing PPE:
-
Remove the outer pair of gloves first, turning them inside out.
-
Remove the lab coat, folding it inward to contain any potential contamination.
-
Remove safety glasses or goggles.
-
Remove the inner pair of gloves, again turning them inside out.
-
Wash hands thoroughly with soap and water.
-
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
